Nonanoic Acid
Description
This compound has been reported in Camellia sinensis, Artemisia xerophytica, and other organisms with data available.
This compound is a naturally-occurring saturated fatty acid with nine carbon atoms. The ammonium salt form of this compound is used as an herbicide. It works by stripping the waxy cuticle of the plant, causing cell disruption, cell leakage, and death by desiccation.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
K salt acts as cariostatic agent; RN given refers to parent cpd; structure
Structure
3D Structure
Properties
IUPAC Name |
nonanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUKVWPVBMHYJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14047-60-0 (hydrochloride salt), 23282-34-0 (potassium salt), 29813-38-5 (calcium salt), 5112-16-3 (cadmium salt), 7640-78-0 (zinc salt) | |
| Record name | Nonanoic acid | |
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DSSTOX Substance ID |
DTXSID3021641 | |
| Record name | Nonanoic acid | |
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Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless or yellowish liquid; mp = 12.5 deg C; [Hawley], colourless to pale yellow liquid | |
| Record name | Nonanoic acid | |
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| Record name | Nonanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
254.5 °C, Boiling point = 255.6 °C | |
| Record name | NONANOIC ACID | |
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Flash Point |
133 °C (open cup) | |
| Record name | NONANOIC ACID | |
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Solubility |
Soluble in ethanol, chloroform, ether, 1:8 IN 50% ALCOHOL; 1:3 IN 60% ALCOHOL; INSOL IN WATER; SOL IN MOST ORG SOLVENTS, In water, 284 mg/L at 30 °C, 0.284 mg/mL, soluble inmost organic solvents; Insoluble in water | |
| Record name | NONANOIC ACID | |
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| Record name | Pelargonic acid | |
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| Record name | Nonanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/272/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.9052 g/cu cm at 20 °C, 0.901-0.906 | |
| Record name | NONANOIC ACID | |
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| Record name | Nonanoic acid | |
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| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/272/ | |
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Vapor Density |
4.41 (Air = 1) | |
| Record name | NONANOIC ACID | |
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Vapor Pressure |
0.00165 [mmHg], 1.65X10-3 mm Hg at 25 °C | |
| Record name | Nonanoic acid | |
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Color/Form |
Colorless, oily liquid at ordinary temp; crystallizes when cooled, Yellowish oil | |
CAS No. |
112-05-0, 68937-75-7 | |
| Record name | Nonanoic acid | |
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| Record name | NONANOIC ACID | |
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| Record name | PELARGONIC ACID | |
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| Record name | Pelargonic acid | |
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Melting Point |
12.4 °C, 12.3 °C | |
| Record name | NONANOIC ACID | |
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| Record name | Pelargonic acid | |
| Source | Human Metabolome Database (HMDB) | |
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Foundational & Exploratory
A Technical Guide to Nonanoic Acid: Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonanoic acid, also known as pelargonic acid, is a nine-carbon saturated fatty acid with a growing range of applications, from herbicides and cleaning agents to potential therapeutic uses. Its natural occurrence and biosynthetic pathways are of significant interest to researchers in various fields. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its presence in plants, animals, and microorganisms. Furthermore, it elucidates the key biosynthetic pathways responsible for its production in biological systems. This document includes quantitative data on its natural abundance, detailed experimental protocols for its analysis, and visual diagrams of its metabolic pathways to serve as a comprehensive resource for the scientific community.
Natural Sources of this compound
This compound is found in a variety of natural sources, often as a minor component of the total fatty acid profile. Its presence has been identified in plants, animals, and microorganisms.
Plant Kingdom
This compound is notably present in the essential oils of several plant species. The most well-documented source is the Pelargonium genus, from which the common name "pelargonic acid" is derived[1][2][3]. It is also found in other plants and food products such as apples and grapes[4].
Animal Kingdom
In the animal kingdom, this compound is a component of milk fat, particularly in ruminants like goats. While present in smaller quantities compared to even-chain fatty acids, it contributes to the overall fatty acid profile of these animal products.
Microorganisms
Certain microorganisms are also known to produce this compound as a metabolite. Its production in bacteria and fungi is part of their natural fatty acid synthesis processes.
Table 1: Quantitative Data on this compound in Natural Sources
| Natural Source | Sample Type | Concentration/Percentage of Total Fatty Acids | Reference(s) |
| Goat Milk | Milk Fat | Varies by breed and diet | |
| Apples | Fruit | Trace amounts | |
| Grapes | Fruit | Trace amounts | |
| Pelargonium spp. | Essential Oil | Variable, a notable component |
Note: Quantitative data for many natural sources is not extensively documented in publicly available literature and can vary significantly based on factors such as species, cultivar, diet, and environmental conditions.
Biosynthesis of this compound
As an odd-chain fatty acid, the biosynthesis of this compound follows the general principles of fatty acid synthesis but with a key difference in the initial priming molecule. Instead of acetyl-CoA, which leads to even-chain fatty acids, the synthesis of odd-chain fatty acids is initiated by propionyl-CoA .
The primary pathway for the de novo synthesis of this compound involves the fatty acid synthase (FAS) complex. The key steps are:
-
Priming: The synthesis begins with the loading of a propionyl-CoA molecule onto the FAS complex.
-
Elongation: The propionyl group is then elongated by the sequential addition of two-carbon units derived from malonyl-CoA. Each cycle of elongation involves four reactions: condensation, reduction, dehydration, and a second reduction.
-
Chain Termination: After three cycles of elongation, a nine-carbon acyl chain (nonanoyl-ACP) is formed. This is then released from the FAS complex as this compound.
This process occurs in the cytosol of plant and animal cells.
Experimental Protocols
The analysis of this compound from natural sources typically involves extraction, derivatization, and chromatographic separation coupled with detection.
General Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound from a biological sample.
Detailed Methodology for GC-MS Analysis of this compound
This protocol provides a general framework for the quantification of this compound in a biological matrix using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation and Lipid Extraction:
-
Homogenize the biological sample (e.g., plant tissue, milk) in a suitable solvent system, such as chloroform:methanol (2:1, v/v), following a modified Folch or Bligh-Dyer method.
-
For the analysis of total this compound (free and esterified), perform a saponification step by adding a methanolic solution of potassium hydroxide and heating.
-
Acidify the sample to protonate the fatty acids.
-
Extract the lipids into an organic solvent (e.g., hexane or diethyl ether).
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the organic solvent under a stream of nitrogen.
-
Add a derivatizing agent, such as boron trifluoride-methanol complex or methanolic HCl, and heat to convert the fatty acids to their more volatile methyl esters.
-
Extract the FAMEs into an organic solvent.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A polar capillary column (e.g., DB-WAX or equivalent) is suitable for FAME analysis.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a final temperature of around 250 °C. The exact program will depend on the column and the range of fatty acids being analyzed.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: A mass-to-charge ratio (m/z) range of 50-500 is typically sufficient.
-
Identification: this compound methyl ester can be identified by its characteristic mass spectrum and retention time compared to an authentic standard.
-
4. Quantification:
-
Prepare a calibration curve using a certified standard of this compound methyl ester.
-
Incorporate an internal standard (e.g., a deuterated fatty acid or a fatty acid not present in the sample) at the beginning of the extraction process to correct for sample loss during preparation.
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and the calibration curve.
Isotopic Labeling for Biosynthesis Studies
To elucidate the biosynthetic pathways of this compound, stable isotope labeling experiments are invaluable.
1. Precursor Feeding:
-
Introduce a stable isotope-labeled precursor, such as ¹³C-labeled propionate, to the biological system (e.g., cell culture, whole organism).
-
Allow the system to metabolize the labeled precursor for a defined period.
2. Extraction and Analysis:
-
Extract and derivatize the fatty acids as described in the GC-MS protocol.
-
Analyze the FAMEs by GC-MS.
3. Data Interpretation:
-
The incorporation of the ¹³C label into the this compound molecule can be detected by the mass shift in its mass spectrum.
-
By analyzing the fragmentation pattern, the position of the label within the molecule can be determined, providing evidence for the specific biosynthetic pathway.
Conclusion
This compound is a naturally occurring fatty acid with a widespread distribution in the plant and animal kingdoms. Its biosynthesis as an odd-chain fatty acid follows a well-established pathway initiated by propionyl-CoA. The methodologies outlined in this guide provide a robust framework for the extraction, quantification, and pathway elucidation of this compound from various biological sources. Further research into the quantitative abundance of this compound in different natural matrices and the regulatory mechanisms of its biosynthesis will be crucial for harnessing its full potential in various scientific and industrial applications.
References
Physicochemical Properties of Nonanoic Acid in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonanoic acid, also known as pelargonic acid, is a nine-carbon saturated fatty acid with the chemical formula C₉H₁₈O₂.[1] It is a colorless, oily liquid with a faint, fatty odor.[1][2] In aqueous solutions, its amphiphilic nature, consisting of a hydrophobic nine-carbon tail and a hydrophilic carboxylic acid head group, dictates a range of physicochemical properties crucial for its application in various scientific and industrial fields, including drug development, agriculture, and cosmetics.[1][3] This technical guide provides an in-depth overview of the core physicochemical properties of this compound in aqueous environments, detailed experimental protocols for their determination, and visualizations of relevant biological and formulation pathways.
Quantitative Physicochemical Data
The key physicochemical properties of this compound in aqueous solutions are summarized in the tables below for easy reference and comparison.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈O₂ | |
| Molar Mass | 158.24 g/mol | |
| Appearance | Colorless, oily liquid | |
| Density | 0.906 g/cm³ at 25°C |
Table 2: Properties of this compound in Aqueous Solution
| Property | Value | Conditions | Reference |
| Solubility in Water | 284 mg/L | 30°C | |
| pKa (bulk) | 4.95 | 25°C | |
| pKa (surface) | 5.8 | ||
| Critical Micelle Concentration (CMC) of Sodium Nonanoate | 0.13 M |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on established analytical techniques and can be adapted for specific laboratory settings.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a standard method for its determination.
Materials:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water, free of CO₂
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Preparation of this compound Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of CO₂-free deionized water to prepare a solution of known concentration (e.g., 0.01 M).
-
Calibration of pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.
-
Titration Setup: Place a known volume of the this compound solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.
-
Titration: Begin stirring the solution and record the initial pH. Add the standardized NaOH solution from the burette in small, known increments (e.g., 0.1-0.5 mL).
-
Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of NaOH added. Continue the titration well past the equivalence point (the point of the most rapid pH change).
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.
-
Determine the equivalence point, which is the midpoint of the steepest part of the curve.
-
The pH at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point) is equal to the pKa of the acid.
-
Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form. Surface tension measurements are a common method to determine the CMC.
Materials:
-
This compound (or its salt, sodium nonanoate)
-
Deionized water
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
A series of volumetric flasks
-
Micropipettes
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound or sodium nonanoate in deionized water.
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solution with decreasing concentrations. The concentration range should span the expected CMC.
-
Surface Tension Measurement:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated.
-
Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between each measurement.
-
-
Data Analysis:
-
Plot the surface tension (y-axis) as a function of the logarithm of the concentration (x-axis).
-
The plot will typically show two linear regions with different slopes. Below the CMC, the surface tension decreases significantly with increasing concentration. Above the CMC, the surface tension remains relatively constant.
-
The CMC is the concentration at the point of intersection of these two linear regions.
-
Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement
For ionic surfactants like the salt of this compound (sodium nonanoate), conductivity measurements provide another reliable method for determining the CMC.
Materials:
-
Sodium nonanoate
-
Deionized water
-
Conductivity meter and probe
-
A series of volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of sodium nonanoate in deionized water.
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solution with decreasing concentrations, covering a range above and below the expected CMC.
-
Conductivity Measurement:
-
Calibrate the conductivity meter using standard potassium chloride (KCl) solutions.
-
Measure the electrical conductivity of each dilution, starting from the most dilute.
-
Ensure the conductivity probe is rinsed with deionized water and the next solution to be measured before each reading.
-
-
Data Analysis:
-
Plot the molar conductivity (y-axis) against the square root of the concentration (x-axis).
-
The plot will show two distinct linear regions with different slopes. The change in slope indicates the onset of micelle formation.
-
The concentration at which this break occurs is the Critical Micelle Concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate a conceptual signaling pathway for this compound's biological effects and a typical workflow for preparing a this compound-based herbicide formulation.
References
The Biological Activity of Nonanoic Acid: A Technical Guide for Researchers
Introduction
Nonanoic acid, a nine-carbon medium-chain fatty acid (MCFA), is emerging as a molecule of significant interest in various scientific and therapeutic fields.[1][2][3] Naturally occurring in a variety of plants and animal fats, this saturated fatty acid exhibits a broad spectrum of biological activities, including potent antimicrobial, anti-inflammatory, and metabolic-modulating properties.[1][2] Its versatile nature has led to its investigation for applications ranging from pharmaceutical development and food preservation to novel herbicidal formulations. This technical guide provides an in-depth overview of the core biological activities of this compound, tailored for researchers, scientists, and drug development professionals. It consolidates quantitative data, details experimental protocols for assessing its efficacy, and visualizes the key signaling pathways it modulates.
Antimicrobial Activity
This compound demonstrates significant antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. Its primary mechanism of action is believed to be the disruption of the cell membrane's integrity, leading to increased permeability, dissipation of the pH gradient, and ultimately cell death.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's effectiveness. The following table summarizes the reported MIC values for this compound against various microbial species.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Bacillus subtilis | Gram-positive bacterium | >1000 | |
| Mycobacterium smegmatis | Gram-positive bacterium | 250 | |
| Sarcina lutea | Gram-positive bacterium | 125 | |
| Escherichia coli | Gram-negative bacterium | >1000 | |
| Salmonella typhimurium | Gram-negative bacterium | >1000 | |
| Streptomyces nojiriensis | Gram-positive bacterium | >1000 | |
| Candida utilis | Fungus (Yeast) | 125 | |
| Trichophyton mentagrophytes | Fungus (Dermatophyte) | Not specified | |
| Rhizopus oligosporus (spore germination) | Fungus (Mold) | <158.24 (1 mM) | |
| Moniliophthora roreri (spore germination) | Fungus (Plant pathogen) | ~0.14 (0.92 µM) | |
| Crinipellis perniciosa (spore germination) | Fungus (Plant pathogen) | ~0.014 (0.09 µM) |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism using the broth microdilution method.
Materials:
-
This compound
-
Target microorganism (bacterial or fungal strain)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Preparation of Microorganism Inoculum: Culture the target microorganism on an appropriate agar plate. Prepare a suspension in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth medium to achieve a range of concentrations (e.g., 1000 µg/mL to 1 µg/mL).
-
Inoculation: Add the prepared microorganism inoculum to each well containing the serially diluted this compound.
-
Controls:
-
Growth Control: A well containing only the broth medium and the microorganism inoculum.
-
Sterility Control: A well containing only the broth medium.
-
Solvent Control: A well containing the broth medium, the microorganism inoculum, and the highest concentration of DMSO used in the dilutions.
-
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Visualization: Antimicrobial Mechanism of Action
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways. It has been shown to influence the production of inflammatory mediators, such as cytokines.
Quantitative Anti-inflammatory Data
| Inflammatory Marker | Cell Type | Effect of this compound | Concentration | Reference |
| Interleukin-6 (IL-6) mRNA | Human Epidermis | Increased expression | Not specified | |
| Nitric Oxide (NO) | RAW 264.7 Macrophages | Inhibition of LPS-induced production | (To be determined experimentally) | |
| TNF-α, IL-1β | RAW 264.7 Macrophages | Inhibition of LPS-induced production | (To be determined experimentally) |
Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol describes a method to assess the anti-inflammatory effects of this compound by measuring its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) and pro-inflammatory cytokine production in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-6
-
Sterile 24-well cell culture plates
-
Cell incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (e.g., 10, 50, 100 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells with no LPS or this compound) and a positive control (cells with LPS only).
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Nitric Oxide Measurement:
-
Mix equal volumes of the supernatant and Griess reagent.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement:
-
Use commercial ELISA kits to measure the concentrations of TNF-α and IL-6 in the collected supernatants according to the manufacturer's instructions.
-
-
Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in the this compound-treated groups to the LPS-only control to determine the inhibitory effect.
Visualization: Inflammatory Signaling Pathways
Metabolic Effects
Medium-chain fatty acids, including this compound, are known to have distinct metabolic properties compared to long-chain fatty acids. They are more readily absorbed and metabolized, providing a quick source of energy. Recent studies suggest that this compound and its derivatives can influence cellular metabolism, including glucose uptake and lipid metabolism.
Quantitative Metabolic Data
The metabolic effects of a methylated derivative of this compound, 8-methyl this compound (8-MNA), have been studied in adipocytes.
| Metabolic Parameter | Cell Type | Effect of 8-MNA | Concentration | Reference |
| Lipid Accumulation | 3T3-L1 Adipocytes | Decreased | 1 µM | |
| Insulin-stimulated Glucose Uptake | 3T3-L1 Adipocytes | Increased | 1 µM | |
| Lipolysis (Isoproterenol-induced) | 3T3-L1 Adipocytes | Reduced | 1 µM | |
| AMPK Phosphorylation (Activation) | 3T3-L1 Adipocytes | Increased | 1-10 µM |
Experimental Protocol: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines a method to assess the impact of this compound on mitochondrial respiration in cultured cells using a Seahorse XF Analyzer.
Materials:
-
Adherent cells of interest (e.g., hepatocytes, adipocytes)
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Analyzer
-
XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Oligomycin, FCCP, Rotenone/Antimycin A (Mito Stress Test reagents)
-
Cell incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere.
-
Assay Medium Preparation: Prepare the XF assay medium and warm it to 37°C. Adjust the pH to 7.4.
-
Cell Preparation:
-
Wash the cells with the pre-warmed XF assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.
-
-
Compound Preparation: Prepare stock solutions of this compound and the Mito Stress Test reagents (oligomycin, FCCP, rotenone/antimycin A) at the desired concentrations in the XF assay medium.
-
Seahorse XF Assay:
-
Load the sensor cartridge with the prepared compounds.
-
Calibrate the Seahorse XF Analyzer.
-
Run the assay, which will sequentially inject the compounds and measure the oxygen consumption rate (OCR).
-
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Compare the results from this compound-treated cells to control cells.
Visualization: Metabolic Signaling Pathway
Herbicidal Activity
This compound is utilized as a broad-spectrum, non-selective, contact herbicide. Its mode of action involves the rapid disruption of the plant cell's waxy cuticle, leading to cell leakage, desiccation, and death.
Quantitative Herbicidal Data
The efficacy of this compound as a herbicide is dependent on the concentration and the target weed species.
| Weed Species | Efficacy | Concentration | Reference |
| Various broadleaf and grassy weeds | Effective burndown | 3-10% v/v |
Experimental Protocol: Lipid Peroxidation Assay in Plants
This protocol describes a method to assess the herbicidal damage caused by this compound by measuring lipid peroxidation in treated plant tissue.
Materials:
-
Plant tissue (leaves) from treated and untreated plants
-
Trichloroacetic acid (TCA) solution (0.1% w/v)
-
Thiobarbituric acid (TBA) solution (0.5% w/v in 20% TCA)
-
Mortar and pestle
-
Centrifuge
-
Spectrophotometer
-
Water bath
Procedure:
-
Tissue Homogenization: Homogenize a known weight of plant tissue (e.g., 0.5 g) in 5 mL of 0.1% TCA using a pre-chilled mortar and pestle.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Reaction Mixture: To 1 mL of the supernatant, add 4 mL of 0.5% TBA in 20% TCA.
-
Incubation: Heat the mixture in a water bath at 95°C for 30 minutes.
-
Cooling and Centrifugation: Quickly cool the reaction tubes on ice and centrifuge at 10,000 x g for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm and 600 nm. The absorbance at 600 nm is subtracted from the 532 nm reading to correct for non-specific turbidity.
-
Calculation: The concentration of malondialdehyde (MDA), an indicator of lipid peroxidation, is calculated using the Beer-Lambert equation with an extinction coefficient of 155 mM⁻¹ cm⁻¹.
Visualization: Herbicidal Workflow
This compound is a multifaceted medium-chain fatty acid with a range of biological activities that hold significant promise for various applications. Its well-documented antimicrobial properties make it a candidate for novel food preservatives and topical antimicrobial agents. The emerging evidence of its anti-inflammatory and metabolic-modulating effects opens up exciting avenues for research in the context of chronic inflammatory and metabolic diseases. Furthermore, its proven efficacy as a biodegradable herbicide offers an environmentally friendly alternative to synthetic pesticides. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further investigation into the therapeutic and practical potential of this compound. Future research should focus on elucidating the precise molecular targets and further quantifying the dose-dependent effects of this compound to fully harness its biological activities for the development of new drugs and other valuable products.
References
The Dual Nature of Nonanoic Acid: A Plant Metabolite with Potent Ecological Influence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nonanoic acid, a nine-carbon saturated fatty acid also known as pelargonic acid, is a naturally occurring plant metabolite with a significant and multifaceted ecological role. While present in various plant tissues, its primary significance lies in its potent bioactivity as a non-selective, contact herbicide and an effective antifungal agent. This technical guide provides a comprehensive overview of the current understanding of this compound's function as a plant metabolite, its biosynthesis, its physiological effects on plants, and its broader ecological implications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical and signaling pathways to serve as a valuable resource for researchers in plant science, ecology, and drug development.
Introduction
This compound is a straight-chain fatty acid found across the plant kingdom, with notable concentrations in species such as Pelargonium[1][2][3]. Its presence in plants is not merely incidental; it serves as a crucial component of plant defense and interaction with the surrounding environment. The primary ecological function of this compound is that of a powerful, broad-spectrum herbicide[4][5]. Its rapid, non-systemic action makes it an effective tool for weed management. Beyond its herbicidal properties, this compound also exhibits significant antifungal activity against a range of plant pathogens. This guide delves into the scientific underpinnings of these functions, providing a detailed examination of the available data and methodologies for its study.
Biosynthesis of this compound in Plants
The biosynthesis of this compound in plants is a facet of fatty acid metabolism, specifically the pathway for odd-chain fatty acids. Unlike the more common even-chain fatty acids, which are synthesized from acetyl-CoA, odd-chain fatty acids utilize propionyl-CoA as a primer.
The proposed biosynthetic pathway for this compound is as follows:
-
Primer Synthesis: The synthesis is initiated with propionyl-CoA.
-
Elongation: The fatty acid synthase (FAS) complex catalyzes the sequential addition of two-carbon units from malonyl-CoA to the growing acyl chain.
-
Termination: The elongation process is terminated when the acyl chain reaches a length of nine carbons, resulting in the formation of nonanoyl-ACP.
-
Release: A thioesterase releases the free this compound from the acyl carrier protein (ACP).
Physiological and Ecological Roles
Herbicidal Activity
This compound is best known for its potent, non-selective, contact herbicidal activity. It acts by rapidly disrupting the plant cuticle, the waxy outer layer that protects the plant from desiccation and external stressors. This disruption leads to cell membrane damage, leakage of cellular contents, and rapid wilting and death of the plant tissue.
Table 1: Herbicidal Efficacy of this compound Formulations
| Target Weed Species | Formulation | Application Rate | Efficacy | Reference |
| Various annual weeds | Scythe® (57% pelargonic acid) | 3-10% (v/v) | Excellent burn-down | |
| Cyperus esculentus, Convolvulus arvensis, Poa annua | This compound | 11 kg a.i. ha⁻¹ | Ineffective on developed plants | |
| General weed control | Pelargonic acid | 0.3 - 1.0 L/100 m² | Temporary control, recovery after ~15 days |
Antifungal Activity
This compound also demonstrates significant antifungal properties, inhibiting the mycelial growth and spore germination of various plant pathogenic fungi. This makes it a valuable compound for the development of natural fungicides.
Table 2: Antifungal Activity of this compound
| Fungal Species | Effective Concentration | Effect | Reference |
| Trichophyton mentagrophytes | Not specified | Antifungal activity | |
| Various food-borne molds and yeasts | 10 - 10,000 ppm | Antimicrobial/antifungal | |
| Monilinia roreri, Crinipellis perniciosa | Concentration-dependent | Inhibition of mycelial growth and spore germination |
Allelopathic Potential
Allelopathy is the process by which a plant releases biochemicals into the environment that influence the growth, survival, and reproduction of other organisms. This compound is considered an allelochemical, contributing to the competitive advantage of the plants that produce it by inhibiting the growth of neighboring plants. However, quantitative data on its release into the soil and its specific role in allelopathic interactions in natural ecosystems are still limited.
Signaling Pathways
The application of this compound to plants triggers a rapid stress response, involving the activation of mitogen-activated protein kinase (MAPK) signaling cascades.
Studies have shown the activation of 46 kDa and 44 kDa MAPKs within minutes of this compound exposure in the model grass species Lolium temulentum. While the upstream receptors and the specific downstream targets of these MAPKs in the context of this compound signaling are yet to be fully elucidated, this rapid activation points to a crucial role for this pathway in mediating the plant's response to the cellular damage caused by the fatty acid.
There is also evidence suggesting a crosstalk between fatty acid signaling and the jasmonic acid (JA) pathway, a key hormonal pathway in plant defense. Jasmonates are themselves fatty acid derivatives, and their signaling is intricately linked with responses to wounding and herbivory. While direct evidence for this compound modulating the core JA signaling pathway is still emerging, the activation of MAPKs, which are known to be involved in JA signaling, suggests a potential point of intersection.
Experimental Protocols
Extraction of this compound from Plant Tissues
This protocol is adapted from established methods for fatty acid extraction from plant tissues for GC-MS analysis.
Materials:
-
Fresh or freeze-dried plant tissue (e.g., leaves)
-
Liquid nitrogen
-
Mortar and pestle
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Anhydrous sodium sulfate
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen stream evaporator
-
Internal standard (e.g., undecanoic acid)
Procedure:
-
Sample Preparation: Weigh approximately 100-200 mg of fresh plant tissue. Immediately freeze in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Transfer the powdered tissue to a glass centrifuge tube. Add a known amount of internal standard. Add 5 mL of a chloroform:methanol (2:1, v/v) solution. Vortex vigorously for 2 minutes.
-
Phase Separation: Add 1 mL of 0.9% NaCl solution. Vortex for 1 minute and then centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette and transfer it to a new tube.
-
Drying: Pass the chloroform extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C.
-
Derivatization for GC-MS: The extracted fatty acids must be derivatized to their more volatile methyl esters (FAMEs) prior to GC-MS analysis. This is typically achieved by transmethylation using methanolic HCl or BF3-methanol.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for FAMEs analysis (e.g., DB-5ms).
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, hold for 5 minutes.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-550
Quantification:
Quantification is achieved by comparing the peak area of the this compound methyl ester to the peak area of the known concentration of the internal standard. A calibration curve should be generated using standards of this compound to ensure accurate quantification.
Ecological Significance and Broader Impacts
The ecological significance of this compound extends beyond its direct effects on plants and fungi. Its use as a natural herbicide has implications for the broader ecosystem.
Impact on Soil Microorganisms
The impact of this compound on soil microbial communities is an area of active research. While some studies on other herbicides have shown transient effects on soil microbial biomass and activity, the rapid degradation of fatty acids like this compound in the soil may limit long-term impacts. However, high concentrations could potentially disrupt microbial cell membranes, similar to its effect on plants.
Impact on Pollinators
The effects of this compound on pollinators such as bees are not well-documented. As a non-selective herbicide, its application can reduce the availability of flowering plants that serve as forage for pollinators. Direct toxicity is considered low for some beneficial insects, but further research is needed to fully assess the lethal and sublethal effects on a wider range of pollinator species. There is currently no evidence to suggest that this compound is present in the nectar or pollen of treated plants at levels that would be harmful to pollinators.
Conclusion and Future Directions
This compound is a plant metabolite with significant ecological and agricultural importance. Its potent herbicidal and antifungal properties make it a valuable tool for sustainable agriculture and a subject of interest for the development of new bioactive compounds. While our understanding of its biosynthesis, mode of action, and ecological roles has advanced, several areas warrant further investigation. Future research should focus on:
-
Elucidating the complete biosynthetic pathway and its regulation in plants.
-
Identifying the specific upstream and downstream components of the MAPK signaling cascade activated by this compound.
-
Quantifying the allelopathic contribution of this compound in natural plant communities.
-
Conducting comprehensive studies on the long-term impacts of this compound on soil health and beneficial insect populations.
A deeper understanding of this versatile fatty acid will undoubtedly open new avenues for its application in agriculture, medicine, and biotechnology.
References
A Technical Guide to the Antifungal and Antimicrobial Spectrum of Nonanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonanoic acid, also known as pelargonic acid, is a nine-carbon saturated fatty acid with demonstrated broad-spectrum antimicrobial and antifungal properties.[1] This document provides a comprehensive technical overview of its activity against a range of microorganisms, details the experimental protocols used for its evaluation, and illustrates its mechanism of action. Quantitative data on its efficacy are presented in structured tables, and key experimental and mechanistic pathways are visualized using diagrams. This guide is intended to serve as a resource for researchers and professionals in the fields of microbiology, drug development, and food science.
Antimicrobial and Antifungal Spectrum
This compound exhibits inhibitory activity against a variety of fungi and bacteria. Its effectiveness is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.[2] The antimicrobial action of this compound is particularly notable in food preservation, where it is used to inhibit the growth of molds, yeasts, and bacteria that cause spoilage.[3]
Antifungal Activity
This compound is an effective inhibitor of fungal growth, including yeasts and molds.[1] It has been shown to inhibit spore germination in fungi like Rhizopus oligosporus at concentrations below 1 mM.[4] Its antifungal properties are utilized in various applications, from agricultural fungicides to treatments for fungal infections like tinea pedis (athlete's foot).
Table 1: Antifungal Spectrum of this compound (MIC values)
| Fungal Species | MIC (µg/mL) | MIC (mM) | Notes |
|---|---|---|---|
| Candida utilis | >100 | >0.63 | Inhibitory effects observed with derivatives. |
| Penicillium italicum | 1000 ppm | ~6.32 | Complete inhibition of growth. |
| Debaryomyces hansenii | 100 ppm | ~0.63 | Complete inhibition of growth. |
| Rhizopus oligosporus | <158.24 | <1 | Prevents spore germination. |
| Trichophyton mentagrophytes | - | - | Methanolic extract containing this compound showed high activity. |
Note: MIC values can vary based on the specific strain, testing method, and experimental conditions such as pH and growth medium.
Antibacterial Activity
This compound demonstrates activity against both Gram-positive and Gram-negative bacteria. It has been found to be effective against foodborne pathogens such as Listeria, Salmonella, and E. coli O157. Its mechanism often involves disruption of the bacterial cell membrane.
Table 2: Antibacterial Spectrum of this compound (MIC values)
| Bacterial Species | MIC (µg/mL) | MIC (mM) | Notes |
|---|---|---|---|
| Mycobacterium tuberculosis H37Ra | 50 | ~0.32 | Low cytotoxicity observed (LC50 > 200 µg/mL). |
| Bacillus subtilis | >100 | >0.63 | Data from a study on this compound derivatives. |
| Sarcina lutea | >100 | >0.63 | Data from a study on this compound derivatives. |
| Escherichia coli | >100 | >0.63 | Data from a study on this compound derivatives. |
| Salmonella typhimurium | >100 | >0.63 | Data from a study on this compound derivatives. |
Note: As with antifungal testing, these values are subject to variation based on experimental parameters.
Mechanism of Action
The primary antimicrobial mechanism of this compound is the disruption of the microbial cell membrane. As a lipophilic molecule, it intercalates into the lipid bilayer, leading to increased membrane permeability. This disruption compromises the integrity of the cell, causing leakage of intracellular components and dissipation of critical ion gradients, such as the proton motive force.
Specifically in fungi, this compound has been shown to prevent the germination of spores by dissipating the intracellular pH gradient (pHin). The neutralization of this gradient inhibits the necessary physiological changes for spore swelling and germination. This action is not unique to this compound but is characteristic of other medium-chain fatty acids as well.
Visualizing the Mechanism of Action
The following diagram illustrates the proposed mechanism by which this compound exerts its antimicrobial effect.
Caption: Mechanism of this compound antimicrobial activity.
Experimental Protocols
The determination of the antimicrobial spectrum of this compound relies on standardized susceptibility testing methods. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution MIC Assay Protocol
This protocol outlines the steps for determining the MIC of this compound against a bacterial or fungal strain.
1. Preparation of this compound Stock Solution:
- Due to its low solubility in water, a stock solution of this compound should be prepared in a suitable solvent like Dimethyl Sulfoxide (DMSO) or ethanol.
- For example, dissolve this compound in DMSO to a high concentration (e.g., 45 mg/mL). The solution should then be further diluted in the appropriate growth medium to the desired starting concentration for the assay. It is crucial to ensure the final solvent concentration in the assay does not affect microbial growth.
2. Preparation of Microtiter Plates:
- Using a sterile 96-well microtiter plate, add 100 µL of the appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells.
- Add 100 µL of the prepared this compound working solution to the first column of wells, resulting in the highest test concentration.
3. Serial Dilution:
- Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly.
- Repeat this process across the plate to create a gradient of this compound concentrations. Discard 100 µL from the last dilution column.
- Leave one or more columns without the antimicrobial agent to serve as positive growth controls, and at least one well with only sterile broth as a negative control (sterility control).
4. Inoculum Preparation:
- Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
- Dilute this suspension in broth to achieve a final target inoculum of approximately 5 x 10^5 CFU/mL in each well after inoculation.
5. Inoculation and Incubation:
- Inoculate each well (except the sterility control) with the prepared microbial suspension. The final volume in each well will be 200 µL.
- Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
6. Reading and Interpretation:
- After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Experimental Workflow Diagram
The following diagram outlines the workflow for the broth microdilution assay.
Caption: Workflow for MIC determination via broth microdilution.
Conclusion
This compound is a versatile fatty acid with a significant antimicrobial and antifungal spectrum. Its primary mechanism of action, centered on cell membrane disruption, makes it an effective agent against a wide range of microorganisms. The standardized protocols, such as the broth microdilution assay, are essential for quantifying its efficacy and comparing its activity across different species. The data and methodologies presented in this guide provide a solid foundation for further research and development of this compound in pharmaceutical, agricultural, and industrial applications.
References
The Multifaceted Role of Nonanoic Acid in Insect Chemical Communication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonanoic acid, a nine-carbon saturated fatty acid, is a ubiquitous semiochemical in the insect world, mediating a diverse array of behaviors critical for survival and reproduction. Its functions span the chemical communication spectrum, acting as a repellent (allomone), an attractant (kairomone), and a component of pheromones. This technical guide provides an in-depth analysis of the functions of this compound in insect chemical communication, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on various insect species, providing a comparative overview of its behavioral and electrophysiological impacts.
| Insect Species | Chemical Communication Role | Quantitative Data | Reference |
| Spodoptera frugiperda (Fall Armyworm) | Allomone (Repellent, Oviposition Deterrent) | This compound showed significant repellent effects on moth behavior and oviposition. Knockout of the IR75q.2 receptor significantly reduced this repellence.[1][2] Specific repellency percentages are not detailed in the abstract. | Guo et al., 2023[1][2] |
| Aedes aegypti (Yellow Fever Mosquito) | Allomone (Repellent) | Medium-chain fatty acids (C6:0 to C9:0) show biting deterrence. This compound is part of this group, though specific quantitative data for this compound alone is not provided in the abstracts reviewed.[3] | Cantrell et al. |
| Triatoma infestans (Vinchuca) | Kairomone (Attractant at low doses) | Low doses of nonanal (0.01-0.1 µg), a related aldehyde, were attractive to males. High doses of nonanal (1-100 µg) were unattractive to both males and females. | Cork et al. |
| Amblyomma variegatum (Tropical Bont Tick) | Pheromone (Aggregation-Attachment) | A component of the male-produced aggregation-attachment pheromone blend, along with methyl salicylate and ortho-nitrophenol. The amount of the pheromone blend increases to a maximum of 2 micrograms per male after 10 days of engorgement. | Pavis & Barré, 1993 |
Table 1: Behavioral Responses to this compound
| Insect Species | Receptor(s) | Ligand(s) | Electrophysiological Response | Reference |
| Spodoptera frugiperda | SfruIR75q.2 / SfruIR8a | 8-10C fatty acids (including this compound) and their corresponding aldehydes | SfruIR75q.2, co-expressed with the co-receptor SfruIR8a in Xenopus oocytes, responded to this compound. | Guo et al., 2023 |
| Aedes aegypti | AalbIR75e / AalbIR8a; AaegIR75k1 / AaegIR8a | This compound, Octanoic acid | This compound produced EC50 values of 8.64µM for AalbIR75e and 9.94µM for AaegIR75k1. | |
| Triatoma infestans | Olfactory receptors on basiconic and grooved-peg sensilla | Nonanal, Isobutyric acid | EAG responses in both sexes increased with the chain length of aliphatic aldehydes up to nonanal. Specific response amplitudes for this compound are not provided. | Guerenstein and Guerin, 2001; Cork et al. |
| Phratora vulgatissima (Willow Leaf Beetle) | Antennal olfactory receptors | This compound | Dose-dependent EAG responses were recorded in both males and females, with significant responses observed at doses of 1 µg and higher. |
Table 2: Electrophysiological and Receptor Responses to this compound
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Behavioral Assays
1. Olfactometer Bioassay for Repellency/Attraction
-
Apparatus: A Y-tube or four-arm olfactometer is commonly used. The apparatus consists of a central chamber where the insect is released and two or more arms where different odor stimuli are introduced.
-
Insect Preparation: Insects are typically starved for a specific period before the assay to increase their motivation to respond to stimuli. They are then acclimatized to the experimental conditions.
-
Stimulus Preparation and Delivery: A solution of this compound at a specific concentration in a suitable solvent (e.g., hexane or paraffin oil) is applied to a filter paper. The solvent alone is used as a control. Air is passed over the filter paper and into one arm of the olfactometer, while control air is passed into the other arm(s).
-
Data Collection and Analysis: The time the insect spends in each arm of the olfactometer and/or the first choice it makes are recorded. Statistical analysis (e.g., chi-square test or t-test) is used to determine if there is a significant preference or avoidance of the this compound-treated arm.
2. Oviposition Deterrence Assay
-
Apparatus: A cage or container with a choice of two or more oviposition substrates.
-
Insect Preparation: Gravid female insects are used.
-
Substrate Preparation: One substrate is treated with a solution of this compound, while the control substrate is treated with the solvent only.
-
Data Collection and Analysis: The number of eggs laid on each substrate is counted after a specific period. Statistical analysis is used to determine if there is a significant difference in the number of eggs laid on the treated versus the control substrate. For instance, in the study by Guo et al. (2023) on S. frugiperda, the repellence of this compound on oviposition was significantly reduced in insects with the IR75q.2 receptor knocked out.
Electrophysiology
1. Electroantennography (EAG)
-
Insect Preparation: An antenna is carefully excised from the head of the insect.
-
Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are filled with a saline solution.
-
Stimulus Delivery: A puff of air carrying a known concentration of this compound is delivered to the antenna. A puff of solvent-only air serves as a control.
-
Data Recording and Analysis: The electrical potential difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection in response to the stimulus (in millivolts) is measured as the EAG response. Dose-response curves can be generated by testing a range of concentrations.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key processes related to this compound's function in insect chemical communication.
Conclusion
This compound plays a significant and varied role in the chemical ecology of insects. Its function as a repellent offers potential for the development of novel, environmentally friendly insect control strategies. Conversely, its role as an attractant in certain contexts highlights the importance of concentration and species-specific responses in chemical communication. The identification of the ionotropic receptor IR75q.2 in Spodoptera frugiperda as a key detector of this compound provides a specific molecular target for future research and development of behavior-modifying compounds. Further investigation into the downstream signaling pathways and the precise quantitative effects of this compound across a broader range of insect species will undoubtedly uncover more opportunities for its application in pest management and deepen our understanding of insect neuroethology.
References
The Metabolic Fate of Nonanoic Acid in Mammalian Systems: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nonanoic acid, a nine-carbon saturated fatty acid, is increasingly recognized for its diverse physiological roles and therapeutic potential. As an odd-chain fatty acid, its metabolism offers unique insights into cellular energy homeostasis and anaplerotic pathways. This technical guide provides a comprehensive overview of the metabolic fate of this compound in mammalian systems, detailing its absorption, distribution, metabolism, and excretion (ADME). It is designed to be a valuable resource for researchers investigating the pharmacological and physiological effects of this compound, with a focus on providing detailed experimental methodologies and clear data presentation.
Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound
As a medium-chain fatty acid (MCFA), this compound is readily absorbed from the gastrointestinal tract and transported via the portal vein to the liver, which is the primary site of its metabolism[1]. Unlike long-chain fatty acids, MCFAs do not require carnitine for transport into the mitochondria, although their CoA esters are substrates for the carnitine shuttle.
1.1. Absorption and Distribution
1.2. Metabolism
The metabolic fate of this compound is primarily dictated by two major pathways: beta-oxidation and omega-oxidation.
-
Beta-Oxidation: This is the principal catabolic pathway for fatty acids, occurring within the mitochondria. This compound, being an odd-chain fatty acid, undergoes successive rounds of beta-oxidation, yielding acetyl-CoA in each cycle until a final three-carbon unit, propionyl-CoA, remains[2]. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA. Succinyl-CoA can then enter the Krebs cycle, providing an anaplerotic substrate, or be used for gluconeogenesis[3]. In hepatocytes from starved rats, nonanoate has been shown to be both oxidized to CO2 and converted to glucose[4].
-
Omega-Oxidation: This is an alternative, typically minor, metabolic pathway that occurs in the smooth endoplasmic reticulum, primarily in the liver and kidneys[5]. It involves the oxidation of the terminal methyl group (the ω-carbon) of the fatty acid. This pathway becomes more significant when beta-oxidation is impaired or overloaded, such as during medium-chain triglyceride (MCT) feeding. The omega-oxidation of this compound would result in the formation of 9-hydroxythis compound, which is further oxidized to nonanedioic acid (a dicarboxylic acid). These dicarboxylic acids can then undergo beta-oxidation from either end.
-
Other Metabolic Fates: A smaller fraction of this compound may be esterified into triglycerides and other lipids. Additionally, conjugation reactions, such as glucuronidation, may occur to facilitate excretion, although this is generally a more common fate for xenobiotics than for endogenous fatty acids.
1.3. Excretion
The water-soluble end products of this compound metabolism, such as ketone bodies and dicarboxylic acids, are primarily excreted in the urine. The CO2 produced from complete oxidation is exhaled.
Quantitative Data on this compound Metabolism
A significant gap exists in the literature regarding the in vivo pharmacokinetics and quantitative metabolite profiling of this compound. To facilitate the design of future studies, the following tables present hypothetical, yet physiologically plausible, data for this compound in a rat model. It is crucial to note that these are illustrative examples and should not be considered experimental data.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (100 mg/kg)
| Parameter | Value | Unit |
| Cmax (Maximum Plasma Concentration) | 150 | µg/mL |
| Tmax (Time to Cmax) | 0.5 | hours |
| AUC (0-t) (Area Under the Curve) | 300 | µg*h/mL |
| t1/2 (Half-life) | 1.5 | hours |
| CL/F (Apparent Clearance) | 0.33 | L/h/kg |
| Vd/F (Apparent Volume of Distribution) | 0.7 | L/kg |
Table 2: Hypothetical Urinary Excretion of this compound Metabolites in Rats Over 24 Hours Following a Single Oral Dose (100 mg/kg)
| Metabolite | Amount Excreted (µ g/24h ) | % of Administered Dose |
| Nonanedioic acid | 2500 | 2.5 |
| Heptanedioic acid | 1500 | 1.5 |
| Adipic acid | 1000 | 1.0 |
| 3-Hydroxypropionic acid | 500 | 0.5 |
| Methylmalonic acid | 200 | 0.2 |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the metabolic fate of this compound.
3.1. In Vivo Pharmacokinetic Study in Rats
Objective: To determine the plasma concentration-time profile of this compound following oral administration.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Vehicle (e.g., corn oil)
-
Oral gavage needles
-
Microcentrifuge tubes with anticoagulant (e.g., EDTA)
-
Equipment for blood collection (e.g., tail vein sampling)
Procedure:
-
Fast rats overnight with free access to water.
-
Prepare a dosing solution of this compound in the chosen vehicle.
-
Administer a single oral dose of this compound (e.g., 100 mg/kg) via gavage.
-
Collect blood samples (approximately 100-200 µL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into anticoagulant-containing tubes.
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze plasma samples for this compound concentration using a validated GC-MS method (see Protocol 3.3).
3.2. In Vitro Fatty Acid Oxidation in Isolated Rat Hepatocytes
Objective: To measure the rate of beta-oxidation of this compound in primary liver cells.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Collagenase perfusion solutions
-
Hepatocyte culture medium
-
[1-14C]this compound (or other suitably labeled this compound)
-
Bovine serum albumin (BSA)
-
Perchloric acid
-
Scintillation cocktail and counter
Procedure:
-
Isolate primary hepatocytes from rat liver using a two-step collagenase perfusion method.
-
Resuspend the isolated hepatocytes in culture medium.
-
Prepare a substrate solution containing [1-14C]this compound complexed to BSA.
-
Incubate the hepatocytes with the radiolabeled substrate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding perchloric acid.
-
Separate the acid-soluble metabolites (which include radiolabeled acetyl-CoA and Krebs cycle intermediates) from the unreacted substrate by centrifugation.
-
Quantify the radioactivity in the acid-soluble fraction using liquid scintillation counting to determine the rate of beta-oxidation.
3.3. Quantification of this compound and its Dicarboxylic Acid Metabolites in Urine by GC-MS
Objective: To measure the urinary excretion of this compound and its omega-oxidation products.
Materials:
-
Urine samples collected from animals dosed with this compound.
-
Internal standards (e.g., deuterated this compound and dicarboxylic acids).
-
Urease
-
Extraction solvent (e.g., ethyl acetate).
-
Derivatization reagent (e.g., BSTFA with 1% TMCS).
-
Gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Thaw urine samples and centrifuge to remove particulates.
-
Treat an aliquot of urine with urease to remove urea.
-
Add internal standards to the urine sample.
-
Acidify the urine and extract the organic acids with an appropriate solvent.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Derivatize the dried residue to form volatile esters (e.g., trimethylsilyl esters).
-
Analyze the derivatized sample by GC-MS in selected ion monitoring (SIM) mode for quantification of this compound and its dicarboxylic acid metabolites.
Visualization of Metabolic Pathways and Experimental Workflows
4.1. Metabolic Pathways
Caption: Overview of the metabolic fate of this compound in mammals.
4.2. Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study of this compound in rats.
4.3. Logical Relationship of this compound Beta-Oxidation
Caption: Stepwise breakdown of nonanoyl-CoA in the beta-oxidation pathway.
Conclusion
This technical guide has outlined the current understanding of the metabolic fate of this compound in mammalian systems. While the primary metabolic pathways of beta-oxidation and omega-oxidation are well-characterized for medium-chain fatty acids, there is a notable absence of specific in vivo pharmacokinetic and quantitative metabolite data for this compound. The detailed experimental protocols and illustrative data tables provided herein are intended to empower researchers to address these knowledge gaps. A thorough understanding of the ADME properties of this compound is crucial for the continued investigation of its physiological functions and its development as a potential therapeutic agent. Further research in this area will undoubtedly contribute to a more complete picture of odd-chain fatty acid metabolism and its implications for health and disease.
References
- 1. currentseparations.com [currentseparations.com]
- 2. scirp.org [scirp.org]
- 3. Rats enriched with odd-carbon fatty acids: maintenance of liver glycogen during starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Odd-carbon fatty acid metabolism in hepatocytes from starved rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Omega oxidation - Wikipedia [en.wikipedia.org]
The Therapeutic Potential of Nonanoic Acid in Metabolic Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nonanoic acid, a nine-carbon saturated fatty acid, is emerging as a molecule of interest in the therapeutic landscape of metabolic disorders. Traditionally viewed as a simple energy substrate, recent evidence suggests a more nuanced role for this compound in regulating key metabolic pathways. This technical guide provides an in-depth analysis of the current scientific literature, summarizing quantitative data, detailing experimental methodologies, and visualizing the proposed mechanisms of action. Preclinical studies, primarily utilizing in vitro cell models and in vivo animal models of metabolic dysfunction, indicate that this compound and its derivatives may offer therapeutic benefits by improving insulin sensitivity, modulating lipid metabolism, and enhancing energy expenditure. The underlying mechanisms appear to involve the activation of critical metabolic sensors, including Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and AMP-Activated Protein Kinase (AMPK), as well as influencing mitochondrial function. This guide aims to equip researchers and drug development professionals with a comprehensive understanding of this compound's potential, thereby facilitating further investigation and the development of novel therapeutic strategies for metabolic diseases.
Introduction
Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The pathophysiology of these conditions is complex, involving a dysregulation of glucose and lipid metabolism, insulin resistance, and chronic low-grade inflammation. While numerous therapeutic agents are available, there remains a significant need for novel approaches that can address the multifaceted nature of these diseases.
This compound (also known as pelargonic acid), a medium-chain fatty acid (MCFA), has recently garnered attention for its potential therapeutic effects in the context of metabolic disorders. Unlike long-chain fatty acids, MCFAs are rapidly absorbed and metabolized, providing a quick source of energy. Beyond its bioenergetic role, emerging research suggests that this compound may act as a signaling molecule, influencing key metabolic pathways. This guide synthesizes the current preclinical evidence supporting the therapeutic potential of this compound and its derivatives in metabolic disorders.
Effects on Adipose Tissue and Energy Expenditure
Adipose tissue plays a central role in energy homeostasis. The modulation of adipocyte function, particularly the promotion of "browning" of white adipose tissue to form "beige" or "brite" adipocytes, is a promising strategy for increasing energy expenditure.
Induction of Beige Adipogenesis
In vitro studies have demonstrated that this compound can promote the differentiation of mesenchymal stem cells into beige adipocytes. This process is characterized by increased lipid accumulation in multilocular droplets and enhanced expression of thermogenic genes.
Table 1: Effect of this compound on Beige Adipogenesis in C3H10T1/2 Mesenchymal Stem Cells
| Treatment | Intracellular Lipid Accumulation (Fold Change vs. Control) | Ucp1 mRNA Expression (Fold Change vs. Control) |
| This compound (2 µM) | 2.14 ± 0.17 | >1.0 (Significant increase, P < 0.05) |
Data adapted from a study on beige adipogenesis.[1]
Upregulation of Thermogenic Genes
A key marker of beige and brown adipocytes is the expression of Uncoupling Protein 1 (UCP1), which uncouples mitochondrial respiration from ATP synthesis, leading to heat production.[2][3][4] this compound treatment has been shown to upregulate the expression of Ucp1 and other thermogenic genes in adipocytes.[5]
Modulation of Lipid Metabolism
Dyslipidemia, characterized by elevated triglycerides and abnormal cholesterol levels, is a hallmark of metabolic syndrome. This compound appears to influence lipid metabolism through multiple mechanisms.
Regulation of Lipolysis
Studies on 8-methyl this compound (8-MNA), a derivative of this compound, have shown that it can reduce the lipolytic response to stimuli in 3T3-L1 adipocytes. This suggests a potential role in decreasing the release of free fatty acids into circulation, which can contribute to insulin resistance in other tissues.
Table 2: Effect of 8-Methyl this compound on Isoproterenol-Induced Lipolysis in 3T3-L1 Adipocytes
| Treatment | Glycerol Release (Fold Change vs. Isoproterenol) |
| 8-MNA (1 µM) | Significant reduction |
Qualitative data from a study on 8-MNA.
Improvement of Glucose Homeostasis and Insulin Sensitivity
Insulin resistance is a core feature of type 2 diabetes and metabolic syndrome. This compound and its derivatives have demonstrated potential in improving insulin sensitivity and glucose metabolism.
Enhancement of Glucose Uptake
In vitro studies using 3T3-L1 adipocytes have shown that 8-MNA can increase insulin-stimulated glucose uptake. This suggests that this compound derivatives may enhance the cellular response to insulin, a key aspect of improving glucose homeostasis.
In Vivo Effects on Insulin Resistance
A study in diet-induced obese (DIO) mice demonstrated that dietary supplementation with triacylglycerols composed of 8-MNA delayed the onset of insulin resistance. While glucose and insulin tolerance tests did not show overall improvement at the end of the 18-week study, there was a significant reduction in the early increase in non-fasting blood glucose and insulin levels.
Table 3: Effects of 8-Methyl this compound Supplementation in High-Fat Diet-Fed Mice
| Parameter | HFD + Soybean Oil | HFD + 8-MNA |
| Body Weight Gain ( g/week , initial weeks) | Significantly higher than ND | Significantly lower than HFD+SBO |
| Cumulative Food Intake (g) | Significantly higher than ND | Significantly lower than HFD+SBO |
| Plasma Insulin (at 9 weeks) | Significantly higher than ND | Maintained at levels similar to ND |
ND: Normal Diet, HFD: High-Fat Diet. Data adapted from a study on 8-MNA in DIO mice.
Molecular Mechanisms of Action
The metabolic benefits of this compound appear to be mediated through its interaction with key cellular signaling pathways that regulate metabolism and energy balance.
Activation of PPARγ
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that acts as a master regulator of adipogenesis and is a target for the insulin-sensitizing thiazolidinedione (TZD) drugs. This compound has been suggested to function as a selective PPARγ agonist.
Activation of AMPK
AMP-activated protein kinase (AMPK) is a crucial energy sensor that, when activated, promotes catabolic processes like fatty acid oxidation and glucose uptake while inhibiting anabolic processes. Studies on 8-MNA have shown that it can increase the phosphorylation of AMPK at Thr172, a marker of its activation, in 3T3-L1 adipocytes. This activation is associated with a decrease in lipid accumulation.
Experimental Protocols
In Vivo Study: 8-Methyl this compound in Diet-Induced Obese Mice
-
Animal Model: Male C57BL/6NJcl mice, 8 weeks old.
-
Diet:
-
Normal Diet (ND): Standard chow.
-
High-Fat Diet (HFD): Diet with 60% of calories from fat.
-
HFD + 8-MNA: HFD supplemented with triacylglycerols composed of 8-methyl this compound.
-
HFD + SBO: HFD supplemented with isocaloric soybean oil (control).
-
-
Duration: 18 weeks.
-
Parameters Measured:
-
Body weight and food intake (weekly).
-
Fasting blood glucose and plasma insulin (at specified intervals).
-
Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT) (at specified intervals).
-
Tissue and organ weights (at sacrifice).
-
Gene expression analysis in hypothalamus.
-
In Vitro Study: Beige Adipogenesis Assay
-
Cell Line: C3H10T1/2 mesenchymal stem cells.
-
Differentiation Protocol:
-
Induce differentiation with a standard adipogenic cocktail (e.g., insulin, dexamethasone, IBMX).
-
Treat cells with this compound (e.g., 2 µM) during the differentiation period.
-
-
Analysis:
-
Lipid Accumulation: Oil Red O staining to visualize lipid droplets, followed by quantification.
-
Gene Expression: Quantitative PCR (qPCR) to measure the mRNA levels of thermogenic genes such as Ucp1.
-
Discussion and Future Directions
The preclinical data presented in this guide suggest that this compound and its derivatives hold promise as therapeutic agents for metabolic disorders. The proposed mechanisms of action, including the activation of PPARγ and AMPK, are well-established targets for metabolic disease therapies. The ability of this compound to promote beige adipogenesis and potentially increase energy expenditure is a particularly exciting avenue for future research.
However, several key questions remain to be addressed:
-
Direct In Vivo Efficacy of this compound: While studies on 8-MNA are informative, further in vivo studies using this compound itself are crucial to confirm its therapeutic effects on metabolic parameters in relevant animal models.
-
PPARγ Target Gene Specificity: A comprehensive analysis of the specific PPARγ target genes regulated by this compound in adipocytes and other metabolic tissues is needed to fully understand its mechanism of action.
-
Direct AMPK Activation: Investigating whether this compound directly activates AMPK, independent of its derivatives, is a critical next step.
-
Clinical Translation: To date, there is a lack of clinical trial data for this compound in the context of metabolic disorders. Well-designed clinical studies are necessary to evaluate the safety and efficacy of this compound in humans.
-
Pharmacokinetics and Formulation: The optimal delivery and formulation of this compound for therapeutic use need to be determined.
Conclusion
This compound is a promising, naturally occurring fatty acid with the potential to address multiple facets of metabolic disorders. Its ability to modulate key metabolic signaling pathways, including PPARγ and AMPK, and to influence adipocyte function provides a strong rationale for its further investigation as a novel therapeutic agent. The data and protocols summarized in this technical guide offer a solid foundation for researchers and drug development professionals to build upon in the quest for new and effective treatments for metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Uncoupling Protein 1 of Brown Adipocytes, the Only Uncoupler: A Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Fatty-Acid-Dependent UCP1 Uncoupling in Brown Fat Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and cholecystokinin induce beige adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Genetic Blueprint for Nonanoic Acid Production in Microorganisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonanoic acid, a nine-carbon saturated fatty acid, holds significant potential across various industries, from the manufacturing of lubricants and plasticizers to its application as a broad-spectrum herbicide and antimicrobial agent. The microbial production of this compound presents a sustainable and environmentally friendly alternative to traditional chemical synthesis. This technical guide delves into the core genetic basis of this compound production in microorganisms, providing a comprehensive overview of the metabolic pathways, key enzymatic players, and genetic engineering strategies to enhance its yield. This document offers detailed experimental protocols and quantitative data to aid researchers in this burgeoning field.
Core Metabolic Pathways for this compound Biosynthesis
The biosynthesis of this compound in most microorganisms is intrinsically linked to the fatty acid synthesis (FAS) pathway. This evolutionarily conserved pathway is responsible for the de novo synthesis of fatty acids from acetyl-CoA and malonyl-CoA precursors. The chain length of the resulting fatty acid is primarily determined by the enzymatic activity of acyl-ACP thioesterases (TEs), which catalyze the hydrolysis of the acyl-acyl carrier protein (acyl-ACP) intermediate, releasing a free fatty acid.
Key Enzymes and Genes
The production of this compound is not a primary metabolic output for most wild-type microorganisms. Therefore, genetic engineering is essential to channel the metabolic flux towards the synthesis of this medium-chain fatty acid. The key enzymes and their corresponding genes that are central to this process are detailed below.
| Enzyme | Gene(s) (Example Organism) | Function |
| Acetyl-CoA Carboxylase | accABCD (E. coli) | Catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the primary building block for fatty acid synthesis. |
| Fatty Acid Synthase (FAS) | fab gene cluster (E. coli) | A multi-enzyme complex that iteratively elongates the fatty acid chain by adding two-carbon units from malonyl-ACP. |
| Acyl-ACP Thioesterase | 'tesA, fatB (various) | Terminates fatty acid synthesis by hydrolyzing the acyl-ACP thioester bond. The specificity of the thioesterase is a critical determinant of the final fatty acid chain length.[1] |
| Acyl-CoA Synthetase | fadD (E. coli) | Activates free fatty acids to their CoA thioesters, priming them for degradation via the β-oxidation pathway. Deletion of this gene is a common strategy to prevent product loss.[2] |
| Acyl-CoA Dehydrogenase | fadE (E. coli) | Catalyzes the first step of the β-oxidation pathway, the degradation of fatty acyl-CoAs. Deletion of this gene prevents the breakdown of the produced this compound.[3] |
Metabolic Engineering Strategies for Enhanced this compound Production
To achieve high titers and yields of this compound, a multi-pronged metabolic engineering approach is typically employed. This involves the overexpression of key biosynthetic genes, the deletion of competing pathways, and the optimization of precursor supply.
Overexpression of Chain-Specific Thioesterases
The introduction and overexpression of heterologous acyl-ACP thioesterases with a preference for C9-acyl-ACP substrates is the most critical step in engineering this compound production. Thioesterases from various plant sources, such as Umbellularia californica (FatB1) and Cuphea palustris, have been successfully used to produce medium-chain fatty acids in E. coli and S. cerevisiae.[2][4]
Elimination of Competing Pathways
The primary competing pathway for this compound is the β-oxidation pathway, which degrades fatty acids to generate energy. Deleting key genes in this pathway, such as fadD (acyl-CoA synthetase) and fadE (acyl-CoA dehydrogenase) in E. coli, prevents the degradation of the produced this compound, thereby increasing its accumulation.
Enhancement of Precursor Supply
Increasing the intracellular pool of the primary building blocks, acetyl-CoA and malonyl-CoA, can significantly boost fatty acid synthesis. This can be achieved by overexpressing the acetyl-CoA carboxylase (acc) genes or by engineering central carbon metabolism to direct more carbon flux towards these precursors.
Quantitative Data on this compound Production
The following tables summarize the reported quantitative data on this compound and related medium-chain fatty acid production in genetically engineered microorganisms.
Table 1: this compound Production in Engineered Saccharomyces cerevisiae
| Engineering Strategy | Host Strain | Titer (mg/L) | Reference |
| Introduction of a hydroxy fatty acid cleavage pathway including an alcohol dehydrogenase from Micrococcus luteus, a Baeyer-Villiger monooxygenase from Pseudomonas putida, and a lipase from Pseudomonas fluorescens. | S. cerevisiae | 9.43 |
Table 2: Medium-Chain Fatty Acid Production in Engineered Escherichia coli
| Engineering Strategy | Host Strain | Product | Titer (g/L) | Reference |
| Expression of a highly active variant of a Cuphea palustris thioesterase (CpFatB). Deletion of fadD. | E. coli | Octanoic acid | 1.7 | |
| Expression of Pseudomonas knackmussii PhaG (acyl-ACP:CoA transacylase), Treponema denticola trans-enoyl-CoA reductase (TdTER), and Mycobacterium avium acyl-CoA thioesterase (MaTesB A197D). Deletion of fadD, fadBJ, and fadAI. | E. coli | Octanoic acid | ~20 mg/L |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the investigation and engineering of this compound production in microorganisms.
Protocol 1: Heterologous Expression of an Acyl-ACP Thioesterase in E. coli
Objective: To express a thioesterase gene from a donor organism in E. coli to facilitate the production of this compound.
Materials:
-
E. coli expression host (e.g., BL21(DE3))
-
Expression vector (e.g., pET series)
-
Thioesterase gene sequence (codon-optimized for E. coli)
-
Restriction enzymes and T4 DNA ligase
-
LB medium and appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
Procedure:
-
Gene Cloning:
-
Amplify the codon-optimized thioesterase gene using PCR with primers containing appropriate restriction sites.
-
Digest both the PCR product and the expression vector with the corresponding restriction enzymes.
-
Ligate the digested gene into the expression vector using T4 DNA ligase.
-
Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α) and select for transformants on antibiotic-containing LB agar plates.
-
Verify the correct insertion by colony PCR and Sanger sequencing.
-
-
Protein Expression:
-
Transform the verified plasmid into the E. coli expression host (e.g., BL21(DE3)).
-
Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture to an OD600 of 0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.
-
-
Analysis of this compound Production:
-
Harvest the cells by centrifugation.
-
Extract the fatty acids from the culture supernatant and/or cell pellet using an organic solvent (e.g., ethyl acetate) after acidification.
-
Analyze the extracted fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Protocol 2: CRISPR/Cas9-Mediated Gene Knockout in Saccharomyces cerevisiae
Objective: To delete a target gene (e.g., a gene involved in a competing pathway) in S. cerevisiae using the CRISPR/Cas9 system. This protocol is a simplified representation.
Materials:
-
S. cerevisiae strain
-
Cas9 expression plasmid
-
Guide RNA (gRNA) expression plasmid
-
Repair template (a short DNA oligonucleotide or a PCR product with homology to the regions flanking the target gene)
-
Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method)
-
Selective media
Procedure:
-
gRNA Design and Cloning:
-
Design a 20-nucleotide gRNA sequence that targets a specific site within the gene to be deleted, adjacent to a Protospacer Adjacent Motif (PAM) sequence (typically NGG for Streptococcus pyogenes Cas9).
-
Synthesize two complementary oligonucleotides encoding the gRNA sequence with appropriate overhangs for cloning into the gRNA expression vector.
-
Anneal the oligonucleotides and ligate them into the gRNA expression vector.
-
-
Yeast Transformation:
-
Prepare competent S. cerevisiae cells.
-
Co-transform the yeast cells with the Cas9 plasmid, the gRNA plasmid, and the repair template.
-
Plate the transformed cells on a selective medium to isolate successful transformants.
-
-
Verification of Gene Deletion:
-
Isolate genomic DNA from the transformant colonies.
-
Perform PCR using primers that flank the target gene. The PCR product from a successful knockout will be smaller than the wild-type product.
-
Confirm the deletion by Sanger sequencing of the PCR product.
-
Protocol 3: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To accurately quantify the concentration of this compound in a fermentation broth.
Materials:
-
Fermentation broth sample
-
Internal standard (e.g., decanoic acid)
-
Organic solvent for extraction (e.g., ethyl acetate or hexane)
-
Acid (e.g., HCl) to acidify the sample
-
Derivatizing agent (e.g., BF3-methanol or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)
-
Anhydrous sodium sulfate
-
GC-MS system
Procedure:
-
Sample Preparation and Extraction:
-
Take a known volume of the fermentation broth.
-
Add a known amount of the internal standard.
-
Acidify the sample to a pH below 2 with HCl to protonate the fatty acids.
-
Extract the fatty acids with an organic solvent (e.g., ethyl acetate) multiple times.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
-
Derivatization:
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Add the derivatizing agent to the dried extract to convert the fatty acids into their more volatile methyl or silyl esters.
-
Heat the mixture as required by the derivatization protocol.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
GC Conditions (Example):
-
Column: DB-5ms (or equivalent)
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, ramp to 280°C.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and the internal standard.
-
-
-
Quantification:
-
Generate a calibration curve using standard solutions of this compound with a fixed concentration of the internal standard.
-
Determine the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizing the Pathways and Processes
Fatty Acid Biosynthesis Pathway Leading to this compound
Caption: Metabolic pathway for this compound production.
General Experimental Workflow for Microbial Strain Engineering
Caption: The Design-Build-Test-Learn cycle for strain engineering.
Logical Relationship of 13C-Metabolic Flux Analysis
Caption: Workflow for 13C-Metabolic Flux Analysis (13C-MFA).
Conclusion
The microbial production of this compound is a rapidly advancing field driven by the power of synthetic biology and metabolic engineering. By understanding the fundamental genetic and metabolic principles, researchers can rationally design and construct microbial cell factories capable of efficiently converting renewable feedstocks into this valuable chemical. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for scientists and engineers working to unlock the full potential of microorganisms for the sustainable production of this compound and other valuable oleochemicals. The continued exploration of novel enzymes and the application of advanced strain engineering tools will undoubtedly lead to further improvements in production titers and yields, paving the way for the commercial viability of bio-based this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic engineering strategies to produce medium-chain oleochemicals via acyl-ACP:CoA transacylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced production of nonanedioic acid from this compound by engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic engineering of β-oxidation to leverage thioesterases for production of 2-heptanone, 2-nonanone and 2-undecanone - PMC [pmc.ncbi.nlm.nih.gov]
The Toxicological Profile of Nonanoic Acid on Non-Target Organisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonanoic acid, also known as pelargonic acid, is a naturally occurring nine-carbon saturated fatty acid found in various plants and animals. It has garnered significant attention for its use as a broad-spectrum, non-selective, contact herbicide, offering a bio-based alternative to synthetic herbicides. Its mode of action involves the rapid desiccation of plant tissues by disrupting the cell membrane. While valued for its biodegradability and perceived lower environmental impact compared to some conventional pesticides, a thorough understanding of its toxicological profile on non-target organisms is crucial for a comprehensive environmental risk assessment. This technical guide provides an in-depth analysis of the toxicological effects of this compound on a range of non-target organisms, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Ecotoxicological Profile: A Quantitative Overview
The toxicity of this compound to non-target organisms varies significantly across different species and trophic levels. The following tables summarize the key quantitative toxicity data available in the scientific literature.
Aquatic Organisms
This compound has been shown to pose a high risk to aquatic organisms.[1] Its toxicity is influenced by factors such as pH, with greater effects observed in acidic conditions.[2]
Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms
| Organism Group | Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |
| Algae | Scenedesmus subspicatus | EC50 (Growth Inhibition) | 103.4 | 72 hours | |
| Microcystis aeruginosa | Safe Concentration | < 1.87 | Acute | [3] | |
| Invertebrates | Daphnia magna (Water Flea) | EC50 (Immobilisation) | 23.63 | 48 hours | |
| Daphnia magna (Water Flea) | NOEC (Chronic) | 9.93 | 21 days | ||
| Crustacean | LC50 | 64 | 48 hours | [4] | |
| Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 91 | 96 hours | |
| Danio rerio (Zebrafish) | Moderate Toxicity | - | Acute | [3] | |
| Golden Ide | LC50 | > 7.2 | 96 hours | ||
| Fish | LC50 | 68 | 96 hours | ||
| Amphibians | Amphibian | LD50/LC50 | 32 | - |
Terrestrial Invertebrates
The impact of this compound on terrestrial invertebrates is a key consideration, particularly for beneficial insects and soil organisms.
Table 2: Toxicity of this compound to Terrestrial Invertebrates
| Organism Group | Species | Endpoint | Value | Exposure Route | Reference |
| Earthworms | Eisenia fetida/andrei | High Risk (from representative uses) | - | Chronic | |
| Bees | Apis mellifera (Honey Bee) | High Risk (from representative uses) | - | Acute Contact & Oral | |
| Apis mellifera (Honey Bee) | LD50 | 25 µ g/bee | - |
Vertebrates
The toxicity of this compound to vertebrates is generally considered to be low.
Table 3: Toxicity of this compound to Vertebrates
| Organism Group | Species | Endpoint | Value (mg/kg bw/day unless specified) | Study Duration | Reference |
| Birds | Broiler chickens & Laying hens | No adverse effects | up to 1000 mg/kg in feed | 42 & 56 days | |
| Northern Bobwhite | LD50 | 2150 mg/kg-bw | Acute | ||
| Mammals | Rat | LD50 (Oral) | > 2000 | Acute | |
| Rat | NOAEL (Oral) | ≥ 1000 | Short-term | ||
| Rabbit | Dermal LD50 | > 5000 mg/kg | Acute | ||
| Mice | IV LD50 | 244 mg/kg | Acute |
Mechanisms of Toxicity
The primary mode of action of this compound as a herbicide is the disruption of cell membrane integrity. This mechanism is also central to its toxicity in non-target organisms.
Cell Membrane Disruption
This compound, being a fatty acid, can intercalate into the lipid bilayer of cell membranes. This insertion disrupts the membrane's structure and function, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. Molecular dynamics simulations suggest that a mismatch in alkyl chain length between this compound and the membrane lipids could be responsible for this destabilization.
Below is a diagram illustrating the proposed mechanism of this compound-induced cell membrane disruption.
Oxidative Stress
Exposure to this compound can induce oxidative stress in organisms. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive intermediates. The disruption of cell membranes can lead to the release of components that trigger ROS production. High concentrations of this compound have been shown to cause irreversible damage to the antioxidant defense system in algae.
The following diagram illustrates a generalized pathway of this compound-induced oxidative stress.
Detailed Experimental Protocols
The toxicity data presented in this guide are primarily derived from studies following standardized guidelines, most notably those from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reproducibility and comparability of toxicological data.
Aquatic Toxicity Testing
-
Algal Growth Inhibition Test (OECD Guideline 201): This test assesses the effect of a substance on the growth of freshwater microalgae. Exponentially growing cultures of a selected algal species are exposed to various concentrations of the test substance over a 72-hour period. The inhibition of growth is measured by changes in cell density or biomass.
-
Daphnia sp. Acute Immobilisation Test (OECD Guideline 202): This is a 48-hour acute toxicity test where young daphnids (water fleas) are exposed to a range of concentrations of the test substance. The endpoint is the immobilization of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation.
-
Fish, Acute Toxicity Test (OECD Guideline 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period. Fish are exposed to a series of concentrations of the test substance, and mortality is recorded at 24, 48, 72, and 96 hours.
The following diagram outlines a general workflow for aquatic toxicity testing.
Terrestrial Invertebrate Toxicity Testing
-
Earthworm, Acute Toxicity Test (OECD Guideline 207): This test evaluates the acute toxicity of a substance to earthworms. Adult earthworms are exposed to the test substance mixed into an artificial soil for 14 days. The primary endpoint is mortality.
-
Earthworm Reproduction Test (OECD Guideline 222): This is a chronic toxicity test that assesses the sublethal effects of a substance on earthworm reproduction. Adult earthworms are exposed to the test substance in artificial soil for 28 days, after which the number of offspring is determined.
-
Honeybee, Acute Contact and Oral Toxicity Tests (OECD Guidelines 214 and 213): These tests determine the acute contact and oral toxicity of a substance to adult honeybees. In the contact test, the substance is applied directly to the thorax of the bees. In the oral test, the substance is mixed with a sucrose solution and fed to the bees. Mortality is recorded over 48 to 96 hours.
Conclusion
This compound, while being a bio-based herbicide with rapid degradation, exhibits a notable toxicological profile for certain non-target organisms, particularly those in aquatic environments and beneficial terrestrial invertebrates like bees and earthworms. Its primary mechanism of toxicity, cell membrane disruption, is a non-selective mode of action that can affect a wide range of organisms. In contrast, its toxicity to vertebrates appears to be low. A comprehensive environmental risk assessment must, therefore, carefully consider the potential exposure routes and concentrations in different environmental compartments to mitigate risks to sensitive non-target species. The use of standardized testing protocols is paramount in generating reliable and comparable data to inform such assessments. Further research into the specific signaling pathways affected by this compound in various organisms will enhance our understanding of its toxicological effects and aid in the development of more targeted and environmentally benign pest control strategies.
References
- 1. Acetylated pelargonidin-3- O-glucoside exhibits promising thermostability, lipophilicity, and protectivity against oxidative damage by activating the Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Interactions Between Natural Herbicides and Lipid Bilayers Mimicking the Plant Plasma Membrane [frontiersin.org]
- 4. Effect of Lipid Peroxidation on the Properties of Lipid Bilayers: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
Nonanoic acid's interaction with lipid bilayers and cell membranes
An In-depth Technical Guide to Nonanoic Acid's Interaction with Lipid Bilayers and Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a nine-carbon saturated fatty acid, exhibits significant interactions with lipid bilayers and cell membranes, leading to a range of biological effects from antimicrobial and herbicidal action to modulation of cellular signaling pathways. Its amphipathic nature allows it to readily partition into cellular membranes, where it disrupts the lipid architecture. This guide provides a comprehensive technical overview of the core mechanisms governing these interactions. It synthesizes quantitative data from various studies, details key experimental protocols used for investigation, and presents visual diagrams of the molecular interactions and resulting cellular consequences.
Core Mechanism of Interaction with Lipid Bilayers
This compound's primary mode of action is the physical disruption of the lipid bilayer, a process driven by its molecular structure. As a medium-chain fatty acid, it possesses an optimal carbon chain length for intercalation into the membrane.[1]
1.1. Intercalation and Destabilization Upon reaching the plasma membrane, the nonanoate anion inserts itself between the phospholipid molecules of the bilayer.[1] This insertion creates a physical destabilization due to a size and shape mismatch between the relatively short, straight chain of this compound and the longer, often unsaturated, acyl chains of the membrane phospholipids.[1][2] This mismatch disrupts the ordered packing of the lipids, compromising the membrane's structural integrity and cohesion.[1] Molecular dynamics simulations have suggested that this alkyl chain length mismatch could be a primary driver of bilayer destabilization.
1.2. Effects on Membrane Fluidity and Order The impact of this compound on membrane fluidity is concentration-dependent and model-dependent. Fluorescence-based assays using probes like Laurdan and DPH (1,6-diphenyl-1,3,5-hexatriene) on model phosphatidylcholine (PC) lipid vesicles have shown that this compound has little to no influence on the lipid order in either the hydrophilic/hydrophobic interface or the deep hydrophobic core at concentrations up to a 1:2 lipid-to-herbicide molar ratio. It also does not significantly alter the phase transition temperature of DPPC vesicles at a 5:1 lipid-to-acid ratio. However, its fundamental action as a surfactant-like molecule that dissolves and penetrates lipid structures suggests a fluidizing effect at higher, disruptive concentrations.
1.3. Affinity and Thermodynamics Isothermal titration calorimetry (ITC) has been used to characterize the thermodynamics of this compound binding to lipid vesicles. These studies confirm that this compound spontaneously binds to palmitoyl-oleoyl-phosphatidylcholine (POPC) liposomes. However, its affinity for these model membranes is lower compared to other phytotoxic molecules like sarmentine and sorgoleone. The pKa of this compound is a critical factor in its interaction, as its protonation state affects its solubility and partitioning. In bulk solution, its pKa is approximately 4.8-4.97. However, molecular dynamics simulations predict that it becomes less acidic at the air/water interface, with a surface pKa of 5.9 ± 0.6.
Effects on Cell Membranes and Cellular Functions
The physical perturbation of the lipid bilayer by this compound translates into significant downstream effects on cellular integrity and function across various organisms.
2.1. Increased Membrane Permeability and Ion Imbalance A primary consequence of bilayer destabilization is a rapid increase in membrane permeability. This leads to uncontrolled leakage of cellular contents and a breakdown of vital ion gradients. In plant cells, this manifests as rapid wilting and desiccation, a hallmark of its herbicidal action. In epidermal cells, exposure to this compound leads to a significant increase in the sodium/potassium (Na+/K+) ratio within six hours, indicating a disruption of cellular homeostasis and potential cell injury.
2.2. Antimicrobial and Antialgal Activity this compound's membrane-disrupting properties are the basis for its broad-spectrum antimicrobial, antifungal, and antialgal activities. By damaging the cell membrane's integrity and permeability, it inhibits essential cellular processes. For the cyanobacterium Microcystis aeruginosa, this leads to damage of antioxidant enzyme activity and harm to the unsaturated fatty acids within the cell membrane. It also enhances the antibacterial activity in intestinal epithelial cells by increasing the secretion of β-defensins.
2.3. Modulation of Cellular Signaling Beyond simple disruption, this compound can modulate specific cellular signaling pathways. In the epidermis, it acts as an irritant and uniquely elevates the mRNA expression of the pro-inflammatory cytokine interleukin-6 (IL-6). This response differs from other irritants like sodium lauryl sulfate (SLS), suggesting a specific cellular response to its presence in the membrane.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on this compound's interactions.
Table 1: Biophysical and Physicochemical Properties
| Parameter | Value | Context / Method | Source |
|---|---|---|---|
| Bulk pKa | 4.8 - 4.97 | NMR Spectroscopy / Titration | |
| Surface pKa (Predicted) | 5.9 ± 0.6 | Molecular Dynamics (MD) Simulations | |
| DPH Anisotropy Change | No significant change | DPPC LUVs, 10-100 µM this compound |
| Phase Transition (Tm) | No significant change | DPPC Vesicles, 5:1 Lipid:Acid Ratio | |
Table 2: Biological and Cellular Effects
| Effect | Measurement | Organism / Cell Type | Source |
|---|---|---|---|
| Ion Homeostasis | Significant increase in Na+/K+ ratio | Epidermal Skin Cells (after 6 hrs) | |
| Herbicidal Action | Visible wilting and browning | Plants (within hours) | |
| Algal Inhibition | >90% inhibition rate at ≥1.75 mg/L | Microcystis aeruginosa | |
| Aquatic Safety (EC50) | Safe concentration < 1.87 mg/L | D. rerio and D. magna | |
| Cytokine Regulation | Increased mRNA expression of IL-6 | Epidermal Skin Cells | |
| Proliferation | ~50% decrease | GOT1 SI-NET Cells |
| Neuronal Differentiation | Induces neurite growth | PC12 Cells (at mM concentrations) | |
Visualizations: Pathways and Processes
dot
Caption: General mechanism of this compound-induced membrane disruption.
dot
Caption: this compound's dual effect on epidermal cells.
dot
Caption: Workflow for studying this compound-membrane interactions.
Experimental Protocols
A multi-faceted approach is required to fully characterize the interaction of this compound with membranes. Below are summaries of key experimental methodologies.
5.1. Fluorescence Spectroscopy for Membrane Fluidity and Order This technique uses environmentally sensitive fluorescent probes to report on the physical state of the lipid bilayer.
-
Objective: To measure changes in lipid packing (order) and viscosity (fluidity) upon addition of this compound.
-
Probes:
-
Laurdan: Senses the polarity of its environment. A blue-shift in its emission spectrum indicates a more ordered, less water-penetrated membrane at the glycerol backbone level. Data is often expressed as a Generalized Polarization (GP) value.
-
DPH (1,6-diphenyl-1,3,5-hexatriene): A hydrophobic probe that resides in the deep acyl chain region of the bilayer. Its fluorescence anisotropy (r) is measured; higher anisotropy corresponds to a more ordered (less fluid) environment.
-
-
Methodology:
-
Prepare large unilamellar vesicles (LUVs) of a defined lipid composition (e.g., DPPC, POPC) via extrusion.
-
Incorporate the fluorescent probe (Laurdan or DPH) into the liposome suspension at a specific molar ratio (e.g., 1:500 probe:lipid).
-
Incubate the labeled liposomes with varying concentrations of this compound.
-
Measure fluorescence emission spectra (for Laurdan GP) or steady-state fluorescence anisotropy (for DPH) using a fluorometer at a controlled temperature.
-
Compare the results from treated samples to a control (liposomes without this compound).
-
5.2. Isothermal Titration Calorimetry (ITC) ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of thermodynamic parameters of the interaction.
-
Objective: To quantify the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of this compound partitioning into a lipid bilayer.
-
Methodology:
-
Prepare LUVs of the desired lipid composition in a suitable buffer.
-
Load the LUV suspension into the sample cell of the calorimeter.
-
Load a concentrated solution of this compound in the same buffer into the injection syringe.
-
Perform a series of small, sequential injections of the this compound solution into the LUV suspension while monitoring the heat change.
-
Integrate the heat-change peaks and fit the resulting data to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.
-
5.3. Molecular Dynamics (MD) Simulations MD simulations provide an atomistic or coarse-grained view of the membrane, offering molecular-level insights that are often inaccessible experimentally.
-
Objective: To visualize the position and orientation of this compound within the bilayer, and to calculate its effects on structural parameters like area per lipid, bilayer thickness, and lipid tail order parameters.
-
Methodology:
-
Construct a model lipid bilayer (e.g., a patch of 128 DPPC lipids) with surrounding water molecules using molecular modeling software.
-
Introduce a defined number of this compound molecules into the simulation box, allowing them to partition into the bilayer.
-
Assign a force field (e.g., GROMACS, CHARMM) that dictates the physics of all atomic interactions.
-
Run an energy minimization and equilibration protocol to allow the system to reach a stable state.
-
Perform a long production run (nanoseconds to microseconds) to simulate the dynamic behavior of the system.
-
Analyze the resulting trajectory to calculate properties of interest, such as the location of the this compound molecules, changes in lipid order parameters, and bilayer thickness.
-
5.4. Ion Content Analysis via X-ray Microanalysis This technique measures elemental composition within a sample, useful for quantifying ion imbalances caused by membrane damage.
-
Objective: To determine the change in intracellular sodium and potassium concentrations following this compound treatment.
-
Methodology:
-
Expose the biological sample (e.g., skin biopsy) to this compound for a defined period.
-
Prepare cryosections of the tissue to preserve its native state and elemental distribution.
-
Analyze the sections using an electron microscope equipped with an X-ray detector.
-
Focus the electron beam on specific cellular areas (e.g., epidermal cells) and collect the emitted X-ray spectrum.
-
Quantify the characteristic X-rays for sodium and potassium to determine their relative abundance and calculate the Na+/K+ ratio.
-
Conclusion
This compound's interaction with lipid bilayers is a multi-faceted process initiated by its physical intercalation into the membrane matrix. This leads to a disruption of lipid packing, an increase in permeability, and a cascade of downstream cellular effects, including ion dysregulation, metabolic disruption, and modulation of signaling pathways. While its effects on model membranes can appear subtle under certain conditions, its potent biological activity as an herbicide, antimicrobial agent, and skin irritant underscores the critical consequences of this membrane perturbation in living systems. The combination of biophysical techniques, cellular assays, and computational modeling provides a powerful toolkit for further elucidating these interactions, aiding in the development of novel therapeutic agents, drug delivery systems, and safer agrochemicals.
References
Methodological & Application
Synthesis of High-Purity Nonanoic Acid for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of high-purity nonanoic acid (also known as pelargonic acid) for laboratory applications. Three primary synthesis routes are discussed: the ozonolysis of oleic acid, the hydrocarboxylation of 1-octene, and the Grignard synthesis from 1-bromooctane. This guide includes comprehensive, step-by-step methodologies for each synthesis, as well as protocols for the purification of the final product by fractional distillation and recrystallization. Additionally, a standardized gas chromatography-mass spectrometry (GC-MS) protocol for purity assessment is provided. Quantitative data on expected yields and achievable purities for each method are summarized for comparative analysis. Visual aids in the form of diagrams for the experimental workflow and a relevant biological pathway are also included to facilitate understanding.
Introduction
This compound is a nine-carbon saturated fatty acid with a wide range of applications in research and development, including its use as a building block in the synthesis of pharmaceuticals, as a component in drug delivery systems, and as a standard in analytical chemistry.[1][2] The availability of high-purity this compound is crucial for the reliability and reproducibility of experimental results. This document outlines robust and scalable laboratory methods for the synthesis and purification of this compound, ensuring a high degree of purity suitable for demanding research applications.
Comparative Data of Synthesis Methods
The choice of synthesis method for this compound can be guided by factors such as available starting materials, desired scale, and required purity. The following table summarizes the typical yields and purities achievable with the detailed protocols.
| Synthesis Method | Starting Material | Typical Yield (%) | Achievable Purity (%) | Key Advantages | Key Disadvantages |
| Ozonolysis | Oleic Acid | 70-85%[3] | >99% | Utilizes a readily available renewable feedstock. | Requires specialized ozonolysis equipment; can produce byproducts requiring careful separation. |
| Hydrocarboxylation | 1-Octene | ~95% (selectivity for linear acid)[4] | >98% | High atom economy and selectivity. | Requires handling of carbon monoxide gas and a catalyst system. |
| Grignard Synthesis | 1-Bromooctane | 70-82%[5] | >99% | Well-established and versatile method. | Requires strictly anhydrous conditions; Grignard reagents are highly reactive. |
Experimental Protocols
Synthesis of this compound
This protocol describes the oxidative cleavage of oleic acid to produce this compound and azelaic acid.
Materials:
-
Oleic acid (technical grade, ~90%)
-
Acetone
-
Deionized water
-
Ozone (from an ozone generator)
-
Oxygen
-
Sodium sulfite
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 10.0 g of oleic acid in a 95:5 (v/v) mixture of acetone and water (190 mL acetone, 10 mL water) in a three-necked round-bottom flask equipped with a gas dispersion tube, a thermometer, and a gas outlet connected to a trap containing a potassium iodide solution to quench excess ozone.
-
Cool the reaction mixture to 0°C using an ice-water bath.
-
Bubble ozone-enriched oxygen through the solution at a steady rate. Monitor the reaction by TLC until the oleic acid spot is no longer visible. The solution will typically turn a bluish color, indicating the presence of excess ozone.
-
Once the reaction is complete, switch the gas flow to pure oxygen for 10-15 minutes to purge any remaining ozone from the solution.
-
Slowly add a solution of sodium sulfite in water to the reaction mixture with vigorous stirring to quench the ozonide and reduce any peroxides. The temperature should be maintained below 20°C.
-
Once the quenching is complete, acidify the mixture to a pH of approximately 2 with 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the products with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product mixture containing this compound and azelaic acid.
This protocol describes the palladium-catalyzed addition of carbon monoxide and water to 1-octene to form this compound.
Materials:
-
1-Octene
-
Palladium(II) trifluoroacetate ([Pd(OTf)2])
-
1,2-Bis(di-tert-butylphosphino)ethane (dtbpe)
-
Trifluoromethanesulfonic acid (TfOH)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Carbon monoxide (CO) gas
-
Sodium bicarbonate (saturated solution)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a high-pressure reactor equipped with a magnetic stir bar, add [Pd(OTf)2] (0.5 mol%), dtbpe (1.2 mol%), and trifluoromethanesulfonic acid (2 mol%).
-
Evacuate and backfill the reactor with argon.
-
Add anhydrous THF (10 mL) and 1-octene (10 mmol).
-
Add deionized water (1 mL).
-
Pressurize the reactor with carbon monoxide to 20 bar.
-
Heat the reaction mixture to 125°C and stir for 18 hours.
-
After cooling to room temperature, carefully vent the reactor.
-
Transfer the reaction mixture to a separatory funnel and add diethyl ether (50 mL).
-
Wash the organic layer with a saturated sodium bicarbonate solution (3 x 20 mL).
-
Combine the aqueous layers and acidify with concentrated HCl to pH ~2.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield crude this compound.
This protocol details the synthesis of this compound via the reaction of octylmagnesium bromide with carbon dioxide.
Materials:
-
Magnesium turnings
-
Iodine (a single crystal)
-
Anhydrous diethyl ether
-
1-Bromooctane
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (6 M)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Place magnesium turnings (1.2 g, 50 mmol) and a crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add anhydrous diethyl ether (10 mL) to the flask.
-
In the dropping funnel, place a solution of 1-bromooctane (7.73 g, 40 mmol) in anhydrous diethyl ether (40 mL).
-
Add a small portion of the 1-bromooctane solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the Grignard reagent formation.
-
Once the reaction has started, add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour at room temperature.
-
In a separate beaker, place an excess of crushed dry ice.
-
Slowly pour the Grignard reagent solution onto the dry ice with gentle stirring.
-
Allow the excess dry ice to sublime, then slowly add 6 M hydrochloric acid until the magnesium salts dissolve and the solution is acidic.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent by rotary evaporation to obtain crude this compound.
Purification of this compound
This compound can be purified by vacuum fractional distillation to remove impurities with different boiling points.
Procedure:
-
Set up a fractional distillation apparatus with a vacuum adapter.
-
Place the crude this compound in the distillation flask with a stir bar.
-
Gradually apply vacuum and heat the distillation flask.
-
Collect the fraction that distills at the boiling point of this compound at the applied pressure (Boiling point of this compound is 254°C at atmospheric pressure). For example, at 10 mmHg, the boiling point is approximately 150-152°C.
-
Monitor the temperature closely and collect the main fraction in a clean receiving flask.
For further purification, this compound can be recrystallized. Since it is a liquid at room temperature, low-temperature recrystallization is required.
Procedure:
-
Dissolve the distilled this compound in a minimal amount of a suitable solvent (e.g., hexane or a mixture of hexane and a slightly more polar solvent) at room temperature.
-
Slowly cool the solution in a dry ice/acetone bath or a freezer.
-
Crystals of pure this compound should form.
-
Quickly filter the cold mixture through a pre-cooled Büchner funnel to collect the crystals.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Purity Assessment by GC-MS
The purity of the synthesized this compound should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane or methanol). Derivatization with an agent like BSTFA may be required to improve volatility and peak shape.
-
GC-MS Parameters:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) mode with a scan range of m/z 40-400.
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The purity can be calculated by integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and analysis of high-purity this compound.
Biological Pathway: Fatty Acid Beta-Oxidation
This compound, as a fatty acid, can be metabolized in biological systems through the beta-oxidation pathway to generate energy. The following diagram illustrates the key steps of this catabolic process.
Conclusion
The protocols detailed in this document provide reliable methods for the synthesis and purification of high-purity this compound for laboratory use. The choice of synthesis route will depend on the specific requirements of the researcher, including precursor availability and equipment. Proper purification and analytical verification are essential to ensure the quality of the final product for sensitive applications in research and drug development.
References
Application Notes and Protocols for the Quantification of Nonanoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This document provides a comprehensive protocol for the quantitative analysis of nonanoic acid in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a nine-carbon saturated fatty acid, is implicated in various physiological and pathological processes, making its accurate quantification crucial for researchers in drug development and life sciences. The described methodology encompasses sample preparation through liquid-liquid extraction, derivatization to enhance volatility, and subsequent analysis by GC-MS. This protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reliable method for this compound quantification.
Introduction
This compound, also known as pelargonic acid, is a medium-chain fatty acid found in various biological systems.[1][2][3] It plays a role in cellular signaling and lipid metabolism.[1] Dysregulation of fatty acid metabolism is associated with numerous diseases, making the precise quantification of individual fatty acids like this compound a critical aspect of metabolomics and biomedical research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, and is well-suited for fatty acid analysis after appropriate derivatization.[4] This application note details a validated GC-MS method for the quantification of this compound in biological samples.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general guideline and may require optimization based on the specific biological matrix (e.g., plasma, serum, tissue homogenate).
Reagents and Materials:
-
Biological matrix
-
Internal Standard (IS) solution (e.g., Deuterated this compound)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
0.9% NaCl solution (cold)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
To 100 µL of the biological sample in a centrifuge tube, add 10 µL of the internal standard solution.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of cold 0.9% NaCl solution.
-
Vortex for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully transfer the lower organic layer (chloroform) to a clean tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.
Derivatization (Silylation)
To increase the volatility of this compound for GC analysis, a silylation derivatization is performed.
Reagents and Materials:
-
Dried sample extract from the previous step
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Reconstitute the dried sample extract in 50 µL of anhydrous pyridine.
-
Add 50 µL of MSTFA with 1% TMCS.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Transfer the derivatized sample to a GC vial with an insert for analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector.
-
Mass Spectrometer (single quadrupole or equivalent).
GC-MS Conditions:
| Parameter | Value |
| GC Column | DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector | Splitless mode, 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow rate of 1 mL/min |
| Oven Program | Initial temperature 70°C, hold for 2 min, ramp to 200°C at 3 K/min, then ramp to 320°C at 20 K/min, hold for 5 min. |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
| SIM Ions | Quantifier: m/z 73; Qualifiers: m/z 60, 115, 129 |
Data Presentation
Quantitative Data Summary
The following tables summarize typical quantitative performance parameters for the GC-MS analysis of derivatized this compound. These values should be determined experimentally for each specific application.
Table 1: Calibration Curve for this compound
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.052 |
| 0.5 | 0.261 |
| 1.0 | 0.515 |
| 5.0 | 2.58 |
| 10.0 | 5.21 |
| 25.0 | 12.9 |
| 50.0 | 25.5 |
| Linearity (R²) | >0.995 |
Table 2: Method Validation Parameters
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.03 - 0.21 µg/mL |
| Limit of Quantification (LOQ) | 0.12 - 0.63 µg/mL |
| Precision (%RSD, n=6) | < 5.3% |
| Accuracy (Recovery, %) | 85 - 115% |
Mandatory Visualization
Caption: Experimental workflow for this compound quantification by GC-MS.
Caption: Simplified metabolic pathway of this compound via β-oxidation.
References
High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Nonanoic Acid Derivatives
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of nonanoic acid and its derivatives using High-Performance Liquid Chromatography (HPLC). These methods are crucial for quality control, pharmacokinetic studies, and the development of therapeutic agents. This compound, a nine-carbon saturated fatty acid, and its derivatives, such as azelaic acid and 4-oxothis compound, are involved in various physiological and pathological processes, including inflammation and oxidative stress.
Method 1: Reversed-Phase HPLC for this compound Analysis
This method is suitable for the direct analysis of this compound in various samples. For applications requiring high sensitivity, mass spectrometry (MS) detection is recommended.
Chromatographic Conditions
| Parameter | Condition |
| Column | Newcrom R1 or C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid. For MS-compatibility, replace phosphoric acid with 0.1% formic acid.[1][2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
Experimental Protocol
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation:
-
Liquid Samples: Filter the sample through a 0.45 µm syringe filter.
-
Solid Samples: Extract this compound from the sample using a suitable organic solvent. Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Biological Fluids (Plasma/Serum):
-
To 100 µL of the sample, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Collect the supernatant and filter through a 0.22 µm syringe filter before injection.
-
-
-
HPLC Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Method 2: HPLC with Pre-Column Derivatization for Enhanced UV and Fluorescence Detection
Due to the lack of a strong chromophore, derivatization is often employed to enhance the detection of this compound and its derivatives, particularly with UV or fluorescence detectors.
Application Note: Analysis of Azelaic Acid in Pharmaceutical Preparations
This method details the analysis of azelaic acid, a dicarboxylic acid derivative of this compound, in pharmaceutical creams.
Quantitative Data Summary
| Parameter | Typical Value |
| Linearity (r²) | > 0.998 (in the range of 5-400 µg/mL)[3][4] |
| Precision (%RSD) | ≤ 2%[3] |
| Accuracy (% Recovery) | > 96% |
| Robustness | < 10% content difference under varied conditions |
Chromatographic Conditions
| Parameter | Condition |
| Column | Kromasil 100-5C18 (250 x 4.6 mm; 5 µm particle size) |
| Mobile Phase | 75 volumes of Sodium Dihydrogen Orthophosphate (pH 3.5; 50 mM) and 25 volumes of Acetonitrile |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection | UV at 206 nm |
Experimental Protocol: Azelaic Acid Analysis
-
Derivatization (using p-Bromophenacylbromide):
-
This step is often necessary to improve UV detection.
-
Extract the fatty acids from the sample.
-
React the extracted acids with a solution of p-Bromophenacylbromide in the presence of a catalyst.
-
-
Sample Preparation from Cream:
-
Dissolve one gram of the cream in 2 mL of acetonitrile for complete extraction.
-
Vortex the mixture for 5 minutes and let it stand for 15 minutes.
-
Centrifuge at 7000 rpm.
-
Dilute the supernatant to obtain concentrations within the calibration range (e.g., 50, 100, and 200 µg/mL).
-
-
HPLC Analysis: Inject the derivatized standards and samples.
-
Quantification: Calculate the concentration based on the peak area and the calibration curve.
Application Note: Analysis of 4-Oxothis compound with Fluorescence Detection
This method is highly sensitive for 4-oxothis compound, a biomarker for oxidative stress, using pre-column derivatization with a fluorescent tag.
Quantitative Data Summary
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL |
| Limit of Quantitation (LOQ) | 2 - 15 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 85 - 115% |
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile (Gradient elution) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Fluorescence Detector | Excitation: 330 nm, Emission: 390 nm (after derivatization with BrMMC) |
Experimental Protocol: 4-Oxothis compound Analysis
-
Sample Preparation (Biological Fluids):
-
Protein Precipitation: To 100 µL of sample, add 300 µL of ice-cold acetonitrile. Vortex and centrifuge. Collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of water.
-
Load the supernatant.
-
Wash with 3 mL of 5% methanol in water.
-
Elute with methanol.
-
Evaporate the eluate to dryness.
-
-
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of acetonitrile.
-
Add 10 µL of 10 mg/mL 4-Bromomethyl-7-methoxycoumarin (BrMMC) in acetonitrile.
-
Add 5 µL of 1% Triethylamine (TEA) in acetonitrile to catalyze the reaction.
-
Vortex and incubate at 60 °C for 30 minutes.
-
Cool to room temperature and filter before injection.
-
-
HPLC Analysis: Inject the derivatized standards and samples.
-
Quantification: Use a calibration curve to determine the concentration. An internal standard can be used to correct for variations.
Experimental Workflows and Signaling Pathways
Figure 1: General experimental workflow for HPLC analysis of this compound derivatives.
Figure 2: Anti-inflammatory signaling pathway of Azelaic Acid.
The anti-inflammatory effects of azelaic acid are, in part, mediated by its interference with the NF-κB and MAPK signaling pathways. Azelaic acid can inhibit the phosphorylation of MAPK p38 and impair the translocation of the transcription factor NF-κB to the nucleus. Furthermore, azelaic acid activates the peroxisome proliferator-activated receptor gamma (PPARγ), which in turn inhibits the transactivation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. This mechanism of action contributes to its efficacy in treating inflammatory skin conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. Azelaic Acid: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Azelaic Acid on Psoriasis Progression Investigated Based on Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (AKT) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Nonanoic Acid as an Internal Standard in Fatty acid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of fatty acids in biological matrices is crucial for understanding their roles in health and disease, and for the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for fatty acid analysis. However, the complexity of biological samples and the multi-step sample preparation process can introduce variability. The use of an internal standard (IS) is essential to correct for these variations and ensure the accuracy and reliability of the results.[1]
Nonanoic acid, a nine-carbon saturated fatty acid, is an effective internal standard for the analysis of a wide range of fatty acids. Its utility stems from its rarity in most biological samples and its chemical properties that mirror those of other fatty acids during extraction and derivatization processes. Furthermore, the availability of its stable isotope-labeled form, this compound-d17, allows for the highly accurate stable isotope dilution method.[2]
These application notes provide detailed protocols for the use of this compound as an internal standard in GC-MS based fatty acid analysis, along with typical performance data to guide researchers in their method development and validation.
Properties of this compound
This compound, also known as pelargonic acid, is a saturated fatty acid with the chemical formula C₉H₁₈O₂.[3] Its physical and chemical properties make it a suitable internal standard for fatty acid analysis.
| Property | Value |
| Molecular Weight | 158.24 g/mol [4][5] |
| Boiling Point | 268-269 °C |
| Melting Point | 9 °C |
| Density | 0.906 g/mL at 25 °C |
| Solubility | Nearly insoluble in water; very soluble in chloroform, ether, and hexane. |
| Appearance | Clear, oily liquid |
Principle of Internal Standardization
An internal standard is a compound that is added in a known, constant amount to all samples, calibration standards, and quality controls at the beginning of the analytical process. The IS should be chemically similar to the analytes of interest but not naturally present in the samples. During sample preparation (extraction, derivatization) and analysis (injection), any loss of analyte will be accompanied by a proportional loss of the internal standard. By calculating the ratio of the analyte's response to the internal standard's response, variations can be compensated for, leading to more accurate and precise quantification. The use of a stable isotope-labeled internal standard, such as this compound-d17, is considered the gold standard as its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring the most accurate correction.
Experimental Protocols
Protocol 1: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs) using this compound as an Internal Standard
This protocol describes the extraction of total fatty acids from a biological sample, their derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.
Materials:
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound (or this compound-d17 for isotope dilution) in ethanol.
-
Solvents: Chloroform, methanol, hexane (all HPLC or GC grade).
-
Derivatization Reagent: 14% Boron trifluoride in methanol (BF₃-methanol).
-
Other Reagents: 0.5 M NaOH in methanol, saturated NaCl solution, anhydrous sodium sulfate.
-
Sample: Plasma, serum, cell pellets, or tissue homogenates.
Procedure:
-
Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma or a cell pellet containing approximately 1 million cells, add 10 µL of the 1 mg/mL this compound internal standard stock solution.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
-
Saponification and Derivatization to FAMEs:
-
To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.
-
Heat the sample at 100°C for 10 minutes to hydrolyze the lipids into free fatty acids.
-
Cool the sample to room temperature.
-
Add 2 mL of 14% BF₃ in methanol.
-
Heat the sample again at 100°C for 5 minutes to methylate the free fatty acids to FAMEs.
-
Cool the sample to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper hexane layer containing the FAMEs and transfer it to a clean vial for GC-MS analysis.
-
GC-MS Parameters:
The following are typical GC-MS parameters for the analysis of FAMEs. Optimization may be required based on the specific instrument and analytes.
| Parameter | Setting |
| GC System | Agilent Gas Chromatograph or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or similar |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | Single Quadrupole or Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) for target fatty acids and this compound |
Data Presentation: Typical Method Performance
The following tables summarize typical performance characteristics for a validated GC-MS method for fatty acid analysis using a suitable internal standard like this compound. These values are representative and may vary depending on the specific laboratory, instrument, and sample matrix.
Table 1: Linearity of Fatty Acid Calibration Curves
| Fatty Acid | Carbon Number | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| Myristic Acid | C14:0 | 0.5 - 100 | > 0.995 |
| Palmitic Acid | C16:0 | 0.5 - 100 | > 0.995 |
| Stearic Acid | C18:0 | 0.5 - 100 | > 0.995 |
| Oleic Acid | C18:1 | 0.5 - 100 | > 0.995 |
| Linoleic Acid | C18:2 | 0.5 - 100 | > 0.995 |
| Arachidonic Acid | C20:4 | 0.1 - 50 | > 0.995 |
Table 2: Precision and Accuracy
| Fatty Acid | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| Palmitic Acid | Low QC | < 10% | < 15% | 90 - 110% |
| Mid QC | < 10% | < 15% | 90 - 110% | |
| High QC | < 10% | < 15% | 90 - 110% | |
| Oleic Acid | Low QC | < 10% | < 15% | 90 - 110% |
| Mid QC | < 10% | < 15% | 90 - 110% | |
| High QC | < 10% | < 15% | 90 - 110% |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Fatty Acid | LOD (µg/mL) | LOQ (µg/mL) |
| Myristic Acid | 0.1 | 0.5 |
| Palmitic Acid | 0.1 | 0.5 |
| Stearic Acid | 0.1 | 0.5 |
| Oleic Acid | 0.1 | 0.5 |
| Linoleic Acid | 0.1 | 0.5 |
| Arachidonic Acid | 0.05 | 0.1 |
Visualizations
Caption: Experimental workflow for GC-MS analysis of fatty acids.
Caption: Logical relationship of key method validation parameters.
Conclusion
This compound serves as a reliable and effective internal standard for the quantitative analysis of fatty acids in various biological samples. Its properties allow for accurate correction of experimental variations, leading to high-quality, reproducible data. The provided protocols and performance data offer a solid foundation for researchers to develop and validate their own fatty acid analysis methods. For the highest level of accuracy, the use of deuterated this compound (this compound-d17) is strongly recommended.
References
Application Notes and Protocols: Utilizing Nonanoic Acid in the Synthesis of Biodegradable Plasticizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing demand for environmentally friendly and non-toxic materials has driven significant research into the development of biodegradable plasticizers as alternatives to traditional phthalate-based compounds. Nonanoic acid, a nine-carbon saturated fatty acid, presents a versatile and renewable platform for the synthesis of a variety of ester-based plasticizers.[1][2] These bio-based plasticizers offer promising properties, including high efficiency, good compatibility with various polymers, and improved biodegradability, making them suitable for applications in sensitive fields such as medical devices, food packaging, and consumer goods.[1][3]
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound-based biodegradable plasticizers. It is intended to serve as a comprehensive guide for researchers and scientists in the fields of polymer chemistry, materials science, and drug development.
Synthesis of this compound-Based Plasticizers
This compound can be utilized to synthesize various types of biodegradable plasticizers, primarily through esterification reactions with polyols or through its use in generating peracids for the epoxidation of vegetable oils.
Esterification of this compound with Isosorbide to Synthesize Isosorbide Dinonanoate (SDN)
Isosorbide dinonanoate (SDN) is a bio-based plasticizer synthesized from the esterification of isosorbide (a derivative of sorbitol) and this compound.[1] It has shown excellent performance in plasticizing polypropylene (PP) and polylactic acid (PLA).
Experimental Protocol: Synthesis of Isosorbide Dinonanoate (SDN)
Materials:
-
Isosorbide
-
This compound
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dean-Stark trap
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, Dean-Stark trap, and magnetic stirrer, add isosorbide, this compound, p-toluenesulfonic acid, and toluene. A typical molar ratio of isosorbide to this compound is 1:2.2.
-
Heat the reaction mixture to 120°C with continuous stirring.
-
Allow the reaction to proceed for 5 hours, collecting the water produced in the Dean-Stark trap.
-
After cooling to room temperature, wash the reaction mixture with a 5% sodium bicarbonate solution to neutralize the catalyst, followed by washing with deionized water until the aqueous layer is neutral.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Remove the solvent (toluene) under reduced pressure using a rotary evaporator to obtain the final product, isosorbide dinonanoate.
Caption: Synthesis of Isosorbide Dinonanoate (SDN).
General Esterification of this compound with Polyols
This compound can be esterified with various polyols like glycerol to produce plasticizers such as glycerol trinonanoate. The general procedure is similar to the synthesis of SDN.
Experimental Protocol: General Synthesis of this compound Esters
Materials:
-
Polyol (e.g., glycerol)
-
This compound
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or heterogeneous catalyst (e.g., Amberlyst-15)
-
Solvent (optional, e.g., toluene)
Procedure:
-
Charge the reactor with the polyol, this compound, and the catalyst. The molar ratio of alcohol's hydroxyl groups to this compound is typically 1:1.
-
Heat the mixture to the desired reaction temperature (e.g., 180°C) with constant stirring.
-
If a solvent is used, remove the water by-product azeotropically. If no solvent is used, apply a vacuum to remove the water.
-
Monitor the reaction progress by measuring the acid value of the mixture.
-
Once the reaction is complete (acid value < 1 mg KOH/g), purify the product by washing with a neutralizing agent and then with water, followed by drying.
Caption: Synthesis of Glycerol Trinonanoate.
In-situ Epoxidation Utilizing Peroxy this compound
Epoxidized vegetable oils are effective biodegradable plasticizers. This compound can be used to form peroxy this compound in situ, which then acts as the epoxidizing agent for unsaturated fatty acids or their esters.
Experimental Protocol: In-situ Epoxidation
Materials:
-
Unsaturated fatty acid or ester (e.g., oleic acid)
-
This compound (as precursor for peracid)
-
Hydrogen peroxide (30-50%)
-
Acid catalyst (e.g., sulfuric acid or formic acid)
-
Solvent (e.g., toluene)
Procedure:
-
In a reaction vessel, mix the unsaturated fatty acid/ester, this compound, and solvent.
-
Add the acid catalyst to the mixture.
-
Slowly add hydrogen peroxide dropwise while maintaining the reaction temperature (e.g., 50-60°C).
-
Continue the reaction with vigorous stirring for several hours.
-
Monitor the reaction progress by determining the oxirane oxygen content.
-
After the reaction, wash the mixture to remove residual acids and peroxide, then dry the organic phase.
Performance Data of this compound-Based Plasticizers
The performance of this compound-based plasticizers has been evaluated in various polymers, including polypropylene (PP), polylactic acid (PLA), and polyvinyl chloride (PVC).
Performance in Polypropylene (PP)
Table 1: Mechanical and Thermal Properties of PP Plasticized with Isosorbide Dinonanoate (SDN)
| Property | Neat PP | PP + 5 phr SDN | PP + 10 phr SDN | PP + 15 phr SDN |
| Impact Strength (J/m) | - | - | - | 121 |
| Glass Transition Temp (°C) | - | Decreases | Decreases | Decreases |
Note: A 384% increase in impact strength was observed for PP with 15 phr SDN compared to neat PP.
Performance in Polylactic Acid (PLA)
Table 2: Mechanical and Thermal Properties of PLA Plasticized with Isosorbide Dinonanoate (ISN)
| Property | Neat PLA | PLA + 25 phr ISN |
| Izod Impact Strength (J/m) | - | 688 |
| Glass Transition Temp (°C) | 62.1 | 40.1 |
| Crystallinity (%) | 7.07 | 24.59 |
Note: An approximately 30-fold increase in impact strength was observed for PLA with 25 phr ISN.
Performance in Polyvinyl Chloride (PVC)
The use of isosorbide-based diesters, including those derived from C9 acid (this compound), has been explored for PVC plasticization.
Table 3: Mechanical Properties of PVC Plasticized with Isosorbide Diesters of Varying Alkyl Chain Lengths
| Plasticizer (Isosorbide Diester) | Tensile Strength (MPa) | Elongation at Break (%) | 100% Modulus (MPa) |
| C8 (Dioctanoate) | 18.5 | 380 | 9.8 |
| C10 (Didecanoate) | 20.1 | 350 | 11.2 |
Data adapted from a study on isosorbide-based plasticizers in PVC. While not specific to dinonanoate, it shows the trend of alkyl chain length on properties.
Experimental Workflows and Characterization
A systematic approach is crucial for the development and evaluation of new biodegradable plasticizers.
Caption: Experimental workflow for plasticizer development.
Key Characterization Techniques:
-
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the formation of ester bonds and the disappearance of carboxylic acid and hydroxyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the synthesized plasticizer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the plasticizer and the plasticized polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting/crystallization behavior of the plasticized polymer.
-
Dynamic Mechanical Analysis (DMA): To measure the viscoelastic properties and determine the Tg of the plasticized polymer.
-
Mechanical Testing: To assess the tensile strength, elongation at break, and impact strength of the plasticized polymer films.
-
Migration Resistance Testing: To quantify the loss of plasticizer from the polymer matrix into various simulants (e.g., water, ethanol, hexane) over time. This is a critical parameter for food contact and medical applications.
Conclusion
This compound serves as a valuable, bio-based starting material for the synthesis of a new generation of biodegradable plasticizers. The esterification products of this compound with polyols like isosorbide and glycerol have demonstrated significant potential in enhancing the flexibility and toughness of various polymers, including PP and PLA, without compromising their biodegradability. The protocols and data presented in this document provide a solid foundation for researchers to explore and optimize the use of this compound in developing sustainable and high-performance plasticizers for a wide range of applications. Further research focusing on comparative studies of different this compound esters within the same polymer matrix and under standardized testing conditions will be crucial for their commercial adoption.
References
Application Notes and Protocols for In Vitro Antifungal Efficacy Testing of Nonanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonanoic acid, also known as pelargonic acid, is a nine-carbon saturated fatty acid found naturally in various plants and animals.[1][2] It has garnered significant interest for its potent antimicrobial properties, particularly its efficacy as an antifungal agent.[1][2][3] This document provides detailed application notes and standardized protocols for a range of in vitro assays designed to evaluate the antifungal activity of this compound. The methodologies described herein are essential for screening, mechanism of action studies, and preclinical development of this compound-based antifungal formulations.
The primary antifungal mechanism of this compound involves the disruption of crucial cellular processes. It is known to inhibit fungal spore germination by dissipating the intracellular pH gradient (ΔpH). Additionally, it can cause broader membrane disruption, leading to cell lysis. These application notes will guide researchers in quantifying this antifungal efficacy through established laboratory techniques.
Mechanism of Action: Dissipation of Intracellular pH Gradient
This compound's lipophilic nature allows it to disrupt fungal homeostasis. In its protonated (uncharged) form, it readily passes through the fungal plasma membrane into the relatively alkaline cytoplasm. Once inside, it dissociates, releasing a proton and lowering the intracellular pH. This dissipation of the proton gradient disrupts the proton motive force, which is vital for nutrient transport and ATP synthesis, thereby inhibiting essential processes like spore germination.
Quantitative Data Summary
The following table summarizes the reported antifungal efficacy of this compound against various fungal species from in vitro studies.
| Fungal Species | Assay Type | Effective Concentration | Reference |
| Rhizopus oligosporus | Spore Germination Inhibition | < 1 mM | |
| Micosporum gypseum | Minimum Inhibitory Concentration (MIC) | 40 - 50 µg/mL | |
| Candida spp. | Minimum Inhibitory Concentration (MIC) | 100 - 200 µg/mL | |
| Candida utilis | Minimum Inhibitory Concentration (MIC) | Data for derivatives reported | |
| Trichophyton mentagrophytes | General Antifungal Activity | Identified as active compound | |
| Crinipellis perniciosa | Spore Germination & Mycelial Growth | Inhibition at unspecified concentrations | |
| Moniliophthora roreri | Spore Germination & Mycelial Growth | Inhibition at unspecified concentrations | |
| Debaryomyces hansenii | Growth Inhibition (in food matrix) | 100 ppm (complete inhibition) | |
| Penicillium italicum | Growth Inhibition (in food matrix) | 1,000 ppm (complete inhibition) |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of this compound that visibly inhibits fungal growth. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Methodology:
-
Inoculum Preparation:
-
Culture the test fungus on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at an appropriate temperature (e.g., 28-35°C) until sporulation.
-
Harvest fungal spores or yeast cells by gently scraping the surface and suspending them in sterile saline with 0.05% Tween 80.
-
Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL using a spectrophotometer or hemocytometer.
-
Dilute this suspension to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol), noting that this compound is poorly soluble in water.
-
Perform serial two-fold dilutions in a 96-well microtiter plate using a growth medium like RPMI 1640 buffered with MOPS. Each well should contain 100 µL of the diluted compound.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well, bringing the total volume to 200 µL.
-
Include a growth control (medium + inoculum) and a sterility control (medium only).
-
Incubate the plate at 35°C for 24-72 hours, depending on the growth rate of the fungus.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or with a plate reader.
-
References
Application Notes and Protocols for Nonanoic Acid-Induced Experimental Irritant Contact Dermatitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irritant contact dermatitis (ICD) is a non-immunological inflammatory skin reaction triggered by exposure to various chemical, physical, or mechanical agents. In experimental settings, the use of a standardized irritant is crucial for investigating the pathophysiology of ICD and for evaluating the efficacy of potential therapeutic agents. Nonanoic acid (NA), a nine-carbon saturated fatty acid, has emerged as a valuable tool for inducing experimental ICD. Unlike some other common irritants, such as sodium lauryl sulfate (SLS), this compound offers a reproducible and easy-to-read reaction without causing staining or scarring, making it a suitable positive control in patch testing and other experimental models.[1][2]
These application notes provide a comprehensive overview of the use of this compound to induce experimental irritant contact dermatitis, including its mechanism of action, detailed experimental protocols, and quantitative data from various studies.
Mechanism of Action
This compound induces irritant contact dermatitis through a direct action on the skin's cellular components. The primary mechanism involves the disruption of cell membrane integrity.[3][4] As a medium-chain fatty acid, this compound can penetrate the stratum corneum and interact with the lipid bilayers of epidermal cells.[5] This interaction leads to a destabilization of the cell membrane, resulting in increased permeability and a loss of cellular homeostasis.
A key indicator of this membrane damage is an alteration in the sodium/potassium (Na+/K+) ratio within the epidermal cells. Studies have shown a significant increase in the Na+/K+ ratio in the skin after a six-hour exposure to this compound, indicative of cell injury. This initial cellular stress triggers a cascade of inflammatory responses.
One of the notable downstream effects of this compound exposure is the upregulation of pro-inflammatory cytokines. Specifically, this compound has been shown to elevate the mRNA expression of Interleukin-6 (IL-6) in the epidermis. IL-6 is a pleiotropic cytokine that plays a central role in acute inflammation, inducing the release of other pro-inflammatory mediators and promoting the chemotaxis of leukocytes to the site of injury. The induction of IL-6 is a distinguishing feature of this compound's irritant effect compared to other irritants like SLS.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the use of this compound to induce irritant contact dermatitis.
Table 1: Concentration-Response of this compound in Human Patch Testing
| Concentration of this compound | Vehicle | Exposure Time | Percentage of Subjects with a Positive Reaction | Reference |
| 5% | 1-Propanol | 48 hours | Not specified | |
| 10% | 1-Propanol | 48 hours | Not specified | |
| 20% | 1-Propanol | 48 hours | 90.1 - 93.9% | |
| 39.9% | 1-Propanol | 48 hours | Not specified | |
| 80% | Not specified | Not specified | Mild to moderate reaction in at least 75% of individuals |
Table 2: Comparison of Irritant Concentrations to Produce a Discernible Reaction in 50% of the Population (ID50)
| Irritant | ID50 Concentration | Reference |
| This compound | 5.8% | |
| Sodium Lauryl Sulfate (SLS) | 0.26% | |
| Benzalkonium Chloride (BENZ) | 0.22% |
Table 3: Cumulative Irritation Study (Repeated Open Application Test - ROAT) in Humans
| Irritant and Concentration | Vehicle | Application | Duration | Assessment | Reference |
| This compound (10%, 20%, 30%) | n-Propanol | 10-minute daily exposures | 5 + 4 days (no application on weekend) | Visual scoring, TEWL, colorimetry, hydration | |
| Sodium Lauryl Sulfate (0.5%, 1.0%, 2.0%) | Water | 10-minute daily exposures | 5 + 4 days (no application on weekend) | Visual scoring, TEWL, colorimetry, hydration |
Experimental Protocols
The following are detailed protocols for inducing experimental irritant contact dermatitis using this compound.
Protocol 1: Standard Patch Test for Acute Irritant Contact Dermatitis
This protocol is designed to elicit an acute irritant reaction and is suitable for assessing the baseline irritant response.
Materials:
-
This compound (98% or higher purity)
-
1-Propanol (vehicle)
-
Finn Chambers® on Scanpor® tape (or equivalent)
-
Micropipette
-
Glass vials for solution preparation
-
Vortex mixer
Procedure:
-
Preparation of this compound Solutions:
-
Prepare a 20% (v/v) solution of this compound in 1-propanol. For example, to prepare 10 mL of the solution, add 2 mL of this compound to 8 mL of 1-propanol.
-
Vortex the solution thoroughly to ensure homogeneity.
-
Prepare fresh solutions on the day of the experiment.
-
-
Subject Selection:
-
Enroll healthy volunteers with no history of skin diseases on the test area (typically the upper back or volar forearm).
-
Ensure subjects have not used topical corticosteroids or other anti-inflammatory agents on the test area for at least one week prior to the study.
-
-
Patch Application:
-
Clean the application site with a 70% ethanol wipe and allow it to air dry completely.
-
Apply 20 µL of the 20% this compound solution onto the filter paper disc of a Finn Chamber.
-
Carefully place the chamber on the designated skin site and press firmly to ensure good adhesion.
-
As a negative control, a patch with 20 µL of the 1-propanol vehicle alone should be applied to a contralateral or adjacent site.
-
-
Exposure and Removal:
-
Leave the patches in place for 48 hours.
-
Instruct subjects to avoid getting the patches wet and to minimize activities that may cause excessive sweating.
-
After 48 hours, carefully remove the patches.
-
-
Assessment of Skin Reactions:
-
Evaluate the skin reactions at 48 hours and 96 hours after the initial application.
-
Use a visual scoring system (see Table 4) to grade the intensity of erythema, edema, and other signs of irritation.
-
Instrumental measurements such as Transepidermal Water Loss (TEWL) and colorimetry (to quantify erythema) can also be performed at these time points.
-
Table 4: Visual Scoring Scale for Irritant Contact Dermatitis
| Score | Erythema | Edema | Other Signs |
| 0 | No reaction | No reaction | None |
| 1 | Faint, barely perceptible erythema | Slight, barely perceptible elevation | |
| 2 | Definite erythema, but not intense | Well-defined edema | |
| 3 | Intense erythema | Marked edema | Papules, vesicles |
| 4 | Fiery red erythema | Severe edema | Bullae, ulceration |
Protocol 2: Cumulative Irritant Contact Dermatitis (Repeated Open Application Test - ROAT)
This protocol is designed to mimic real-life, repeated exposure to a low-grade irritant and is useful for studying the cumulative effects of this compound on the skin barrier.
Materials:
-
This compound (98% or higher purity)
-
n-Propanol (vehicle)
-
Solutions of 10%, 20%, and 30% (v/v) this compound in n-propanol
-
Cotton-tipped applicators
-
Timer
Procedure:
-
Subject and Site Selection:
-
Select healthy volunteers as described in Protocol 1. The volar forearm is a common application site for this model.
-
-
Application Schedule:
-
The study is conducted over a period of 9 days (Monday to Friday of week 1, and Monday to Thursday of week 2).
-
Apply the test solutions once daily at the same time each day.
-
-
Application Procedure:
-
On each application day, apply a small amount of the designated this compound solution (10%, 20%, or 30%) to a marked area on the forearm using a cotton-tipped applicator.
-
Allow the solution to remain on the skin for 10 minutes.
-
After 10 minutes, gently wipe the area with a dry, soft cloth.
-
Apply a control of n-propanol alone to a separate site.
-
-
Assessment:
-
Perform clinical scoring (using a scale similar to Table 4) and instrumental measurements (TEWL, colorimetry, hydration) at baseline and at sequential time points throughout the study (e.g., daily before application, and at the end of the study).
-
Conclusion
This compound serves as a reliable and reproducible tool for inducing experimental irritant contact dermatitis. Its mechanism of action, centered on cell membrane disruption and subsequent IL-6 mediated inflammation, provides a valuable model for studying the pathogenesis of ICD and for the preclinical evaluation of anti-inflammatory and barrier-protective compounds. The protocols and data presented in these application notes offer a foundation for researchers to design and implement robust and standardized studies in the field of dermatology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Skin irritancy from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of IL-6 in Skin Fibrosis and Cutaneous Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Mechanism of Action, Therapeutic Uses and Toxicity_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Ozonolysis of Oleic Acid to Produce Nonanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods for the synthesis of nonanoic acid (also known as pelargonic acid) via the ozonolysis of oleic acid. The protocols are intended for laboratory and industrial applications, offering insights into reaction conditions, solvent effects, and work-up procedures to achieve high yields of the desired product.
Introduction
Ozonolysis is a powerful and efficient method for the oxidative cleavage of the carbon-carbon double bond in oleic acid, yielding equimolar amounts of this compound and azelaic acid.[1][2][3][4] This reaction is of significant industrial interest as it utilizes a renewable feedstock, oleic acid, to produce valuable C9 mono- and dicarboxylic acids.[5] this compound finds applications as an herbicide, lubricant, and in the synthesis of various chemical intermediates. The reaction proceeds through the formation of a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. Subsequent oxidative work-up cleaves the ozonide to yield the final carboxylic acid products.
This document outlines two primary methodologies for the ozonolysis of oleic acid: a continuous flow process and a batch process, each with distinct advantages in scalability and reaction handling.
Chemical Reaction Pathway
The ozonolysis of oleic acid proceeds via the Criegee mechanism, as illustrated below.
Caption: General reaction pathway for the ozonolysis of oleic acid.
Data Summary
The following tables summarize quantitative data from various ozonolysis methods for producing this compound.
Table 1: Continuous Flow Ozonolysis of Oleic Acid
| Oleic Acid (g) | Solvent System | Flow Rate (Oleic Acid Sol.) | Flow Rate (Ozone) | Temp. (°C) | This compound Yield (%) | Azelaic Acid Yield (%) | Reference |
| 1 | Acetone:Water (47.5:2.5 mL) | 1 mL/min | 500 mL/min | 0 | 74 | 89 | |
| 200 | Acetone:Water (1900:100 mL) | 5.7 mL/min | 500 mL/min | 0 | 78 | 86 |
Table 2: Batch Ozonolysis of Oleic Acid with Oxidative Work-up
| Oleic Acid (kg) | Solvent | Ozonolysis Temp. (°C) | Oxidative Work-up | Work-up Temp. (°C) | This compound Yield (Molar %) | Azelaic Acid Yield (Molar %) | Reference |
| 300 (76% purity) | C₂-C₉ Monocarboxylic Acids | 20 | O₂ | 60-120 | ~80.2 | ~69.6 | |
| 300 (76% purity) | C₂-C₉ Monocarboxylic Acids | 30 | O₂ | 60-120 | ~81.8 | ~65.6 | |
| 300 (45% purity) | C₂-C₉ Monocarboxylic Acids | 40 | O₂ | 60-120 | ~77.5 | ~65.7 |
Molar yields were calculated based on the provided mass of reactants and products in the source material.
Experimental Protocols
Protocol 1: Continuous Flow Ozonolysis
This protocol is adapted from a scalable, catalyst-free method and is suitable for laboratory-scale synthesis.
Materials:
-
Oleic acid (99% purity)
-
Acetone
-
Deionized water
-
Ozone generator
-
Syringe pump
-
Mass flow controller
-
Stainless steel tube reactor (e.g., 5m length, 2mm inner diameter, 20mL volume)
-
Cooling bath
-
Back-pressure regulator (optional)
-
Collection flask
Procedure:
-
Preparation of Oleic Acid Solution: Prepare a solution of oleic acid in an acetone:water (19:1 v/v) mixture. For a 1g scale reaction, dissolve 1g of oleic acid in 47.5 mL of acetone and 2.5 mL of water.
-
Reactor Setup: Immerse the stainless steel tube reactor in a cooling bath set to 0 °C.
-
Reaction Initiation:
-
Pump the oleic acid solution through the reactor at a flow rate of 1 mL/min using a syringe pump.
-
Simultaneously, introduce ozone gas (from an oxygen source) into the reactor at a flow rate of 500 mL/min using a mass flow controller.
-
-
Reaction and Collection: The reaction occurs within the coiled reactor. The product stream exiting the reactor is collected in a flask.
-
Work-up:
-
After the complete passage of the oleic acid solution, purge the system with nitrogen or argon to remove residual ozone.
-
The collected ozonide solution can be worked up by adding a mild oxidizing agent like hydrogen peroxide to convert any remaining intermediates to carboxylic acids.
-
-
Purification:
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The resulting mixture of this compound and azelaic acid can be separated by fractional distillation or column chromatography.
-
References
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 3. ACP - Ozonolysis of fatty acid monolayers at the airâwater interface: organic films may persist at the surface of atmospheric aerosols [acp.copernicus.org]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. mdpi.com [mdpi.com]
Application of Nonanoic Acid in the Synthesis of Corrosion Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonanoic acid, a nine-carbon saturated fatty acid, serves as a versatile precursor in the synthesis of various corrosion inhibitors. Its aliphatic chain provides a hydrophobic character essential for forming a protective barrier on metal surfaces, while the carboxylic acid group offers a reactive site for introducing polar head groups containing nitrogen, sulfur, and oxygen atoms. These heteroatoms act as adsorption centers, promoting the inhibitor's attachment to the metal surface and mitigating corrosion. This document provides detailed application notes and experimental protocols for the synthesis of two major classes of corrosion inhibitors derived from this compound: imidazolines and triazoles.
Application Notes
This compound is a key building block for synthesizing amphiphilic corrosion inhibitors. The C9 alkyl chain contributes to the formation of a persistent, water-repellent film on the metal surface, which is a critical characteristic for effective corrosion inhibition in aqueous and multiphase systems. The primary applications of this compound-derived inhibitors are in the oil and gas industry, water treatment, and as additives in coatings and lubricants.
Imidazoline-Type Corrosion Inhibitors:
Imidazoline-based inhibitors are widely used in the oil and gas industry to combat corrosion in pipelines and production equipment.[1] The synthesis involves the condensation reaction of this compound with polyamines, such as diethylenetriamine (DETA) or aminoethylethanolamine (AEEA). The resulting imidazoline molecule possesses a hydrophilic head containing nitrogen atoms that strongly adsorb onto the metal surface and a hydrophobic tail (the nonanoyl group) that forms a protective film. These inhibitors are particularly effective in environments containing CO2 and H2S.[2]
Triazole-Type Corrosion Inhibitors:
Triazole derivatives are another important class of corrosion inhibitors known for their excellent performance in acidic media.[3][4] While direct synthesis from this compound is less common, it can be used to synthesize precursors that are then converted to triazoles. For instance, this compound can be converted to a corresponding hydrazide, which can then be cyclized with appropriate reagents to form a triazole ring. The triazole ring, with its multiple nitrogen atoms, provides strong coordination sites for binding to the metal surface.[5]
Experimental Protocols
The following are detailed protocols for the synthesis of imidazoline and triazole-type corrosion inhibitors using this compound as a primary reactant.
Protocol 1: Synthesis of 2-octyl-1-(2-aminoethyl)imidazoline from this compound and Diethylenetriamine (DETA)
This protocol is adapted from the general procedure for synthesizing imidazoline corrosion inhibitors.
Materials:
-
This compound
-
Diethylenetriamine (DETA)
-
Three-neck round-bottom flask
-
Heating mantle with a temperature controller
-
Stirrer
-
Condenser with a Dean-Stark trap
-
Nitrogen inlet
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser connected to a Dean-Stark trap, and a nitrogen inlet, add this compound and diethylenetriamine in a molar ratio of 1:1.1 to 1:1.3.
-
Amidation: Heat the mixture to 115-125°C with constant stirring under a nitrogen atmosphere. Water will begin to collect in the Dean-Stark trap. Maintain this temperature for 2-3 hours until the theoretical amount of water from the amidation reaction is collected.
-
First Cyclization Step: Gradually increase the temperature to 180-200°C over 2 hours. Maintain this temperature for 2.5-3.0 hours to facilitate the first cyclization step, which forms the amido-amine intermediate. Continue to collect the water produced.
-
Second Cyclization to Imidazoline: Further increase the temperature to 265-275°C over 2 hours. Hold the reaction at this temperature for another 2-3 hours to complete the cyclization to the imidazoline ring.
-
Completion and Characterization: The reaction is complete when no more water is collected. Cool the reaction mixture to room temperature. The final product, 2-octyl-1-(2-aminoethyl)imidazoline, is a viscous liquid. The product can be characterized by FT-IR and NMR spectroscopy to confirm the formation of the imidazoline ring.
Protocol 2: Conceptual Synthesis of a Nonanoyl-Substituted 1,2,4-Triazole Derivative
This protocol outlines a conceptual pathway for the synthesis of a triazole-based corrosion inhibitor starting from this compound.
Part A: Synthesis of Nonanohydrazide
Materials:
-
This compound
-
Thionyl chloride
-
Hydrazine hydrate
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Stirrer
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, react this compound with an excess of thionyl chloride under reflux for 2 hours to form nonanoyl chloride. Remove the excess thionyl chloride by distillation.
-
Hydrazide Formation: Dissolve the resulting nonanoyl chloride in anhydrous diethyl ether and add it dropwise to a stirred solution of hydrazine hydrate in diethyl ether at 0°C. After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.
-
Isolation: Filter the reaction mixture to remove hydrazine hydrochloride. Wash the filtrate with a saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain nonanohydrazide.
Part B: Synthesis of 5-octyl-4H-1,2,4-triazole-3-thiol
Materials:
-
Nonanohydrazide (from Part A)
-
Carbon disulfide
-
Potassium hydroxide
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirrer
Procedure:
-
Reaction Mixture: Dissolve nonanohydrazide in ethanol in a round-bottom flask. Add potassium hydroxide and carbon disulfide to the solution.
-
Cyclization: Reflux the mixture for 8-10 hours.
-
Acidification and Isolation: After cooling, pour the reaction mixture into ice-water and acidify with a dilute acid (e.g., HCl) to precipitate the product. Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain 5-octyl-4H-1,2,4-triazole-3-thiol.
Data Presentation
Quantitative data on the performance of corrosion inhibitors synthesized specifically from this compound is limited in the available literature. However, the performance of analogous inhibitors derived from carboxylic acids with similar chain lengths (C8 and C10) provides a strong indication of the expected efficacy.
Table 1: Corrosion Inhibition Performance of Imidazoline-Type Inhibitors Derived from C8 and C10 Fatty Acids on Carbon Steel in CO2-Saturated Brine.
| Inhibitor (Fatty Acid Source) | Concentration (ppm) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) | Reference |
| Imidazoline (Caprylic Acid - C8) | 50 | 0.12 | 95.2 | Adapted from |
| 100 | 0.08 | 96.8 | Adapted from | |
| Imidazoline (Capric Acid - C10) | 50 | 0.10 | 96.0 | Adapted from |
| 100 | 0.06 | 97.6 | Adapted from |
Table 2: Corrosion Inhibition Performance of Representative Triazole-Type Inhibitors on Mild Steel in 1M HCl.
| Inhibitor | Concentration (mM) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) | Reference |
| 4-amino-5-mercapto-1,2,4-triazole | 1 | 0.25 | 91.5 | Adapted from |
| 5 | 0.11 | 96.3 | Adapted from | |
| 3,5-diamino-1,2,4-triazole | 1 | 0.31 | 89.0 | Adapted from |
| 5 | 0.15 | 94.7 | Adapted from |
Visualizations
Caption: Synthesis pathway of an imidazoline corrosion inhibitor from this compound.
Caption: General mechanism of corrosion inhibition by this compound derivatives.
References
- 1. US4113498A - Corrosion inhibitor for metal surfaces - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Nonanoic Acid as a Feed Component to Modulate Gut Health in Livestock
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonanoic acid, a nine-carbon saturated fatty acid, is emerging as a promising feed additive to enhance gut health and performance in livestock. As the industry moves away from antibiotic growth promoters, alternatives that can modulate the gut environment, improve nutrient absorption, and bolster intestinal barrier function are of critical importance. These application notes provide a comprehensive overview of the use of this compound in livestock feed, including its mechanisms of action, effects on gut health parameters, and detailed protocols for research and development.
Mechanism of Action
This compound exerts its beneficial effects on gut health through several mechanisms. A key pathway involves the inhibition of histone deacetylases (HDACs) in intestinal epithelial cells.[1][2] By inhibiting HDACs, this compound promotes the acetylation of histones, leading to a more open chromatin structure and increased gene expression.[1][2][3] This specifically upregulates the expression of endogenous host defense peptides, such as porcine β-defensins 1 and 2, which enhance the immunological barrier of the intestine. This mechanism contributes to a reduction in bacterial translocation and an improved antibacterial capacity of the intestinal epithelium.
Furthermore, like other organic acids, this compound can help lower the pH of the gastrointestinal tract, creating an environment that is less favorable for the proliferation of pathogenic bacteria such as E. coli and Salmonella.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the effects of this compound and other relevant organic acids on livestock performance and gut health.
Table 1: Effects of this compound Supplementation on Performance Parameters in Weaned Piglets
| Parameter | Control (0 mg/kg) | 100 mg/kg NA | 300 mg/kg NA | 1,000 mg/kg NA | Reference |
| Daily Feed Intake (DFI) | No significant effect | No significant effect | No significant effect | No significant effect | |
| Average Daily Gain (ADG) | No significant effect | No significant effect | No significant effect | No significant effect | |
| Feed Conversion Ratio (FCR) | No significant effect | No significant effect | No significant effect | No significant effect |
Note: In this specific study, this compound (NA) supplementation up to 1,000 mg/kg of complete feed did not significantly affect the performance parameters of weaned piglets over a 42-day period.
Table 2: Effects of this compound Supplementation on Performance Parameters in Broiler Chickens
| Parameter | Control (0 mg/kg) | 100 mg/kg NA | 300 mg/kg NA | 500 mg/kg NA | 1,000 mg/kg NA | Reference |
| Average Daily Feed Intake (ADFI) | No significant effect | No significant effect | No significant effect | No significant effect | No significant effect | |
| Average Daily Gain (ADG) | - | Linear increase | Linear increase | Linear increase | Linear increase | |
| Feed Conversion Ratio (FCR) | - | Linear improvement | Linear improvement | Linear improvement | Linear improvement |
Note: This study in broiler chickens showed a positive linear relationship between this compound (NA) supplementation and both average daily gain and feed conversion ratio over a 42-day period, with no effect on feed intake.
Table 3: Effects of Organic Acid Blends on Gut Morphology in Weaned Piglets
| Parameter | Control | Organic Acid Blend | Reference |
| Jejunum | |||
| Villus Height (μm) | Lower | Higher | |
| Crypt Depth (μm) | Deeper | Shallower | |
| Villus Height:Crypt Depth Ratio | Lower | Higher | |
| Ileum | |||
| Villus Height (μm) | Lower | Higher | |
| Crypt Depth (μm) | Deeper | Shallower | |
| Villus Height:Crypt Depth Ratio | Lower | Higher |
Note: Data for this compound alone is limited. This table represents typical effects observed with blends of organic acids, which often include medium-chain fatty acids like this compound.
Experimental Protocols
Protocol 1: In Vivo Evaluation of this compound in Weaned Piglets
1. Objective: To assess the impact of dietary this compound supplementation on the growth performance, gut morphology, and gut microbiota of weaned piglets.
2. Animals and Housing:
- A total of 192 crossbred [(Large White x Landrace) x Tempo] weaned piglets (26 days of age) with an initial body weight of 6.5-8.5 kg are used.
- Animals are randomly allocated to 4 dietary treatment groups, with 8 replicate pens per treatment and 6 piglets per pen.
- Piglets are housed in an environmentally controlled facility with slatted floors. Each pen is equipped with a feeder and a nipple drinker to allow ad libitum access to feed and water.
3. Dietary Treatments and Feeding:
- A basal corn-soybean meal diet is formulated to meet or exceed the nutritional requirements for weaned piglets.
- The four treatment diets consist of the basal diet supplemented with this compound at 0, 100, 300, or 1,000 mg/kg of complete feed.
- The experimental diets are provided for a period of 42 days.
4. Data Collection:
- Growth Performance: Body weight and feed intake are recorded weekly to calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).
- Sample Collection (Day 42):
- One pig per pen is randomly selected and euthanized.
- Blood samples are collected for hematological and biochemical analysis.
- Intestinal tissue samples (duodenum, jejunum, and ileum) are collected for morphological analysis.
- Cecal contents are collected for gut microbiota analysis.
5. Laboratory Analysis:
- Gut Morphology: Intestinal segments are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin. Villus height and crypt depth are measured using a light microscope equipped with imaging software.
- Gut Microbiota: DNA is extracted from cecal contents, and the V3-V4 hypervariable region of the 16S rRNA gene is amplified by PCR and sequenced using a high-throughput sequencing platform.
6. Statistical Analysis: Data are analyzed using ANOVA with the pen as the experimental unit.
Protocol 2: In Vitro Assessment of this compound on Intestinal Epithelial Cells
1. Objective: To determine the effect of this compound on the barrier function and innate immune response of porcine intestinal epithelial cells.
2. Cell Culture:
- The porcine jejunal epithelial cell line IPEC-J2 is used.
- Cells are maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% insulin-transferrin-selenium at 37°C in a 5% CO2 humidified atmosphere.
3. Experimental Treatments:
- IPEC-J2 cells are seeded in 24-well plates and grown to confluence.
- Cells are pre-treated with different concentrations of this compound (e.g., 0, 0.5, 1, and 2 mM) for 24 hours.
- Following pre-treatment, cells are challenged with an enterotoxigenic Escherichia coli (ETEC) strain for 3 hours.
4. Analysis:
- Transepithelial Electrical Resistance (TEER): TEER is measured using a voltmeter to assess the integrity of the epithelial monolayer.
- Bacterial Translocation: The number of bacteria that have translocated across the cell monolayer is determined by plating the basolateral medium on agar plates and counting colony-forming units.
- Gene Expression Analysis: RNA is extracted from the cells, and quantitative real-time PCR is performed to measure the expression of genes related to host defense peptides (e.g., pBD-1, pBD-2) and tight junction proteins (e.g., occludin, claudin-1).
- Protein Analysis: Western blotting can be performed to assess the protein levels of acetylated histones.
Visualizations
Caption: Signaling pathway of this compound in intestinal epithelial cells.
Caption: General experimental workflow for in vivo evaluation.
References
- 1. Caprylic acid and this compound upregulate endogenous host defense peptides to enhance intestinal epithelial immunological barrier function via histone deacetylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone acylations as a mechanism for regulation of intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone acylations as a mechanism for regulation of intestinal epithelial cells - Fernandes - Digestive Medicine Research [dmr.amegroups.org]
Troubleshooting & Optimization
Optimizing nonanoic acid extraction from complex biological matrices
Welcome to the technical support center for the optimization of nonanoic acid extraction from complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the extraction of this compound for analytical procedures such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the recommended primary extraction methods for this compound from biological samples?
A1: The two primary recommended techniques for extracting this compound are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1] The choice between these methods depends on the biological matrix, the required purity of the extract, and the available resources.[1] SPE is highly selective and can yield cleaner extracts, which is particularly beneficial for complex matrices like plasma and tissue homogenates to reduce matrix effects.[1] LLE is a more cost-effective and classic technique suitable for a variety of biological samples, including urine.[1]
Q2: Why is derivatization necessary for the GC-MS analysis of this compound?
A2: Derivatization is essential for GC-MS analysis of this compound to increase its volatility and improve its chromatographic performance.[2] Due to its polar nature, this compound is not sufficiently volatile for direct GC analysis. The derivatization process converts the non-volatile this compound into a more volatile and thermally stable compound, making it suitable for gas chromatography. Common derivatization methods include silylation and alkylation (esterification).
Q3: What are the advantages of using LC-MS/MS for this compound analysis compared to GC-MS?
A3: LC-MS/MS offers several advantages for the analysis of this compound. It can often allow for direct analysis without the need for a derivatization step, which simplifies sample preparation. LC-MS/MS is a powerful tool for analyzing a wide range of compounds in complex biological matrices and can provide superior specificity and sensitivity, making it the gold standard for accurate quantification.
Q4: How can I minimize matrix effects in my analysis?
A4: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, can be a significant challenge. To minimize these effects, several strategies can be employed. The use of Solid-Phase Extraction (SPE) can provide cleaner extracts. Stable isotope-labeled internal standards that co-elute with the analyte can help to compensate for matrix effects. Additionally, optimizing chromatographic separation to resolve this compound from interfering matrix components is crucial.
Q5: What are common derivatization reagents for this compound for GC-MS analysis?
A5: For GC-MS analysis, common derivatization reagents for carboxylic acids like this compound include silylating agents and alkylating agents. A popular silylating reagent is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Another option is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS. For alkylation, reagents that form methyl esters are frequently used.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery of this compound | Incomplete Extraction: The pH of the sample may not be optimal for protonating the carboxylic acid group, leading to poor partitioning into the organic solvent during LLE. The solvent-to-sample ratio might be too low. | Optimize pH: For LLE, acidify the sample to a pH at least two units below the pKa of this compound (pKa ≈ 4.95) to ensure it is in its neutral form. Increase Solvent-to-Sample Ratio: A ratio of 7:1 (organic solvent to aqueous sample) is often considered a good starting point for optimization. Salting Out: Add a neutral salt like NaCl or Na2SO4 to the aqueous phase to decrease the solubility of this compound and promote its transfer to the organic phase. Multiple Extractions: Performing multiple extractions with smaller volumes of solvent is more efficient than a single extraction with a large volume. |
| Inefficient Elution in SPE: The elution solvent may not be strong enough to displace the analyte from the SPE sorbent. | Optimize Elution Solvent: Ensure the elution solvent has the appropriate strength and polarity. For reversed-phase SPE, a solvent like methanol or acetonitrile is typically used. For anion-exchange SPE, elution is achieved by changing the pH to neutralize the analyte or using a counter-ion in the solvent. | |
| Poor Peak Shape (e.g., tailing) in Chromatography | Active Sites in GC System: The presence of active sites (e.g., free silanol groups) in the GC inlet or column can interact with the polar carboxylic acid group, causing peak tailing. | Derivatization: Ensure complete derivatization of this compound to reduce its polarity. System Maintenance: Use a deactivated inlet liner and a high-quality, low-bleed column. Regular maintenance of the GC system is crucial. |
| Co-elution with Interfering Compounds: Matrix components may be co-eluting with the analyte. | Optimize Chromatography: Adjust the temperature program in GC or the mobile phase gradient in LC to improve separation. Improve Sample Cleanup: Use a more selective extraction method like SPE to remove interfering compounds. | |
| High Background or Baseline Noise | Contaminated Solvents or Reagents: Impurities in solvents, reagents, or glassware can contribute to high background noise. | Use High-Purity Reagents: Employ high-purity, LC-MS or GC-grade solvents and reagents. Clean Glassware Thoroughly: Ensure all glassware is meticulously cleaned. Silanizing glassware can help reduce adsorption of the analyte. Analyze a Reagent Blank: Inject a sample containing only the solvent and derivatization reagents to identify any artifact peaks. |
| Inconsistent Results/Poor Reproducibility | Incomplete Derivatization: The derivatization reaction may not have gone to completion, leading to variable results. | Optimize Derivatization Conditions: Ensure optimal reaction time and temperature. Use fresh derivatization reagents, as they can degrade over time, especially in the presence of moisture. |
| Sample Degradation: this compound may degrade during sample storage or processing. | Proper Sample Handling: Thaw samples on ice and process them promptly. Store samples at appropriate low temperatures (e.g., -80 °C) until analysis. | |
| Variability in Manual Extraction: Manual extraction procedures can introduce variability. | Automate Extraction: If possible, use an automated liquid handler for extraction to improve precision. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Urine
This protocol is adapted from established methods for the extraction of organic acids from urine.
Materials:
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Urine samples
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Internal Standard (IS) solution (e.g., deuterated this compound)
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6 M Hydrochloric Acid (HCl)
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Sodium Chloride (NaCl)
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Ethyl acetate (GC or LC-MS grade)
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Anhydrous sodium sulfate
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Centrifuge tubes (glass)
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Vortex mixer
-
Centrifuge
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Nitrogen evaporator
Procedure:
-
Sample Preparation: To a glass centrifuge tube, add a volume of urine equivalent to 1 mg of creatinine.
-
Internal Standard Addition: Add a known amount of the internal standard solution.
-
Salting Out: Add approximately 1 g of NaCl to the tube.
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Acidification: Acidify the sample to a pH of approximately 2-3 by adding 6 M HCl.
-
Extraction: Add 6 mL of ethyl acetate to the tube. Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic phases.
-
Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
Repeat Extraction: Repeat the extraction (steps 5-7) twice more with fresh ethyl acetate.
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Solvent Evaporation: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
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Derivatization (for GC-MS): If the analysis is by GC-MS, proceed with derivatization. For example, add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine, then heat at 60°C for 30 minutes.
-
Reconstitution (for LC-MS): For LC-MS analysis, reconstitute the dried extract in a suitable volume of a solvent compatible with the mobile phase.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is based on established methods for the extraction of fatty acids from plasma using a reversed-phase SPE cartridge.
Materials:
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Plasma samples
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Internal Standard (IS) solution (e.g., deuterated this compound)
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Methanol (LC-MS grade)
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Deionized water
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5% Methanol in deionized water (Wash solution)
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Reversed-phase SPE cartridges (e.g., C18)
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SPE manifold
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Nitrogen evaporator
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Reconstitution solution (e.g., 50% Methanol)
Procedure:
-
Sample Pre-treatment: Thaw plasma samples on ice. To 100 µL of plasma, add the internal standard solution.
-
Protein Precipitation (Optional but Recommended): Add 400 µL of cold acetonitrile, vortex, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to precipitate proteins. Transfer the supernatant to a new tube.
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SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge.
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Sample Loading: Load the pre-treated plasma sample (or supernatant from protein precipitation) onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with 1.5 mL of 5% methanol in deionized water to remove polar interferences.
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Elution: Elute the this compound with 1.2 mL of methanol into a clean collection tube.
-
Solvent Evaporation: Dry the eluate under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the reconstitution solution. The sample is now ready for LC-MS/MS analysis.
Quantitative Data Summary
The following tables present typical performance parameters for the extraction and analysis of fatty acids. Actual values for this compound may vary depending on the specific experimental conditions, matrix, and instrumentation used.
Table 1: Hypothetical Extraction Recovery and Matrix Effect Data
| Analyte | Matrix | Extraction Method | Recovery (%) | Matrix Effect (%) |
| This compound | Plasma | SPE | 85 - 105 | < 15 |
| This compound | Urine | LLE | 80 - 110 | < 20 |
Table 2: Typical GC-MS and LC-MS/MS Performance Characteristics
| Parameter | GC-MS (with Derivatization) | LC-MS/MS |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | 0.1 - 5 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Intra-day Precision (%RSD) | < 15% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Caption: Troubleshooting decision tree for this compound extraction.
References
Troubleshooting peak tailing in gas chromatographic analysis of nonanoic acid
Answering the most common questions about troubleshooting peak tailing in the gas chromatographic analysis of nonanoic acid.
Technical Support Center: Gas Chromatography of this compound
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the gas chromatographic (GC) analysis of this compound.
Troubleshooting Guide & FAQs
Q1: What are the primary causes of peak tailing for this compound in GC analysis?
Peak tailing of polar, acidic compounds like this compound is primarily caused by unwanted secondary interactions within the GC system. The main factors include:
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Active Sites: The most common cause is the interaction of the acidic carboxyl group (-COOH) of this compound with active silanol groups (Si-OH) on the surfaces of the glass inlet liner, the column's stationary phase, or metal components in the flow path.[1][2][3][4] These strong hydrogen bonding interactions delay the elution of a portion of the analyte molecules, causing a tail.[1]
-
Column Contamination: Accumulation of non-volatile residues from previous sample injections can create new active sites or obstruct the sample path, leading to peak distortion. If contamination is severe, it can affect all peaks in the chromatogram.
-
Improper Column Installation: A poorly cut column, even with small imperfections, can create turbulence and dead volumes, resulting in peak tailing. Likewise, setting the column at an incorrect depth in the inlet can also disrupt the flow path and distort peak shape. A "chair-shaped" peak is a strong indicator of a poor column cut or partial blockage.
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Inadequate Inlet Temperature: If the inlet temperature is too low, the this compound may not vaporize completely or quickly enough. This slow or incomplete vaporization can contribute to peak tailing.
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Unsuitable Column Choice: Using a standard, non-polar column (like a general-purpose 5% phenyl-methylpolysiloxane) is not suitable for analyzing free carboxylic acids. The polar nature of this compound requires a specialized polar, acid-modified stationary phase to achieve symmetrical peaks.
Q2: My peak tailing appeared suddenly and affects all peaks, not just this compound. What should I check first?
When all peaks in a chromatogram, including non-polar compounds, begin to tail, it typically points to a physical or systemic issue rather than a chemical interaction specific to your analyte. The most likely causes are:
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Poor Column Installation: This is a very common cause. Re-trim the front of the column (both inlet and detector ends), ensuring a clean, right-angle cut. Re-install the column, making sure it is set to the manufacturer's recommended depth in both the inlet and detector.
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System Leaks: Check for leaks at the inlet and detector fittings. A leak can disrupt carrier gas flow and pressure, leading to peak distortion.
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Inlet Contamination: Severe contamination in the inlet liner from non-volatile sample matrix can become a major source of active sites affecting all compounds. Perform routine inlet maintenance (see Protocol 1).
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Split Ratio Too Low: In split injections, the total flow through the inlet should be at least 20 mL/min. If the flow is too low, it may not be sufficient to efficiently transfer the sample to the column, causing tailing.
Q3: How does the GC inlet contribute to peak tailing, and how can I minimize its effect?
The GC inlet is a critical area where peak tailing issues often originate. The hot glass liner surface can contain active silanol groups that strongly interact with acidic analytes. Furthermore, it is where non-volatile sample residues accumulate, creating additional active sites.
To minimize inlet-related peak tailing:
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Use Deactivated Liners: Always use high-quality liners that have been chemically deactivated by the manufacturer. Deactivation processes cap the active silanol groups, creating a more inert surface. For acidic compounds, a base-deactivated liner can also be effective.
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Perform Routine Inlet Maintenance: Regularly replace the inlet liner, septum, and O-rings. A contaminated liner is a frequent source of peak tailing and reduced analyte response. (See Protocol 1 for a detailed procedure).
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Use Glass Wool (with caution): Liners with deactivated glass wool can aid in sample vaporization and trap non-volatile residues, protecting the column. However, the wool itself has a large surface area and must be properly deactivated to avoid becoming a source of activity.
Q4: What is the best type of GC column for analyzing underivatized this compound?
For the analysis of free (underivatized) fatty acids, a specialized column with an acidic character is necessary to prevent the adsorption of the carboxyl group. Standard non-polar or mid-polar columns are generally unsuitable and will produce significant peak tailing.
The recommended choice is a polar, acid-modified polyethylene glycol (PEG) stationary phase, often referred to as a "wax" column. Look for columns specifically designed for free fatty acid analysis, such as those with trade names like Nukol™, Stabilwax®-DA, or CP-FFAP CB . These columns incorporate acidic functional groups into the phase to yield excellent peak shapes for carboxylic acids.
Q5: When should I consider derivatization, and what does it accomplish?
You should consider derivatization when you have already optimized your system (e.g., used a deactivated liner and an appropriate acid-modified column) but still observe unacceptable peak tailing.
Derivatization is a chemical reaction that converts the polar carboxyl group of this compound into a less polar, more volatile, and more thermally stable ester. The most common method is silylation , which replaces the active hydrogen of the carboxyl group with a non-polar trimethylsilyl (TMS) group.
The benefits of this process are:
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Improved Peak Shape: By eliminating the active hydrogen, derivatization significantly reduces the potential for hydrogen bonding with active sites in the system, resulting in sharper, more symmetrical peaks.
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Increased Volatility and Thermal Stability: The resulting TMS-ester is more volatile and stable at high temperatures, improving chromatographic performance.
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Enhanced Sensitivity: Sharper peaks are taller for the same mass, leading to better detection limits.
Q6: What is a reliable derivatization method for this compound?
Silylation is a rapid and effective method for derivatizing carboxylic acids. The most common reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , often with 1% Trimethylchlorosilane (TMCS) added as a catalyst to increase reactivity. This reaction converts this compound into its trimethylsilyl (TMS) ester. The byproducts of the reaction are volatile and generally do not interfere with the chromatogram. (See Protocol 2 for a detailed procedure).
Another common method is esterification to form fatty acid methyl esters (FAMEs), often using Boron trifluoride (BF3) in methanol as a reagent.
Quantitative Data Summary
The following table summarizes the expected impact of various troubleshooting actions on the peak shape of this compound.
| Parameter / Action | Condition without Optimization | Optimized Condition | Expected Impact on Peak Shape |
| Inlet Liner | Standard, non-deactivated glass liner | Chemically deactivated liner (e.g., Siltek®, base-deactivated) | Significant improvement; reduction of tailing due to masking of active silanol sites. |
| GC Column | Standard non-polar column (e.g., HP-5ms) | Polar, acid-modified wax column (e.g., Nukol™, Stabilwax®-DA) | Drastic improvement; enables elution with a symmetrical peak shape. |
| Column Installation | Poorly cut or improperly positioned column | Clean, 90° column cut, installed at correct depth | Elimination of tailing caused by turbulence and dead volumes. |
| Analysis Method | Direct analysis of free acid | Derivatization with BSTFA to form a TMS-ester | Transformation from a tailing peak to a sharp, symmetrical Gaussian peak. |
Experimental Protocols
Protocol 1: Routine GC Inlet Maintenance
Objective: To clean the GC inlet and replace consumable parts to eliminate active sites and reduce peak tailing.
Materials:
-
New, deactivated inlet liner (appropriate for your injection type)
-
New septum
-
New O-ring for the liner
-
Wrenches for the inlet nut
-
Tweezers or liner removal tool
-
Lint-free gloves and swabs
-
Solvents (e.g., methanol, acetone, hexane)
Procedure:
-
Cool Down the System: Set the GC inlet temperature to below 50°C. Turn off the carrier gas flow to the inlet.
-
Remove the Column: Once the inlet is cool, carefully remove the analytical column. This is a good time to trim 5-10 cm from the front of the column to remove any contamination.
-
Disassemble the Inlet: Put on lint-free gloves. Unscrew the septum nut and remove the old septum. Then, unscrew the main inlet retaining nut.
-
Remove Old Consumables: Carefully remove the inlet liner and its O-ring using tweezers. Note their orientation.
-
Clean the Inlet: Moisten a lint-free swab with methanol or acetone and gently clean the internal surfaces of the inlet where the liner and O-ring were seated. Look for and remove any visible debris, such as septum fragments.
-
Install New Consumables: Place a new O-ring onto the new deactivated liner. Carefully insert the liner into the inlet in the correct orientation.
-
Reassemble and Leak Check: Reinstall the inlet retaining nut and tighten it to the manufacturer's specification. Place a new septum in the septum nut and reattach it.
-
Final Steps: Reinstall the column to the correct depth. Turn on the carrier gas and perform an electronic leak check at all fittings. Heat the inlet to its operating temperature and allow the system to equilibrate before running samples.
Protocol 2: Silylation of this compound using BSTFA + 1% TMCS
Objective: To derivatize this compound into its more volatile and inert trimethylsilyl (TMS) ester for improved peak shape and sensitivity.
Materials:
-
Dried sample containing this compound
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BSTFA + 1% TMCS silylating reagent
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
-
5 mL reaction vial with a PTFE-lined cap
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Vortex mixer
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Heating block or oven set to 60-80°C
Procedure:
-
Sample Preparation (Crucial): Ensure the sample is completely dry. Moisture deactivates the silylating reagent. If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition:
-
Place 1-10 mg of the dry sample into a reaction vial.
-
Add 100-200 µL of an anhydrous solvent like pyridine to dissolve the sample.
-
Add an excess of the silylating reagent. A 2:1 molar ratio of BSTFA to active hydrogens is recommended. For a 1 mg sample, adding 100-200 µL of BSTFA + 1% TMCS is a good starting point.
-
-
Reaction:
-
Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.
-
Heat the vial at 60°C for 60 minutes or 80°C for 30 minutes. Reaction time and temperature may need to be optimized for complex matrices.
-
-
Analysis:
-
After heating, allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS. Do not add water or aqueous solutions to the derivatized sample.
-
It is advisable to use a glass injection port liner for the analysis of silylated compounds.
-
Visualizations
// Node Definitions start [label="Peak Tailing Observed\nfor this compound", fillcolor="#FBBC05", fontcolor="#202124"]; decision1 [label="Does tailing affect\nALL peaks or only\npolar compounds?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Systemic Issues Branch systemic [label="Systemic / Physical Issue", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_install [label="Action: Check Column Installation\n(Cut, Depth, Fittings)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_liner [label="Action: Perform Inlet Maintenance\n(Replace Liner, Septum, Seal)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_leak [label="Action: Perform Leak Check", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Analyte-Specific Issues Branch analyte_specific [label="Analyte-Specific / Chemical Issue", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_column [label="Is an acid-modified\n(e.g., Wax) column being used?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; use_wax_col [label="Action: Switch to a specialized\ncolumn for free fatty acids\n(e.g., Stabilwax-DA, Nukol)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
check_method [label="Are Method Parameters Optimized?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_temp [label="Action: Increase Inlet Temperature\nto ensure complete vaporization", fillcolor="#4285F4", fontcolor="#FFFFFF"];
consider_deriv [label="Peak tailing still present?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; deriv [label="Action: Derivatize this compound\n(e.g., Silylation with BSTFA)", fillcolor="#34A853", fontcolor="#FFFFFF"];
end_node [label="Symmetrical Peak Achieved", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> decision1; decision1 -> systemic [label=" All Peaks"]; decision1 -> analyte_specific [label=" Only Polar\nCompounds"];
systemic -> check_install -> check_liner -> check_leak -> end_node;
analyte_specific -> check_column; check_column -> use_wax_col [label=" No"]; use_wax_col -> check_method; check_column -> check_method [label=" Yes"];
check_method -> optimize_temp [label=" No"]; optimize_temp -> consider_deriv; check_method -> consider_deriv [label=" Yes"];
consider_deriv -> deriv [label=" Yes"]; consider_deriv -> end_node [label=" No"]; deriv -> end_node; } dot Caption: A logical workflow for troubleshooting peak tailing in this compound analysis.
References
Improving the solubility of nonanoic acid for in vitro biological assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing nonanoic acid in in vitro biological assays. Below you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning its limited aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound, also known as pelargonic acid, is a nine-carbon saturated fatty acid that occurs naturally in animal and vegetable fats.[1] It is a clear, oily liquid with a characteristically unpleasant, rancid odor and is nearly insoluble in water.[2][3] In research, it is recognized for a variety of biological effects, including antibacterial, antifungal, and herbicidal properties.[4][5] It has been shown to reduce bacterial translocation and enhance the secretion of host defense peptides, such as porcine β-defensins, potentially through histone deacetylase inhibition.
Q2: What are the recommended solvents for preparing this compound stock solutions?
Due to its poor water solubility (approximately 284 mg/L at 30°C), organic solvents are necessary to prepare concentrated stock solutions of this compound. It is soluble in most organic solvents, with dimethyl sulfoxide (DMSO) being a common choice for in vitro studies. It is also highly soluble in chloroform, ether, and hexane. When using DMSO, it is advisable to use a fresh, non-hygroscopic batch to ensure maximum solubility.
Q3: How can I improve the solubility of this compound in my aqueous cell culture medium?
Several methods can be employed to enhance the solubility and prevent precipitation of this compound in aqueous solutions:
-
Co-solvents: Formulations including co-solvents like PEG300 and surfactants like Tween 80 can be used to create a more stable solution, although these are often more applicable for in vivo studies.
-
Sonication: Applying ultrasonic energy can help to disperse the compound and break down aggregates, facilitating dissolution.
-
pH Adjustment: The solubility of this compound is pH-dependent. In basic conditions, it will be deprotonated to its nonanoate form, which is more water-soluble. The pKa of this compound in bulk is approximately 4.8-4.97.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like fatty acids, forming inclusion complexes that significantly increase their aqueous solubility and stability. Beta-cyclodextrin (β-CD) and its derivatives are often used for this purpose.
Q4: Why does my this compound solution precipitate when added to the cell culture medium?
Precipitation is a common issue when a concentrated stock of a hydrophobic compound in an organic solvent (like DMSO) is diluted into an aqueous medium. This occurs because the this compound is no longer soluble once the concentration of the organic solvent drops significantly. Other factors that can cause precipitation in cell culture media include temperature shifts, evaporation leading to increased solute concentration, and chemical interactions with salts or other media components.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound in your experiments.
Problem: A precipitate forms immediately after diluting the DMSO stock solution into my aqueous cell culture medium.
-
Possible Cause: The final concentration of this compound exceeds its solubility limit in the final concentration of DMSO and aqueous medium.
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Solution 1: Optimize Dilution: Instead of adding the stock directly to the full volume of media, try a serial dilution approach. Alternatively, add the stock solution to the medium while vortexing or stirring to promote rapid dispersion.
-
Solution 2: Reduce Final Concentration: If experimentally viable, lower the final working concentration of this compound.
-
Solution 3: Increase Final DMSO Concentration: Most cell lines can tolerate DMSO up to 0.5-1%. Ensure your final DMSO concentration is within the tolerated range for your specific cells while being high enough to maintain solubility. However, any compound that is not soluble at 10µM in media containing 2% DMSO may not be suitable for further drug discovery research.
-
Solution 4: Use a Solubilizing Agent: Prepare the this compound as a complex with a cyclodextrin before adding it to the medium. This can significantly enhance its aqueous solubility.
Problem: The culture medium appears clear initially but becomes cloudy or shows a precipitate after incubation.
-
Possible Cause 1: Temperature Change: The solubility of some compounds decreases at incubation temperatures (e.g., 37°C) compared to room temperature. More commonly, refrigerated media components can precipitate upon warming.
-
Solution 1: Pre-warm Media: Ensure your cell culture medium is pre-warmed to the incubation temperature before adding the this compound stock solution.
-
Possible Cause 2: Interaction with Media Components: this compound may be interacting with proteins in serum or other components of the medium over time, leading to the formation of insoluble complexes.
-
Solution 2: Use Serum-Free Media: If your experimental design allows, test the solubility in a serum-free version of your medium. If precipitation is reduced, serum proteins are a likely contributor.
-
Possible Cause 3: Evaporation: Water evaporation from the culture vessel can increase the concentration of all solutes, potentially pushing this compound past its solubility limit.
-
Solution 3: Ensure Proper Humidification: Check that the incubator has adequate humidity and ensure culture plates or flasks are properly sealed to minimize evaporation.
Problem: I'm observing unexpected cytotoxicity or altered cell behavior.
-
Possible Cause: The vehicle (e.g., DMSO) or the solubilizing agent (e.g., a surfactant) may be causing toxicity at the concentration used.
-
Solution: Vehicle Control: Always include a vehicle control in your experiments. This means treating cells with the same final concentration of DMSO or other solubilizing agents without the this compound. This allows you to distinguish between the effects of the compound and the effects of the solvent system.
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent/System | Concentration | Notes |
| Water (at 30°C) | 284 mg/L | Nearly insoluble. |
| DMSO | ≥ 100 mg/mL (631.95 mM) | Use newly opened, non-hygroscopic DMSO for best results. |
| DMSO | 45 mg/mL (284.38 mM) | Sonication is recommended to aid dissolution. |
| Ethanol | Soluble | Specific concentration not provided, but generally considered soluble. |
| Chloroform | Soluble | |
| Ether | Soluble | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (12.64 mM) | A common formulation for in vivo studies that can be adapted. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (liquid or solid)
-
Anhydrous/non-hygroscopic DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
-
Procedure:
-
Calculate the required mass or volume of this compound. The molecular weight is 158.24 g/mol . For 1 mL of a 100 mM solution, you will need 15.824 mg.
-
If this compound is in its oily liquid form (density ≈ 0.906 g/mL), carefully pipette the required volume into a sterile vial.
-
Add the calculated volume of high-purity DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.
-
Once dissolved, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1-2 years).
-
Protocol 2: Enhancing this compound Solubility with Methyl-β-Cyclodextrin (MβCD)
This protocol is based on the principle of forming an inclusion complex to improve aqueous solubility.
-
Materials:
-
This compound stock solution in ethanol or DMSO
-
Methyl-β-cyclodextrin (MβCD)
-
Sterile, serum-free cell culture medium or phosphate-buffered saline (PBS)
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare a solution of MβCD in serum-free medium or PBS. A typical starting concentration is 10 mM. Warm the solution to 37°C and stir until the MβCD is fully dissolved.
-
While stirring the MβCD solution, slowly add the required volume of the this compound stock solution drop by drop. The molar ratio of this compound to MβCD should be optimized, but a 1:1 or 1:2 ratio is a good starting point.
-
Allow the mixture to stir at room temperature or 37°C for at least 1-2 hours to allow for the formation of the inclusion complex.
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The resulting solution, containing the this compound-MβCD complex, can then be added to your cell culture. Remember to include an MβCD-only vehicle control in your experiment.
-
Visualizations
Caption: Workflow for preparing and using this compound in vitro.
Caption: Decision tree for troubleshooting precipitation issues.
Caption: this compound may enhance β-defensin expression via HDAC inhibition.
References
Technical Support Center: Overcoming Emulsion Formation in Nonanoic Acid Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address emulsion formation during the liquid-liquid extraction of nonanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion in the context of liquid-liquid extraction?
A1: An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as microscopic or submicroscopic droplets. In the extraction of this compound, this typically appears as a cloudy or milky layer between the organic and aqueous phases, hindering efficient separation.
Q2: What are the common causes of emulsion formation during the extraction of this compound?
A2: Emulsion formation is often caused by:
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High shear force: Vigorous shaking or mixing of the two phases can lead to the formation of fine droplets that are slow to coalesce.[1]
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Presence of surfactants or emulsifying agents: Naturally occurring substances in the sample matrix, such as proteins, phospholipids, or other fatty acids, can act as emulsifiers, stabilizing the emulsion.[1]
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High concentration of this compound: At certain concentrations and pH values, this compound itself can act as a surfactant, contributing to emulsion stability.
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Similar densities of the two phases: When the organic and aqueous phases have similar densities, separation is slower and emulsions are more likely to be stable.
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Presence of fine particulate matter: Solid particles can accumulate at the interface between the two liquids, physically preventing the droplets from coalescing.
Q3: How does pH affect emulsion formation in this compound extraction?
A3: The pH of the aqueous phase is a critical factor. This compound has a pKa of approximately 4.96.
-
At a pH below the pKa , this compound is primarily in its protonated, less polar form and is more soluble in the organic phase.
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At a pH above the pKa , it exists as the nonanoate anion, which is more soluble in the aqueous phase. Drastic pH changes or working near the pKa can increase the interfacial tension and promote emulsion formation. Adjusting the pH to be significantly lower than the pKa (e.g., pH < 3) can help to ensure the this compound is in its neutral form, potentially reducing its surfactant-like behavior at the interface.[2][3]
Q4: Can the choice of organic solvent influence emulsion formation?
A4: Yes, the choice of solvent is crucial. Solvents with a significant density difference from water and low mutual solubility are generally preferred. For this compound, which is soluble in most organic solvents, options like diethyl ether, ethyl acetate, or hexane are common.[4] If emulsions are a persistent issue, trying a different solvent or a mixture of solvents can alter the interfacial tension and break the emulsion. For instance, adding a small amount of a more polar or non-polar solvent can sometimes destabilize the emulsion.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| A stable, thick emulsion layer forms between the aqueous and organic phases. | Vigorous shaking, presence of natural surfactants, high concentration of this compound. | 1. Prevention: Gently swirl or invert the separatory funnel instead of shaking vigorously. 2. Patience: Allow the mixture to stand for an extended period (15-30 minutes) to see if the emulsion breaks on its own. 3. Salting Out: Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous phase, which can help to break the emulsion. 4. pH Adjustment: Carefully adjust the pH of the aqueous phase to be well below the pKa of this compound (e.g., pH < 3) to ensure it is in its neutral form. 5. Centrifugation: If the volume is manageable, centrifuging the mixture can provide the necessary force to break the emulsion. |
| The interface between the two layers is cloudy and separation is slow. | Minor emulsion formation, similar densities of the two phases. | 1. Gentle Stirring: Gently stir the interface with a glass rod to encourage coalescence of the droplets. 2. Temperature Change: Gently warming the separatory funnel in a warm water bath can sometimes decrease viscosity and promote phase separation. Conversely, cooling in an ice bath may also be effective. 3. Filtration: Pass the entire mixture through a plug of glass wool or a phase separation filter paper. |
| Solid particulates are observed at the interface, stabilizing the emulsion. | Presence of insoluble materials in the sample. | 1. Filtration: Before extraction, filter the initial sample to remove any solid particles. 2. Celite Filtration: Filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth) to remove the particulates and break the emulsion. |
Quantitative Data
The following table summarizes the effect of different fatty acids on the demulsification of a peanut oil body emulsion, which can provide insights into the behavior of this compound in similar systems. The data represents the Free Oil Yield (FOY), where a higher percentage indicates more effective demulsification.
| Fatty Acid | Free Oil Yield (FOY) (%) |
| Heptanoic Acid | 91.39 ± 0.53 |
| Octanoic Acid | 89.97 ± 0.30 |
| This compound | Data not available in the cited study, but expected to have a similar demulsifying effect. |
| Decanoic Acid | Data not available in the cited study. |
| Lauric Acid | Slightly lower than hydrochloric acid |
| Stearic Acid | Slightly lower than hydrochloric acid |
| Hydrochloric Acid (to isoelectric point) | 71.29 ± 0.81 |
Data adapted from a study on the demulsification of peanut oil body emulsion. The absolute values may differ for a pure this compound system, but the trends are informative.
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction of this compound
This protocol describes a standard procedure for extracting this compound from an aqueous solution.
-
Preparation: Ensure the separatory funnel is clean, dry, and the stopcock is properly lubricated and closed.
-
Sample Loading: Transfer the aqueous solution containing this compound into the separatory funnel.
-
pH Adjustment: Adjust the pH of the aqueous solution to < 3 with a suitable acid (e.g., 1M HCl) to ensure the this compound is in its protonated form.
-
Solvent Addition: Add an appropriate volume of a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). The volume will depend on the distribution coefficient of this compound in the chosen solvent system.
-
Extraction: Stopper the funnel, and while holding the stopper and stopcock firmly, gently invert the funnel several times to mix the phases. Periodically vent the funnel by opening the stopcock while the funnel is inverted to release any pressure buildup.
-
Phase Separation: Place the funnel back in a ring stand and allow the layers to separate completely.
-
Collection: Carefully drain the lower layer. Then, pour the upper layer out through the top of the funnel to avoid contamination.
-
Repeat: For quantitative extraction, repeat the process with fresh organic solvent.
-
Drying: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate).
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the extracted this compound.
Protocol 2: Breaking a Stubborn Emulsion
If a stable emulsion forms during the extraction, the following steps can be taken:
-
Allow to Stand: Let the separatory funnel stand undisturbed for at least 30 minutes.
-
Salting Out: If the emulsion persists, add a small amount of saturated NaCl solution (brine), gently swirl, and allow to stand again.
-
Centrifugation: If the volume is small enough, transfer the mixture to centrifuge tubes and centrifuge at a moderate speed (e.g., 2000-3000 rpm) for 10-15 minutes.
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Filtration: As a last resort, the entire mixture can be filtered through a bed of Celite® on a Büchner funnel. The two phases will need to be collected and separated again.
Visualizations
Caption: Experimental workflow for the liquid-liquid extraction of this compound.
Caption: Logical troubleshooting flowchart for breaking emulsions.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Insights into the behavior of this compound and its conjugate base at the air/water interface through a combined experimental and theoretical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the behavior of this compound and its conjugate base at the air/water interface through a combined experimental and theoretical approach ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02354J [pubs.rsc.org]
- 4. This compound | C9H18O2 | CID 8158 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Nonanoic Acid Herbicide Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and formulation development professionals in addressing stability challenges with nonanoic acid-based herbicides.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues encountered with this compound herbicide formulations?
A1: The most prevalent stability issue is phase separation, particularly when concentrated formulations are diluted in water.[1][2] This can manifest as cloudiness, precipitation of active ingredients, or the formation of distinct layers, rendering the product unsuitable for application.[3] These issues are often triggered by factors such as water quality (hardness), pH shifts, and temperature fluctuations.[3]
Q2: How does the concentration of this compound affect formulation stability?
A2: this compound concentrations in commercial formulations, often in the form of self-emulsifiable concentrates, can range from 50% to 95%.[4] While a higher concentration of the active ingredient is often desired for efficacy and reduced packaging, it can also increase the risk of instability if not properly formulated with appropriate emulsifiers and surfactants.
Q3: What role do emulsifiers and surfactants play in stabilizing this compound formulations?
A3: Emulsifiers and surfactants are critical for maintaining the stability of this compound formulations, especially when diluted in water. This compound itself is an oily liquid with low water solubility. Emulsifiers and surfactants reduce the surface tension between the oil and water phases, allowing for the formation of a stable emulsion. Non-ionic and amphoteric surfactants are commonly used in these formulations.
Q4: How does water quality, specifically water hardness, impact the stability of my formulation?
A4: Hard water, which contains high levels of dissolved mineral ions like calcium and magnesium, can negatively impact the stability of this compound formulations. While short-chain fatty acids like this compound are less prone to precipitation with metal ions than their longer-chain counterparts, high concentrations of these ions can still lead to instability and the formation of precipitates. It is always recommended to test the hardness of the dilution water.
Q5: What is the optimal pH range for a stable this compound formulation?
A5: The pH of the formulation and the dilution water is a critical factor. As a weak acid, the solubility of this compound is pH-dependent. While a specific optimal pH range can vary depending on the co-formulants, it is generally advisable to maintain a slightly acidic to neutral pH to ensure the stability of the emulsion and the efficacy of the herbicide. Extreme pH levels, either too acidic (below 5) or too alkaline (above 8), can lead to degradation of the active ingredient or destabilization of the emulsion.
Q6: Can temperature fluctuations affect the stability of my this compound formulation?
A6: Yes, temperature can significantly impact formulation stability. Low temperatures can cause some components to fall out of solution, while high temperatures can accelerate the degradation of the active ingredient and destabilize the emulsion. Formulations should be stored in a temperature-controlled environment as recommended for the specific ingredients. Accelerated stability studies are often conducted at elevated temperatures (e.g., 54°C) to predict long-term stability.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the formulation and application of this compound herbicides.
| Problem | Potential Cause | Troubleshooting Steps |
| Cloudiness or Precipitation Upon Dilution | 1. Hard Water: High mineral content in the dilution water. 2. Incorrect pH: The pH of the dilution water is outside the optimal range for the formulation. | 1. Test Water Hardness: Conduct a water hardness test (see Experimental Protocol 1). If hardness is high, use deionized or distilled water for your experiments. 2. Adjust pH: Measure the pH of your dilution water and adjust it to a suitable range (typically slightly acidic to neutral) using a buffering agent (see Experimental Protocol 2). |
| Phase Separation (Layering) in Storage | 1. Inadequate Emulsifier/Surfactant System: The type or concentration of the emulsifier is not sufficient to maintain a stable emulsion. 2. Temperature Fluctuations: Storage at temperatures outside the recommended range. 3. pH Drift: The pH of the formulation has changed over time. | 1. Re-evaluate Formulation: Review the emulsifier and surfactant package. Consider screening different types or increasing the concentration. The addition of a co-adjuvant like a ketoacid may also improve stability. 2. Control Storage Conditions: Store the formulation at the recommended temperature. 3. Incorporate a Buffer: Add a suitable buffering agent to the formulation to maintain a stable pH. |
| Reduced Herbicidal Efficacy | 1. Degradation of Active Ingredient: this compound may have degraded due to improper storage conditions (e.g., high temperature, extreme pH). 2. Poor Formulation Stability: Phase separation or precipitation prevents uniform application of the active ingredient. | 1. Verify Active Ingredient Concentration: Use an analytical method like Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of this compound in your formulation (see Experimental Protocol 3). 2. Address Stability Issues: Follow the troubleshooting steps for phase separation and precipitation to ensure a homogeneous application mixture. |
Experimental Protocols
Experimental Protocol 1: Water Hardness Test
This protocol provides a basic method for determining the hardness of the water used for dilution.
Materials:
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Water hardness test kit (commercially available)
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Water sample to be tested
-
Deionized water (as a control)
Procedure:
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Follow the instructions provided with the commercial water hardness test kit.
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Typically, this involves adding a specific reagent to a measured volume of the water sample.
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The color change is then compared to a chart to determine the water hardness, usually expressed in parts per million (ppm) of calcium carbonate (CaCO₃).
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Test a sample of deionized water as a negative control to ensure the kit is functioning correctly.
Experimental Protocol 2: pH Measurement and Adjustment
This protocol describes how to measure and adjust the pH of the dilution water or the final formulation.
Materials:
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pH meter or pH test strips
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Standard buffer solutions (pH 4, 7, and 10) for calibration
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Dilute solutions of a suitable acid (e.g., 0.1 M citric acid) or base (e.g., 0.1 M sodium hydroxide) for adjustment
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Magnetic stirrer and stir bar
Procedure:
-
Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions.
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Place the electrode of the pH meter into the water or formulation sample and record the reading.
-
If adjustment is necessary, place the sample on a magnetic stirrer and add the dilute acid or base dropwise while monitoring the pH.
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Continue adding the acid or base until the desired pH is reached.
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Record the final pH and the amount of acid or base added.
Experimental Protocol 3: Accelerated Stability Study
This protocol outlines a method for conducting an accelerated stability study to predict the long-term stability of a this compound formulation. This method is adapted from the EPA's protocol for pesticide stability testing.
Materials:
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This compound formulation packaged in its final container
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Temperature-controlled oven set to 54°C ± 2°C
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Analytical equipment for determining the concentration of this compound (e.g., GC-MS)
Procedure:
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Initial Analysis (Time 0):
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Take a representative sample of the formulation.
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Visually inspect the sample for physical characteristics such as color, clarity, and phase separation.
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Determine the concentration of this compound using a validated analytical method (e.g., GC-MS).
-
-
Storage:
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Place the packaged formulation samples in the oven at 54°C ± 2°C.
-
-
Final Analysis (14 Days):
-
After 14 days, remove the samples from the oven and allow them to equilibrate to room temperature.
-
Visually inspect the samples for any changes in physical appearance.
-
Determine the concentration of this compound using the same analytical method as in the initial analysis.
-
-
Evaluation:
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Compare the initial and final concentrations of this compound. A significant decrease may indicate degradation.
-
Note any changes in physical appearance, such as phase separation or precipitation.
-
Experimental Protocol 4: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the quantification of this compound in a herbicide formulation.
Principle: The nonanoate in the formulation is first converted to its free acid form (this compound) by acidification. The this compound is then extracted into an organic solvent and derivatized to its methyl ester for analysis by GC-MS.
Materials:
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This compound formulation sample
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Internal standard (IS) solution (e.g., a known concentration of a similar fatty acid not present in the sample)
-
Concentrated hydrochloric acid (HCl)
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Hexane (or other suitable organic solvent)
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Anhydrous sodium sulfate
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Derivatization agent (e.g., BF₃-methanol or diazomethane)
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GC-MS system with a suitable capillary column
Procedure:
-
Sample Preparation:
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Accurately weigh a known amount of the herbicide formulation into a separatory funnel.
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Add a known volume of the internal standard solution.
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Acidify the solution to a pH < 2 with concentrated HCl.
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Extract the aqueous solution three times with hexane.
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Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
-
Derivatization:
-
Follow a standard procedure for the derivatization of the extracted this compound to its methyl ester using the chosen derivatization agent.
-
-
GC-MS Analysis:
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Inject a known volume of the derivatized sample into the GC-MS.
-
Run the analysis using an appropriate temperature program and mass spectrometer settings to separate and detect the methyl nonanoate and the internal standard.
-
-
Quantification:
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Construct a calibration curve by analyzing a series of standards containing known concentrations of this compound and the internal standard.
-
Determine the concentration of this compound in the sample by comparing the peak area ratio of methyl nonanoate to the internal standard against the calibration curve.
-
Diagrams
Caption: Troubleshooting workflow for formulation instability.
Caption: Factors influencing formulation stability.
References
- 1. WO2019030062A1 - Herbicidal compositions based on this compound and ketoacids - Google Patents [patents.google.com]
- 2. HERBICIDAL COMPOSITIONS BASED ON this compound AND KETOACIDS - Patent 3661366 [data.epo.org]
- 3. benchchem.com [benchchem.com]
- 4. WO2019048759A1 - Phytopharmaceutical composition made from alkyl pentoside and this compound and use of same as a herbicide - Google Patents [patents.google.com]
Technical Support Center: Minimizing Nonanoic Acid Phytotoxicity to Non-Target Plants
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the phytotoxicity of nonanoic acid to non-target plants during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action of this compound as an herbicide?
This compound, also known as pelargonic acid, is a non-selective, contact herbicide.[1][2] Its primary mode of action is the rapid disruption of plant cell membranes.[2][3] It strips the waxy cuticle of the plant, leading to cell leakage, rapid desiccation (water loss), and ultimately, cell death.[3] This results in a quick "burn-down" effect on the foliage it directly contacts.
Q2: Why is this compound affecting my non-target plants?
This compound is a broad-spectrum herbicide, meaning it can damage or kill most plants it comes into contact with, not just the intended target weeds. If you are observing damage to non-target plants, it is likely due to off-target spray drift or accidental direct application.
Q3: Are some plants more sensitive to this compound than others?
Yes, there is a differential sensitivity among plant species to this compound. Generally, young, annual broadleaf weeds are more susceptible than grasses and established perennial weeds. Grass weeds, in particular, have shown lower sensitivity in some studies. The efficacy of this compound is also dependent on the growth stage of the plant, with younger plants being more vulnerable.
Q4: Can I use adjuvants to make this compound more selective?
While some adjuvants can enhance the overall efficacy of this compound, there is limited evidence to suggest that they can significantly increase its selectivity between target and non-target species. Adjuvants like organic acids (e.g., succinic acid, lactic acid, glycolic acid) and essential oils (e.g., manuka oil, lemongrass oil) have been shown to improve the herbicidal activity on target weeds. However, this enhanced activity is generally non-selective. The primary benefit of some adjuvants is to allow for lower application rates of this compound, which can in turn reduce the risk of damage to non-target plants through drift.
Q5: Are there any safeners available to protect my crop from this compound?
Currently, there is no widely recognized or commercially available herbicide safener specifically designed for use with this compound. The rapid, contact-based mode of action of this compound makes it challenging to develop a safener that can effectively protect a plant without also diminishing the herbicidal effect on the target weeds.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Damage to desirable plants near the application area. | Spray Drift: Wind carrying fine spray droplets onto non-target foliage. | - Apply on calm days with low wind speeds.- Use spray nozzles that produce larger, coarser droplets to minimize drift.- Maintain a low spray pressure.- Keep the spray nozzle close to the target weeds. |
| Off-target Application: Accidental direct spraying of non-target plants. | - Use shielded or hooded sprayers to physically protect non-target plants.- For spot treatments, use a cone shield around the nozzle.- Be precise and careful during application. | |
| Inconsistent or poor control of target weeds. | Plant Growth Stage: Target weeds are too mature or established. | - Apply this compound to young, actively growing weeds for best results. Repeat applications may be necessary for established weeds. |
| Poor Coverage: Insufficient herbicide contact with the weed foliage. | - Ensure thorough and uniform spray coverage of the entire target plant. | |
| Environmental Conditions: Application during unfavorable weather. | - Apply on warm, sunny days, as this can enhance the herbicidal activity. | |
| Regrowth of treated weeds. | Contact-only Action: this compound is not systemic and does not translocate to the roots. | - Perennial weeds may regrow from their root systems. Repeated applications will be necessary to deplete the plant's reserves. |
Data Presentation
Table 1: Efficacy of this compound Formulations with Adjuvants on Select Weed Species
This table summarizes the enhancement of this compound's herbicidal efficacy when combined with various organic acid adjuvants in greenhouse and field studies.
| Adjuvant | Target Weed Species | Efficacy Improvement (%) | Study Environment |
| Diammonium Succinate & Succinic Acid | Velvetleaf, Common Lambsquarters | 117 - 200 | Greenhouse |
| L-Lactic Acid & Glycolic Acid | Velvetleaf, Common Lambsquarters | 126 - 168 | Greenhouse |
| L-Lactic Acid & Glycolic Acid | Velvetleaf, Common Lambsquarters | 117 - 138 | Field |
| Manuka Oil & Pelargonic Acid Mixture | Rigid Ryegrass | ~93 (height reduction) | Greenhouse |
| Manuka Oil & Pelargonic Acid Mixture | Sterile Oat | 82 (dry weight reduction) | Greenhouse |
| Lemongrass Oil & Pelargonic Acid Mixture | Rigid Ryegrass | 77 (dry weight reduction) | Greenhouse |
Table 2: Comparative Efficacy of this compound on Different Weed Types
This table provides a general comparison of the effectiveness of this compound on different categories of weeds.
| Weed Type | General Sensitivity | Notes |
| Annual Broadleaf Weeds | High | Most susceptible, especially when young. |
| Annual Grasses | Moderate to Low | Generally less sensitive than broadleaf weeds. |
| Perennial Broadleaf Weeds | Moderate (top growth) | Will typically regrow from roots, requiring repeat applications. |
| Perennial Grasses | Low | Often show the least sensitivity and will likely require multiple treatments. |
Experimental Protocols
Protocol for Assessing the Phytotoxicity of this compound
This protocol is adapted from established methods for evaluating contact herbicides.
1. Plant Material and Growth Conditions:
- Select a range of non-target plant species, including both monocots and dicots.
- Grow plants from seed in a controlled environment (greenhouse or growth chamber) to a consistent growth stage (e.g., 2-4 true leaves).
2. Preparation of this compound Solutions:
- Prepare a stock solution of this compound at a known concentration.
- Create a series of dilutions to test a range of concentrations (e.g., 1%, 3%, 5%, 7%, 10% v/v).
- Include a control group treated with water only.
3. Experimental Design and Application:
- Use a completely randomized design with a sufficient number of replicates (e.g., 5-10 plants per treatment).
- Apply the this compound solutions as a foliar spray using a calibrated sprayer to ensure uniform coverage to the point of runoff.
4. Data Collection and Analysis:
- Visually assess phytotoxicity at regular intervals (e.g., 1, 3, 7, and 14 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = plant death).
- At the end of the observation period, harvest the above-ground biomass and measure the fresh and dry weight.
- Calculate the percent reduction in biomass compared to the control group.
- Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Mandatory Visualization
Caption: Workflow for minimizing non-target phytotoxicity of this compound.
Caption: Mode of action of this compound on a plant cell.
References
Strategies to reduce the rancid odor of nonanoic acid in cosmetic formulations
This guide provides troubleshooting advice and answers to frequently asked questions regarding the management of the characteristic rancid odor of nonanoic acid in cosmetic and pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cosmetic formulations?
This compound, also known as pelargonic acid, is a nine-carbon saturated fatty acid.[1][2] In cosmetics, it can function as a cleansing agent, emulsifying agent, or as a component in the synthesis of other ingredients like esters used as emollients.[1] Its antimicrobial properties also make it useful in certain product types.[1]
Q2: What causes the strong, rancid odor of this compound?
The unpleasant odor is an intrinsic property of the molecule itself.[1] As a medium-chain fatty acid, it is sufficiently volatile to be detected by the human olfactory system, presenting a characteristic fatty, waxy, or rancid smell.
Q3: What are the primary strategies to reduce the odor of this compound in a formulation?
There are three main strategies to mitigate the malodor of this compound:
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Chemical Neutralization/Conversion: This involves chemically modifying the this compound to a less volatile form. The most common methods are pH adjustment and saponification.
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Odor Masking/Counteraction: This strategy uses fragrance agents or specific odor-masking compounds to cover or cancel out the perception of the rancid smell.
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Physical Sequestration/Absorption: This approach involves physically trapping the this compound molecules to prevent them from becoming airborne. Key technologies include encapsulation and the use of absorbent materials like zinc ricinoleate.
Troubleshooting Guide
Issue: My aqueous formulation (e.g., toner, serum) containing this compound has a potent, sour odor.
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Possible Cause: The this compound is in its volatile, free-acid form (R-COOH), which is more prominent in acidic to neutral pH ranges.
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Solution 1: pH Adjustment.
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Action: Carefully adjust the formulation's pH to the neutral or slightly alkaline range (pH 7.0-8.0), if product stability and skin compatibility allow.
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Mechanism: Increasing the pH will deprotonate the carboxylic acid, converting it to its non-volatile carboxylate salt form (R-COO⁻). This significantly reduces the concentration of volatile odor-causing molecules in the headspace.
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Caution: Verify that the pH shift does not negatively impact the stability of other active ingredients, the preservative system, or the final product's intended performance and safety profile.
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Issue: The rancid odor is noticeable in my emulsion-based product (e.g., cream, lotion).
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Possible Cause: this compound is partitioning between the oil and water phases, with a significant amount remaining volatile.
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Solution 1: Introduce an Odor Absorber.
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Action: Incorporate an odor-absorbing agent like Zinc Ricinoleate into the oil phase of your formulation.
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Mechanism: Zinc Ricinoleate does not simply mask odors; it chemically traps and absorbs odor molecules, forming stable complexes that are not volatile and thus not perceivable. It does not interfere with the skin's natural microflora.
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Typical Use Level: 1.5-3% in the oil phase.
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Solution 2: Encapsulation.
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Action: Use an encapsulated form of this compound or introduce a complexing agent like cyclodextrin.
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Mechanism: Technologies like microencapsulation (e.g., complex coacervation) create a physical barrier around the this compound. Similarly, cyclodextrins have a hydrophobic inner cavity that can trap the this compound molecule, effectively removing it from the headspace and preventing odor release.
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Issue: My attempts to mask the odor with fragrance have resulted in an unpleasant, distorted scent.
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Possible Cause: Standard fragrances may not effectively mask the specific character of fatty acid odors and can sometimes create a dissonant combination.
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Solution 1: Use Specialized Masking Agents.
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Action: Instead of or in addition to a complex fragrance, use specific masking compounds known to be effective against fatty acid malodors. Examples include phenethyl alcohol (rose-hyacinth scent with antimicrobial properties) or certain esters like ethyl pyruvate.
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Solution 2: Combine Masking with Neutralization.
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Action: First, reduce the baseline odor intensity using a primary strategy like pH adjustment or an absorber (Zinc Ricinoleate). Then, use a lower concentration of a carefully selected fragrance to shape the final, much milder, base odor. This synergistic approach is often more effective than relying on high levels of fragrance alone.
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Data Presentation: Efficacy of Odor Reduction Strategies
The following table summarizes typical results from sensory panel evaluations comparing different odor reduction strategies in a model aqueous formulation containing 0.5% this compound.
| Strategy | Active Agent | Concentration | Average Odor Intensity Score (1-10 Scale) | Notes |
| Control | None | N/A | 8.5 (Very Strong, Rancid) | Unmodified formulation. |
| pH Adjustment | NaOH | to pH 7.5 | 3.0 (Slightly Fatty) | Highly effective; limited by formulation stability. |
| Masking | Phenethyl Alcohol | 0.3% | 4.5 (Floral, Fatty Undertone) | Reduces perception but may not eliminate base odor. |
| Absorption | Zinc Ricinoleate | 2.0% | 2.5 (Nearly Neutral) | Highly effective at trapping malodor. |
| Encapsulation | Beta-Cyclodextrin | 2.5% | 2.0 (Nearly Neutral) | Excellent at preventing odor release. |
| (Note: Data are representative and may vary based on the specific formulation matrix and sensory panel.) |
Experimental Protocols
Protocol 1: Sensory Evaluation of Odor Reduction Efficacy
This protocol outlines a method for assessing the perceived reduction in odor intensity using a trained sensory panel.
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Sample Preparation: a. Prepare the control formulation containing this compound. b. Prepare experimental formulations, each incorporating a different odor reduction strategy (e.g., pH adjusted, with masking agent, with absorber). c. Dispense 10g of each formulation into identical, coded, airtight glass vials. Prepare a "blank" vial containing an odor-free base for reference. d. Allow samples to equilibrate at room temperature for at least 2 hours.
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Panelist Setup: a. Select 10-15 trained sensory panelists. b. Conduct the evaluation in a well-ventilated, odor-neutral room. c. Provide panelists with an odor-neutralizing palate cleanser (e.g., smelling un-brewed coffee beans) to use between samples.
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Evaluation Procedure: a. Present the coded samples to the panelists in a randomized and blinded order. b. Instruct panelists to open one vial at a time, take three short sniffs, and immediately close the vial. c. Panelists will rate the "Odor Intensity" on a labeled magnitude scale (LMS) from 0 (No Odor) to 10 (Extremely Strong Odor). d. A mandatory rest period of 60 seconds, including use of the palate cleanser, is required between each sample.
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Data Analysis: a. Collect the intensity scores for each formulation from all panelists. b. Calculate the mean and standard deviation for each sample. c. Use statistical analysis, such as Analysis of Variance (ANOVA), to determine if there are significant differences in perceived odor intensity between the control and the experimental samples.
Protocol 2: Preparation and Evaluation of a Saponified this compound Base
This protocol describes a bench-scale cold-process saponification to neutralize this compound odor.
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Materials & Safety:
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This compound, Sodium Hydroxide (NaOH), Distilled Water, Heat-resistant beakers, Stir plate, pH meter.
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Safety: Always wear appropriate PPE (gloves, goggles, lab coat). Work in a fume hood. Handle NaOH with extreme care as it is highly caustic.
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Saponification Calculation: a. The saponification value of this compound is approximately 354 mg KOH/g. To convert to NaOH, divide by 1.403. (SAPNaOH ≈ 252 mg/g). b. For 10g of this compound, you will need 2.52g of NaOH. To ensure complete reaction, a slight excess of fatty acid (e.g., a 5% lye discount) is common, so use ~2.40g of NaOH.
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Procedure: a. Weigh 10g of this compound into a heat-resistant beaker. If solid, gently warm to melt. b. In a separate beaker, carefully and slowly add 2.40g of NaOH to 20g of cold distilled water, stirring until fully dissolved (this is an exothermic reaction). c. Slowly add the lye solution to the this compound while stirring continuously on a stir plate. d. The mixture will thicken and generate heat. Continue stirring for 15-20 minutes. e. Check the pH of a 1% dilution of the resulting paste. The target pH should be in the 9-10 range, indicating the free acid has been consumed.
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Evaluation: a. Perform an olfactory assessment of the resulting sodium nonanoate paste. The sharp, rancid odor should be replaced by a much milder, "soapy" scent. b. This saponified base can then be incorporated as an ingredient in a final formulation.
Visualizations: Workflows and Mechanisms
References
Optimizing reaction conditions for the esterification of nonanoic acid
Welcome to the technical support center for the esterification of nonanoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during the synthesis of this compound esters.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the esterification of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Ester Yield | 1. Equilibrium Limitation: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[1][2] 2. Insufficient Catalyst: The reaction is acid-catalyzed, and an inadequate amount of catalyst will result in a slow or incomplete reaction.[2] 3. Low Reaction Temperature: The reaction rate is temperature-dependent.[3][4] 4. Short Reaction Time: The reaction may not have had enough time to reach equilibrium or completion. 5. Presence of Water in Reactants: Any initial water will inhibit the forward reaction. | 1. Remove Water: Use a Dean-Stark apparatus to remove water as it forms. Alternatively, use a large excess of the alcohol to shift the equilibrium towards the product side. 2. Optimize Catalyst Loading: Ensure an adequate amount of acid catalyst is used. For heterogeneous catalysts like Amberlyst 15, concentrations can range from 4% to 8% (w/v). For homogeneous catalysts like sulfuric acid, a catalytic amount is sufficient. 3. Increase Temperature: Increasing the reaction temperature generally increases the reaction rate and conversion. Optimal temperatures often range from 50°C to 70°C, and in some cases up to 180°C depending on the catalyst and reactants used. 4. Extend Reaction Time: Monitor the reaction progress using techniques like TLC or GC and allow it to proceed until the starting material is consumed, which could take several hours. 5. Use Anhydrous Reagents: Ensure that the this compound, alcohol, and any solvents are as dry as possible. |
| Reaction Stalls or is Incomplete | 1. Catalyst Deactivation: The catalyst may lose its activity over time. 2. Mass Transfer Limitations (for heterogeneous catalysts): The reactants may have difficulty accessing the active sites of a solid catalyst. | 1. Regenerate or Replace Catalyst: For reusable heterogeneous catalysts, follow the manufacturer's instructions for regeneration. If using a homogeneous catalyst, ensure its stability under the reaction conditions. 2. Increase Agitation: Ensure vigorous stirring to improve the interaction between the reactants and the catalyst surface. |
| Formation of Byproducts / Dark Reaction Mixture | 1. Side Reactions: At higher temperatures, side reactions such as dehydration of the alcohol or other degradation pathways can occur. 2. Oxidation: Reactants or products might be sensitive to oxidation at elevated temperatures. | 1. Lower Reaction Temperature: If side reactions are suspected, try running the reaction at a lower temperature for a longer period. 2. Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. |
| Difficulty in Product Isolation | 1. Emulsion Formation during Workup: The presence of unreacted carboxylic acid can lead to emulsion formation during aqueous workup. 2. Product Solubility: The ester product may have some solubility in the aqueous phase, especially if a short-chain alcohol was used. | 1. Neutralize Carefully: During the workup, slowly add a base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and unreacted this compound. 2. Use a Saturated Salt Solution: Wash the organic layer with brine (saturated NaCl solution) to decrease the solubility of the ester in the aqueous layer. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the esterification of this compound?
A1: Both homogeneous and heterogeneous acid catalysts are commonly used.
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Homogeneous Catalysts: Sulfuric acid (H₂SO₄) is a widely used and efficient catalyst.
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Heterogeneous Catalysts: Solid acid catalysts like Amberlyst 15 and Amberlite IR120 are frequently employed because they can be easily separated from the reaction mixture. Zinc salts have also been shown to be effective.
Q2: What is the optimal molar ratio of alcohol to this compound?
A2: To drive the equilibrium towards the formation of the ester, a molar excess of the alcohol is generally used. Ratios can range from 1:1 to as high as 15:1 (alcohol to acid). A higher molar ratio of alcohol can significantly increase the conversion of this compound.
Q3: How does reaction temperature affect the conversion of this compound?
A3: The conversion of this compound increases with increasing reaction temperature. The optimal temperature depends on the specific alcohol and catalyst being used. For example, with Amberlyst 15 and 1-propanol, the reaction is typically carried out between 50°C and 90°C.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the esterification can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or by titrating the remaining acid content in the reaction mixture over time.
Q5: Is the removal of water necessary for a high yield?
A5: Yes, because Fischer esterification is an equilibrium-limited reaction, removing the water byproduct is crucial for achieving high yields. This can be accomplished by using a Dean-Stark apparatus during reflux or by using a large excess of the alcohol reactant.
Experimental Protocols
General Protocol for Esterification of this compound using a Homogeneous Catalyst (Sulfuric Acid)
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and the desired alcohol (e.g., ethanol, 2-ethylhexanol). A typical molar ratio is 1:3 of acid to alcohol.
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Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
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Reaction: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC or GC.
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Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., diethyl ether) and wash it with a saturated sodium bicarbonate solution to neutralize the excess acid. Separate the organic layer, wash it with brine, and dry it over an anhydrous salt like sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude ester can be further purified by distillation.
General Protocol for Esterification of this compound using a Heterogeneous Catalyst (Amberlyst 15)
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Reactant and Catalyst Loading: To a batch reactor, add this compound, the alcohol (e.g., 1-propanol), and the Amberlyst 15 catalyst. Catalyst loading can be between 4% and 8% (w/v).
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Reaction Conditions: Stir the mixture vigorously at a controlled temperature (e.g., 70°C to 90°C) for the desired reaction time (e.g., 7-8 hours).
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Catalyst Removal: After the reaction, allow the mixture to cool and separate the solid catalyst by filtration.
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Product Isolation: The liquid product can be purified by removing the excess alcohol and any byproducts, typically through distillation.
Data Summary
The following tables summarize the effect of different reaction parameters on the conversion of this compound.
Table 1: Effect of Catalyst and Molar Ratio on this compound Conversion
| Alcohol | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |
| 2-Ethylhexanol | Amberlyst-15 | 1:5 | 90 | - | 85 | |
| 1-Propanol | Amberlyst 15 | 1:10 | 90 | 7 | ~85 | |
| 1-Propanol | Amberlyst 15 | 1:3 | 70 | 8 | 91.38 | |
| 2-Ethylhexanol | Sulfuric Acid | - | - | - | - | |
| 2-Ethylhexanol | Amberlite IR120 | 1:5 | 90 | - | 54 |
Table 2: Effect of Temperature and Catalyst Loading on this compound Conversion with 1-Propanol
| Catalyst | Catalyst Loading (% w/v) | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Conversion (%) | Reference |
| Amberlyst 15 | 4 | 1:10 | 90 | Increases with temp | |
| Amberlyst 15 | 6 | 1:10 | 90 | Increases with temp | |
| Amberlyst 15 | 8 | 1:10 | 90 | Increases with temp | |
| Amberlyst 15 | 6 | 1:3 | 50 | Lower | |
| Amberlyst 15 | 6 | 1:3 | 60 | Intermediate | |
| Amberlyst 15 | 6 | 1:3 | 70 | 91.38 |
Visual Workflow
References
Troubleshooting poor yield in the synthesis of 4-oxononanoic acid from nonanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-oxononanoic acid, with a primary focus on the multi-step synthesis starting from this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the direct synthesis of 4-oxothis compound from this compound so challenging?
Direct oxidation of this compound to 4-oxothis compound is difficult due to the lack of selectivity. The methylene groups along the fatty acid chain have similar reactivity, making it challenging to selectively oxidize the C-4 position without causing over-oxidation or cleavage of the carbon chain.[1] Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, but controlling the position of oxidation is a significant hurdle.[2]
Q2: What are the primary alternative methods for synthesizing 4-oxothis compound?
Due to the challenges of direct oxidation, several alternative routes have been proposed and utilized:
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Multi-Step Chemical Synthesis: A comprehensive six-step pathway starting from this compound offers a more controlled approach. This involves protection of the carboxylic acid, amidation, a Hofmann-Löffler-Freytag type reaction for selective C-H functionalization, cyclization, and subsequent hydrolysis and oxidation.[3]
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Ozonolysis of Oleic Acid: This method involves the oxidative cleavage of the double bond in oleic acid. However, it typically results in a mixture of products, including nonanal, this compound, and azelaic acid, necessitating careful purification.[1][4]
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Biotechnological Production: This approach utilizes microorganisms to carry out the partial β-oxidation of this compound. It is an emerging area of research that offers a sustainable and potentially stereoselective synthesis route.
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Grignard Reaction (Proposed): A plausible route involves the reaction of a pentyl Grignard reagent with succinic anhydride. However, a specific, optimized protocol for this synthesis is not well-documented.
Q3: What are the expected yields for the different synthesis methods?
The yield of 4-oxothis compound is highly dependent on the chosen method and the optimization of reaction conditions. Below is a summary of anticipated or reported yields.
| Synthesis Method | Starting Material | Key Reagents/Catalysts | Reported/Anticipated Yield | Key Byproducts |
| Multi-Step Synthesis (Proposed) | This compound | NBS, H₂SO₄, NaNO₂ | See step-wise yields below | Varies by step |
| Ozonolysis | Oleic Acid | Ozone, Oxidative workup (e.g., H₂O₂) | 14 ± 2% | Nonanal, this compound, Azelaic Acid |
| Enzymatic Synthesis | Linoleic Acid | 9S-Lipoxygenase, 9/13-Hydroperoxide Lyase | Up to 73% for 9-oxothis compound | C9-aldehydes |
| Direct Oxidation (Theoretical) | This compound | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | Not Reported (Theoretically low and non-selective) | Over-oxidation and cleavage products |
Table 1: Comparison of yields for different 4-oxothis compound synthesis methods.
Anticipated Yields for Multi-Step Synthesis from this compound:
| Step | Transformation | Anticipated Yield |
| 1 | Esterification (this compound to Methyl Nonanoate) | >95% |
| 2 | Amidation (Methyl Nonanoate to Nonanamide) | >90% |
| 3 | N-Bromination (Nonanamide to N-Bromononanamide) | ~80-90% |
| 4 | Hofmann-Löffler-Freytag Reaction & Cyclization | ~50-60% |
| 5 | Hydrolysis (γ-Lactam to 4-Aminothis compound) | >80% |
| 6 | Oxidative Deamination (Amino Acid to Keto Acid) | ~60-70% |
Table 2: Anticipated yields for the proposed multi-step synthesis.
Troubleshooting Guide: Multi-Step Synthesis from this compound
This guide addresses specific issues that may be encountered during the six-step synthesis of 4-oxothis compound from this compound.
Step 1: Esterification
Problem: Low yield of methyl nonanoate.
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Possible Cause: Incomplete reaction due to insufficient catalyst or reaction time.
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Solution:
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Ensure the dropwise addition of concentrated sulfuric acid (0.1 equivalents) to methanol (10 equivalents) at room temperature.
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Maintain reflux for the recommended 4-6 hours to drive the equilibrium towards the product.
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Monitor the reaction progress using TLC or GC to ensure the consumption of the starting material.
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Step 2: Amidation
Problem: Low yield of nonanamide.
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Possible Cause: Incomplete reaction or loss of product during workup.
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Solution:
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Ensure the reaction is heated in a sealed vessel to 100-120°C for 12-24 hours.
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For purification, recrystallization from a suitable solvent system like ethanol/water is recommended to minimize product loss.
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Step 3: N-Bromination
Problem: Low yield of N-bromononanamide.
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Possible Cause: Decomposition of the N-bromosuccinimide (NBS) or insufficient radical initiation.
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Solution:
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Use freshly recrystallized NBS.
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Ensure proper initiation of the reaction, either with a radical initiator like AIBN or by irradiation with a UV lamp at room temperature for 2-4 hours.
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Step 4: Hofmann-Löffler-Freytag Reaction & Cyclization
Problem: Low yield of the cyclized γ-lactam (5-pentylpyrrolidin-2-one).
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Possible Cause: Inefficient radical translocation or side reactions.
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Solution:
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The reaction should be conducted in a mixture of concentrated sulfuric acid and a suitable solvent like trifluoroacetic acid.
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Ensure proper irradiation with a high-pressure mercury lamp or heating to 80-100°C for 4-6 hours to promote the 1,5-hydrogen atom transfer.
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Carefully pour the cooled reaction mixture onto ice to quench the reaction and precipitate the product.
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Step 5: Hydrolysis
Problem: Incomplete hydrolysis of the γ-lactam to 4-aminothis compound.
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Possible Cause: Insufficient reaction time or acid concentration.
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Solution:
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Reflux the 5-pentylpyrrolidin-2-one in aqueous hydrochloric acid (e.g., 6M HCl) for 12-24 hours.
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After cooling, carefully neutralize the reaction mixture with a base (e.g., NaOH) to the isoelectric point of the amino acid to ensure complete precipitation of the product.
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Step 6: Oxidative Deamination
Problem: Low yield of 4-oxothis compound.
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Possible Cause: Unstable diazonium salt intermediate or incomplete oxidation.
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Solution:
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Maintain a low temperature (0-5°C) during the dropwise addition of sodium nitrite to the acidic solution of 4-aminothis compound. This is critical for the formation of the diazonium salt.
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Allow the reaction to stir at 0-5°C for 1-2 hours before warming to room temperature to ensure the controlled decomposition of the diazonium salt and subsequent oxidation.
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Extract the final product efficiently with an organic solvent like ethyl acetate and purify by column chromatography or distillation.
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Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key workflows.
Caption: Workflow for the multi-step synthesis of 4-oxothis compound.
Caption: A logical approach to troubleshooting poor reaction yields.
References
Addressing matrix effects in the LC-MS/MS analysis of nonanoic acid
Welcome to the technical support center for the LC-MS/MS analysis of nonanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to matrix effects in their experimental workflows.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the analysis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Fronting, Tailing, or Splitting) | Column Overload: Injecting too much sample can lead to distorted peak shapes. Incompatible Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Column Degradation: Over time, the performance of the analytical column can degrade. Secondary Interactions: The analyte may be interacting with active sites on the column or in the system. | Reduce Injection Volume or Dilute Sample: This is often the simplest solution to column overload.[1] Solvent Matching: Ensure your injection solvent is similar to or weaker than the initial mobile phase.[1] Column Replacement: If the column has been used extensively or with harsh conditions, it may need to be replaced.[1] Mobile Phase Modification: Adjusting the pH of the mobile phase or using a different column chemistry can help to mitigate secondary interactions.[1] |
| High Background Noise | Dirty Ion Source: Contamination in the ion source is a common cause of high background noise. Inadequate Sample Cleanup: A sample that has not been sufficiently cleaned will introduce many interfering compounds. Non-volatile Buffers: The use of non-volatile buffers (e.g., phosphate) in the mobile phase can lead to high background and ion suppression. | Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source components.[1] Improve Sample Preparation: Employ a more rigorous sample preparation method, such as Solid Phase Extraction (SPE), to remove more matrix components. Use Volatile Buffers: Switch to volatile mobile phase modifiers like formic acid or ammonium formate. |
| Low or No Signal Intensity | Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress the ionization of this compound. Suboptimal MS Parameters: The mass spectrometer settings may not be optimized for this compound. Insufficient Sample Cleanup: A "dirty" sample can significantly reduce signal intensity. | Minimize Matrix Effects: See the FAQ section below for detailed strategies. Optimize MS Parameters: Fine-tune ion source parameters and consider using Multiple Reaction Monitoring (MRM) for maximal signal intensity. Enhance Sample Preparation: A more effective sample preparation method like SPE can significantly improve sensitivity. |
| Inconsistent Results (Poor Precision) | Variable Matrix Effects: Differences in the composition of the matrix between samples can lead to inconsistent ion suppression or enhancement. Inadequate Internal Standard Correction: The internal standard may not be effectively compensating for variability. Sample Preparation Variability: Inconsistent execution of the sample preparation protocol can introduce errors. | Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the most effective way to correct for matrix effects as it behaves almost identically to the analyte. Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is similar to your study samples to account for consistent matrix effects. Standardize Protocols: Ensure that all sample preparation steps are performed consistently across all samples. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components in the sample matrix. These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of this compound. In biological samples, common sources of matrix effects include phospholipids, salts, and metabolites.
Q2: How can I reduce matrix effects during sample preparation?
A2: Improving your sample preparation is one of the most effective ways to mitigate matrix effects. Here are some common techniques:
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Protein Precipitation (PPT): This is a simple and fast method, but it is non-selective and may not remove all interfering components.
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Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT. By adjusting the pH of the aqueous matrix to be at least two pH units lower than the pKa of this compound (an acidic analyte), you can ensure it is uncharged and efficiently extracted into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup and can significantly reduce matrix effects by retaining this compound while washing away interfering substances.
Q3: What is the best type of internal standard to use for this compound analysis?
A3: A stable isotope-labeled internal standard (SIL-IS), such as ¹³C- or ²H-labeled this compound, is considered the "gold standard" for correcting matrix effects. A SIL-IS has nearly identical chemical and physical properties to this compound, ensuring it co-elutes and experiences the same degree of ionization suppression or enhancement. This allows for accurate correction and improves the precision and accuracy of the results.
Q4: How can I optimize my chromatographic separation to minimize matrix effects?
A4: Optimizing your liquid chromatography (LC) method can help to separate this compound from co-eluting matrix components. Consider the following:
-
Gradient Optimization: A longer, shallower gradient can improve the resolution between this compound and interfering compounds.
-
Column Chemistry: Using a different column stationary phase (e.g., C18, C8, Phenyl-Hexyl) can alter the selectivity of the separation and may provide better resolution from matrix components.
Q5: What are matrix-matched calibrants and when should I use them?
A5: Matrix-matched calibrants are calibration standards prepared in a blank matrix that is as close as possible to the study samples (e.g., drug-free plasma). This approach helps to compensate for consistent matrix effects across all samples, standards, and quality controls, leading to more accurate quantification. It is particularly useful when a suitable SIL-IS is not available.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Plasma
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., ¹³C₉-nonanoic acid in methanol).
-
Vortex for 10 seconds.
-
-
Acidification:
-
Add 20 µL of 1 M HCl to acidify the sample. This ensures this compound is in its non-ionized form.
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 500 µL of an appropriate extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex vigorously for 2 minutes.
-
-
Phase Separation:
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Plasma
-
Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Pre-treat 100 µL of plasma by adding 10 µL of the internal standard and 200 µL of 2% formic acid in water.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Quantitative Data Summary
The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects for short-chain fatty acids, including this compound.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | 85 - 110 | -40 to +20 | |
| Liquid-Liquid Extraction (MTBE) | 90 - 105 | -15 to +10 | |
| Solid-Phase Extraction (Polymeric RP) | 95 - 105 | -10 to +5 |
Note: Matrix effect is calculated as ((response in matrix / response in neat solution) - 1) * 100. A negative value indicates ion suppression, and a positive value indicates ion enhancement.
Visualizations
Caption: A generalized workflow for sample preparation of this compound.
Caption: Troubleshooting decision tree for matrix effects in this compound analysis.
References
Technical Support Center: Enhancing Nonanoic Acid Efficacy for Blossom Thinning in Horticulture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the use of nonanoic acid as a blossom thinner in horticultural applications. The following information is designed to address specific issues that may arise during experimental trials.
Troubleshooting Guide
Issue 1: Inconsistent or No Thinning Effect
Potential Causes:
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Incorrect Application Timing: this compound is a contact desiccant and is most effective when applied to open, receptive flowers. Application before blossoms open or after pollination and fertilization have occurred will result in reduced efficacy.
-
Inadequate Spray Coverage: As a contact agent, thorough coverage of the target blossoms is crucial. Insufficient spray volume or poor nozzle configuration can lead to patchy or ineffective thinning.
-
Unfavorable Environmental Conditions:
-
Rainfall: Rain shortly after application can wash the product off the blossoms before it can be effective.
-
Temperature: Efficacy of many chemical thinners is temperature-dependent. Cool temperatures can reduce the activity of this compound.
-
Humidity: High humidity can slow the drying of the spray, potentially increasing absorption and efficacy, while low humidity can cause rapid drying and reduced effectiveness.
-
-
Incorrect Concentration: The concentration of this compound is critical. A solution that is too dilute will not have the desired thinning effect.
-
Tree Vigor and Cultivar Sensitivity: Trees with high vigor may be more resistant to chemical thinners. Different cultivars of the same fruit species can also exhibit varying levels of sensitivity.
Solutions:
-
Optimize Application Timing: Apply when the majority of target blossoms are in the "full bloom" stage. For some crops, a second application may be necessary to target later-opening flowers.
-
Ensure Thorough Coverage: Calibrate spray equipment to deliver a fine mist that covers the entire floral structure. Adjust spray volume and pressure as needed based on tree size and canopy density.
-
Monitor Weather Conditions:
-
Avoid application if rain is forecast within 1-2 hours.
-
Apply when temperatures are moderate and rising.
-
Consider application in the morning or evening when humidity is higher and winds are calm to allow for better coverage and absorption.
-
-
Adjust Concentration: If initial trials show a lack of efficacy, consider a modest increase in the concentration of this compound in subsequent experiments. Always start with a lower concentration and conduct small-scale trials to determine the optimal rate for your specific conditions and cultivar.
-
Factor in Tree Health and Cultivar: Reduce rates on less vigorous trees. Conduct trials on a small number of trees of a new cultivar to assess its sensitivity before treating a larger population.
Issue 2: Excessive Thinning or Over-thinning
Potential Causes:
-
Concentration Too High: The most common cause of over-thinning is an excessive concentration of this compound.
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Favorable Thinning Conditions: A combination of factors such as warm temperatures, high humidity, and slow drying conditions can amplify the effect of the thinner, leading to a greater than expected response.
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Stressed Trees: Trees under stress from factors like drought, nutrient deficiency, or disease are more susceptible to chemical thinners.
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Overlapping Sprays: Uneven application that results in some parts of the tree receiving a double dose can lead to localized over-thinning.
Solutions:
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Reduce Concentration: If over-thinning is observed, significantly reduce the concentration for subsequent applications.
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Adjust for Weather: In conditions known to enhance thinning efficacy (e.g., high humidity, warm temperatures), use a lower concentration of this compound.
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Assess Tree Health: Do not apply chemical thinners to trees that are visibly stressed. Ensure adequate irrigation and nutrition.
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Improve Application Technique: Ensure uniform spray coverage and avoid overlapping passes with the sprayer.
Issue 3: Phytotoxicity (Leaf Burn, Russeting)
Potential Causes:
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High Concentration: Similar to over-thinning, excessive concentrations can cause damage to leaves and developing fruitlets.
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Adverse Environmental Conditions: Spraying in hot, direct sunlight can increase the risk of phytotoxicity. Slow drying conditions, while potentially increasing efficacy, can also lead to a higher incidence of leaf burn.
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Inappropriate Adjuvants or Tank Mixes: Some adjuvants or tank-mixed chemicals may not be compatible with this compound and could increase the risk of phytotoxicity.
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Cultivar Sensitivity: Some cultivars are more prone to developing russeting on the fruit surface when exposed to certain chemicals.
Solutions:
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Use the Lowest Effective Concentration: Determine the minimum concentration required for adequate thinning to minimize the risk of phytotoxicity.
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Optimize Application Conditions: Avoid spraying in the middle of the day when temperatures are highest. Early morning applications are often ideal.
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Conduct Compatibility Tests: Before tank-mixing this compound with other products, conduct a small-scale jar test to check for physical compatibility. Also, test the mix on a small number of trees to observe for any phytotoxic reactions.
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Screen Cultivars: Be cautious when applying to new or sensitive cultivars. Initial trials should be on a small scale to assess the potential for fruit russeting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound as a blossom thinner?
A1: this compound acts as a desiccant, meaning it works by drying out and damaging the delicate floral parts, particularly the stigma and style.[1] This prevents pollination and/or fertilization from occurring, thus "thinning" the number of potential fruits.[1]
Q2: What is a typical concentration range for this compound when used as a blossom thinner?
A2: Limited published data suggests a starting point for experimental trials. For example, a study on 'Starkrimson Delicious' apples used pelargonic acid (in the product Thinex) at a rate of 0.25 L per 100 L of water.[2] Another source suggests a general use rate of 2-2.5 pints of a 60% pelargonic acid product per 100 gallons of water for apples and pears. It is crucial to conduct your own dose-response trials to determine the optimal concentration for your specific crop, cultivar, and environmental conditions.
Q3: When is the best time to apply this compound for blossom thinning?
A3: The ideal application time is during full bloom when the maximum number of target flowers are open and receptive to pollination.[3] Applying too early will miss later-opening blossoms, and applying too late will be ineffective as fertilization may have already occurred.
Q4: Can this compound be used on all fruit crops?
A4: While research has shown its potential in apples and pears, the efficacy and safety of this compound can vary significantly between different fruit species and even between cultivars of the same species.[4] It is essential to conduct small-scale trials before widespread use on a new crop.
Q5: What environmental factors have the greatest impact on the efficacy of this compound?
A5: Temperature, humidity, and rainfall are key environmental factors. Efficacy is generally greater in warmer temperatures and under conditions of high humidity that allow for slower drying of the spray. Rain soon after application can wash the product off, reducing its effectiveness.
Q6: Are there any recommended adjuvants to use with this compound?
A6: The use of adjuvants with this compound for blossom thinning is not well-documented in scientific literature. However, for its use as an herbicide, some studies have explored adjuvants like orange oil and non-ionic surfactants. If considering an adjuvant, it is critical to conduct small-scale compatibility and phytotoxicity tests first.
Q7: What are the visual symptoms of phytotoxicity from this compound?
A7: Phytotoxicity can manifest as necrotic spots or "burn" on the petals and leaves. In some cases, it can also lead to russeting on the surface of developing fruit. These symptoms are a result of the desiccating action of the fatty acid on plant tissues.
Quantitative Data Summary
The following tables summarize available quantitative data from research trials. It is important to note that results can be highly variable depending on the specific experimental conditions.
Table 1: Efficacy of Pelargonic Acid as a Blossom Thinner in 'Starkrimson Delicious' Apples
| Treatment | Concentration | Fruit Set (%) | Fruit Weight (g) |
| Untreated Control | - | 78 | 135 |
| Pelargonic Acid (Thinex) | 0.25 L / 100 L | 55 | 160 |
| NAA + Carbaryl | 6 mg/L + 600 mg/L | 52 | 158 |
Data adapted from a study on 'Starkrimson Delicious' apples. Results are illustrative and may not be representative of all conditions.
Experimental Protocols
General Protocol for Evaluating this compound as a Blossom Thinner in Apples
This protocol provides a general framework for conducting an initial efficacy trial. Researchers should adapt this protocol based on their specific objectives, crop, and available resources.
1. Plant Material:
-
Select healthy, mature apple trees of a single cultivar with uniform bloom density.
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Use a sufficient number of trees to allow for proper randomization and replication (e.g., 4-5 single-tree replicates per treatment).
2. Treatments:
-
Control: Untreated trees.
-
This compound: Prepare solutions of this compound at a range of concentrations. Based on available data, a starting range could be 0.1% to 0.5% v/v of a 60% pelargonic acid formulation.
-
Positive Control (Optional): Include a standard chemical thinner used for the target cultivar (e.g., NAA + carbaryl) for comparison.
3. Application:
-
Timing: Apply treatments at 80% full bloom.
-
Equipment: Use a calibrated research sprayer that provides consistent and thorough coverage. Handgun sprayers can be used for single-tree plots.
-
Spray Volume: Apply to the point of drip, ensuring complete coverage of the blossoms. Record the spray volume used per tree.
-
Environmental Conditions: Record temperature, humidity, wind speed, and cloud cover at the time of application.
4. Data Collection:
-
Phytotoxicity Assessment: At 3 and 7 days after application, visually assess and rate any leaf or flower damage on a scale (e.g., 0 = no damage, 5 = severe necrosis).
-
Fruit Set: At 2-3 weeks after petal fall, select 2-3 representative limbs per tree and count the number of blossom clusters and the number of developing fruitlets. Calculate the initial fruit set as the number of fruitlets per 100 blossom clusters.
-
Final Fruit Set and Yield: At harvest, count the total number of fruit per tree and record the total weight of the fruit.
-
Fruit Quality: Take a random subsample of 20-25 fruits per tree and measure individual fruit weight, diameter, soluble solids concentration (Brix), and firmness. Assess fruit for any russeting.
-
Return Bloom (Optional): In the following spring, assess the bloom density on the experimental trees to determine the effect of the thinning treatments on return bloom.
5. Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the effect of the different concentrations of this compound on the measured parameters.
Visualizations
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Troubleshooting logic for inconsistent thinning results.
References
Technical Support Center: Mitigating Skin Irritation Potential of Nonanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation and mitigation of skin irritation associated with nonanoic acid in personal care products.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound causes skin irritation?
A1: this compound-induced skin irritation is primarily initiated through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel on sensory nerves and keratinocytes in the skin.[1][2] This activation leads to an influx of calcium ions (Ca2+), which triggers a signaling cascade resulting in the release of pro-inflammatory mediators, including interleukin-6 (IL-6) and interleukin-8 (IL-8).[1][3] This process disrupts the skin barrier, leading to classic signs of irritation such as erythema (redness), edema (swelling), and a burning sensation.[4]
Q2: At what concentrations is this compound generally considered a skin irritant in cosmetic formulations?
A2: According to the Cosmetic Ingredient Review (CIR) Expert Panel, formulations containing 12% or less of this compound are not considered dermal irritants. However, the irritation potential can be influenced by the overall formulation, including the vehicle used and the presence of other ingredients. For experimental purposes, concentrations of 20% to 40% in vehicles like propanol have been used to reliably induce irritation in human patch tests.
Q3: What are the key formulation strategies to mitigate the skin irritation potential of this compound?
A3: Several strategies can be employed to minimize the irritation potential of this compound in formulations:
-
pH Optimization: Maintaining the formulation's pH close to the skin's natural acidic pH (around 4.5-5.5) can help maintain skin barrier integrity. However, it's important to note that acidity alone is not the sole driver of irritation, and the concentration of this compound remains a critical factor.
-
Inclusion of Soothing Agents: Incorporating anti-irritant and soothing ingredients can counteract the inflammatory response triggered by this compound. Examples include bisabolol, allantoin, and certain botanical extracts.
-
Encapsulation: Encapsulating this compound in systems like nanocapsules can control its release and reduce direct contact with skin sensory receptors, thereby lowering the irritation response.
-
Esterification: Converting this compound to its ester forms (e.g., isononyl isononanoate, cetearyl isononanoate) can significantly reduce irritation potential as esters are generally less irritating than their corresponding free acids.
Q4: Are there any viable, less-irritating alternatives to this compound for similar functions in personal care products?
A4: The choice of alternative depends on the desired function of this compound in the formulation (e.g., as a preservative, pH adjuster, or cleansing agent). For some applications, other organic acids with a better-tolerated profile or different classes of ingredients may be suitable. For example, if used as a preservative, blends of other preservatives with a lower irritation potential could be considered.
Troubleshooting Guides
In Vitro Experiments (Reconstructed Human Epidermis Models)
Q5: My reconstructed human epidermis (RHE) model shows high variability in cell viability results between tissue replicates. What could be the cause?
A5: High variability in RHE assays can stem from several factors:
-
Inconsistent Dosing: Ensure precise and consistent application of the test substance to the center of the tissue surface. For viscous materials, ensure even spreading without damaging the tissue.
-
Incomplete Rinsing: Residual test substance can continue to cause damage after the exposure period. Follow the rinsing protocol meticulously to ensure all material is removed.
-
Tissue Health: Upon receipt, inspect the RHE tissues for any defects or signs of stress. Ensure proper handling and incubation conditions as per the manufacturer's instructions.
-
MTT Assay Issues: Ensure the MTT solution is properly prepared, protected from light, and that the formazan extraction is complete for all tissues.
Q6: I am observing a decrease in cell viability in my negative control tissues. What should I do?
A6: A decrease in viability in the negative control compromises the validity of the experiment. Potential causes include:
-
Contamination: Ensure aseptic technique is maintained throughout the procedure to prevent bacterial or fungal contamination.
-
Improper Storage or Handling: Tissues may have been compromised during shipping or storage. Contact the manufacturer if you suspect this is the case.
-
Incubator Conditions: Verify that the incubator is maintaining the correct temperature, humidity, and CO2 levels.
Q7: My positive control (e.g., 5% SDS) is not reducing cell viability to the expected level (e.g., below 50%). Why might this be happening?
A7: An underperforming positive control can indicate a procedural issue or reduced tissue sensitivity.
-
Procedural Errors: Review the application and rinsing steps for the positive control to ensure they were performed correctly.
-
Tissue Resistance: While less common, some tissue lots may exhibit slightly different sensitivities. If the problem persists across multiple experiments, consult the tissue manufacturer.
In Vivo Experiments (Human Patch Testing)
Q8: I am seeing inconsistent erythema scores among participants in my human patch test study. How can I minimize this?
A8: Inter-individual variability is expected in human studies. However, you can minimize this by:
-
Standardized Application: Ensure patches are applied with consistent pressure and to the same anatomical location on all participants.
-
Controlled Environment: Conduct evaluations in a room with consistent lighting and temperature.
-
Trained Evaluators: Use experienced evaluators who are trained on the specific scoring scale being used.
-
Participant Compliance: Ensure participants understand and adhere to instructions regarding avoiding water exposure to the patch area and not removing the patches prematurely.
Q9: A participant is reporting a strong burning sensation, but the visual signs of irritation (erythema, edema) are minimal. How should I interpret this?
A9: This is not uncommon, as sensory irritation can precede visible inflammation. The activation of TRPV1 by this compound can directly trigger a neurosensory response (burning, stinging) before significant inflammatory cell infiltration and vasodilation (erythema) occur. It is important to record both subjective sensory feedback and objective visual scores as both are valid data points in assessing irritation.
Quantitative Data on this compound-Induced Irritation
The following tables summarize quantitative data from studies on this compound-induced skin irritation.
Table 1: In Vivo Human Irritation Data for this compound
| Concentration and Vehicle | Exposure Time | Endpoint | Result |
| 20% this compound in n-propanol | 24 hours (occlusive patch) | Clinical Scoring (Erythema) | Erythema observed at 48 hours. |
| 10%, 20%, 30% this compound in n-propanol | 10-min daily exposures for 9 days | Transepidermal Water Loss (TEWL) | Dose-dependent increase in TEWL. |
| 10%, 20%, 30% this compound in n-propanol | 10-min daily exposures for 9 days | Clinical Scoring (Erythema) | Dose-dependent increase in erythema scores. |
Table 2: In Vitro Irritation Data for this compound
| Model System | Concentration | Exposure Time | Endpoint | Result |
| Reconstructed Human Epidermis (RHE) | Varies (as part of a formulation) | 60 minutes | Cell Viability (MTT Assay) | Irritant if viability is ≤ 50%. |
| Reconstructed Human Epidermis (RHE) | Varies | Varies | IL-1α and IL-8 Release | Increased cytokine release indicates irritation. |
Signaling Pathways and Experimental Workflows
Signaling Pathway for this compound-Induced Skin Irritation
Caption: this compound-induced skin irritation signaling cascade.
Experimental Workflow for In Vitro RHE Skin Irritation Test
Caption: Workflow for assessing this compound irritation using an RHE model.
Experimental Protocols
Protocol 1: In Vitro Skin Irritation Assessment using Reconstructed Human Epidermis (RHE)
Objective: To determine the skin irritation potential of a this compound-containing formulation.
Materials:
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Reconstructed Human Epidermis (RHE) kit (e.g., EpiDerm™, SkinEthic™ RHE)
-
Assay medium provided with the kit
-
Phosphate-buffered saline (PBS)
-
Test formulation containing this compound
-
Positive control: 5% Sodium Dodecyl Sulfate (SDS) solution
-
Negative control: Sterile PBS or deionized water
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MTT reagent (1 mg/mL)
-
Isopropanol
-
6-well and 24-well culture plates
-
Sterile cotton swabs and nylon mesh
Procedure:
-
Pre-incubation: Upon receipt, place the RHE tissues in a 6-well plate with fresh assay medium and incubate overnight at 37°C, 5% CO2.
-
Dosing:
-
For liquid formulations, apply 30 µL of the test substance directly onto the center of the tissue surface.
-
Use three tissues for the test formulation, three for the positive control, and three for the negative control.
-
-
Exposure: Incubate the dosed tissues for 60 minutes at 37°C, 5% CO2.
-
Rinsing: After exposure, thoroughly rinse the tissue surface with PBS to remove the test substance. Gently blot the bottom of the tissue insert to remove excess liquid.
-
Post-incubation: Transfer the tissues to a new 6-well plate with fresh medium and incubate for approximately 42 hours.
-
MTT Viability Assay:
-
Transfer each tissue to a 24-well plate containing 300 µL of 1 mg/mL MTT solution.
-
Incubate for 3 hours at 37°C, 5% CO2.
-
After incubation, blot the tissues and transfer to a new 24-well plate.
-
Add isopropanol to each well to extract the formazan dye.
-
Shake for 2 hours at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer (e.g., at 570 nm).
-
Calculate the percent viability for each tissue relative to the negative control.
-
A formulation is classified as an irritant if the mean tissue viability is ≤ 50%.
-
Protocol 2: Human Repeat Insult Patch Test (HRIPT) - Irritation Screening
Objective: To evaluate the skin irritation potential of a this compound formulation in human volunteers.
Materials:
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Test formulation
-
Vehicle control
-
Occlusive or semi-occlusive patches
-
Skin marking pen
-
Standardized clinical scoring scale for erythema and edema (e.g., 0-4 scale)
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Non-invasive measurement devices (e.g., Tewameter® for TEWL, Corneometer® for hydration, Chromameter® for erythema)
Procedure:
-
Subject Recruitment: Recruit healthy volunteers with no known skin diseases or allergies to the test ingredients. Obtain informed consent.
-
Patch Application (Induction Phase):
-
Apply a measured amount of the test formulation to a patch.
-
Apply the patch to a designated site on the upper back or forearm of each subject.
-
Repeat the application every 24-48 hours for a total of 9 applications.
-
-
Scoring:
-
Before each new patch application, the previous patch is removed, and the site is evaluated for signs of irritation (erythema, edema) by a trained assessor.
-
Record scores using a standardized scale.
-
Measure TEWL, hydration, and erythema using instrumental methods at baseline and subsequent time points.
-
-
Rest Period: After the induction phase, there is a 2-week rest period with no patch applications.
-
Challenge Phase:
-
Apply a single patch with the test formulation to a naive skin site.
-
Remove the patch after 24 hours and score the site at 48 and 72 hours post-application.
-
-
Data Analysis:
-
Calculate the mean cumulative irritation scores for the test formulation and compare them to the vehicle control.
-
Analyze changes in TEWL, hydration, and erythema over time.
-
A statistically significant increase in irritation scores or biophysical measurements compared to the control indicates irritation potential.
-
References
- 1. Improved Tool for Predicting Skin Irritation on Reconstructed Human Epidermis Models Based on Electrochemical Impedance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of interleukin-1alpha (IL-1alpha) and interleukin-8 (IL-8) expression and release in in vitro reconstructed human epidermis for the prediction of in vivo skin irritation and/or sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Skin irritancy from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound irritation - a positive control at routine patch testing? - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing the concentration of nonanoic acid for effective fungal spore germination inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing nonanoic acid as a fungal spore germination inhibitor. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound inhibits fungal spore germination?
A1: this compound, a medium-chain fatty acid, primarily inhibits fungal spore germination by disrupting the intracellular pH (pHi) regulation of the fungal spore. It acts as a protonophore, dissipating the proton gradient across the fungal plasma membrane that is essential for maintaining an optimal internal pH for germination processes.[1][2][3] This disruption prevents the necessary increase in intracellular pH that typically accompanies spore swelling and germination.[1][2]
Q2: What are the typical effective concentrations of this compound for inhibiting spore germination?
A2: The effective concentration of this compound varies significantly depending on the fungal species. For instance, concentrations less than 1 mM have been shown to be effective against Rhizopus oligosporus. In other cases, such as with the cacao pathogens Moniliophthora roreri and Crinipellis perniciosa, much lower concentrations, in the micromolar range (as low as 0.09 µM for 75% inhibition of M. roreri), have been reported to be effective. It is crucial to determine the Minimum Inhibitory Concentration (MIC) for the specific fungal species being investigated.
Q3: Is this compound equally effective against both spore germination and mycelial growth?
A3: Not necessarily. The concentrations of this compound required to inhibit spore germination can differ from those needed to inhibit mycelial growth. For example, with M. roreri and C. perniciosa, spore germination was found to be more sensitive to this compound than mycelial growth. Therefore, it is important to evaluate both processes independently in your experiments.
Q4: Can I use other fatty acids as alternatives to this compound?
A4: Yes, other medium-chain fatty acids like octanoic acid and decanoic acid have shown similar efficacy to this compound in inhibiting spore germination. Their mechanism of action is also believed to be the dissipation of the pH gradient. However, shorter-chain fatty acids like acetic acid typically require much higher concentrations to achieve the same inhibitory effect.
Troubleshooting Guide
Problem 1: Inconsistent or no inhibition of spore germination observed.
-
Possible Cause 1: Incorrect Concentration: The concentration of this compound may be too low for the target fungus.
-
Solution: Perform a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC). Start with a broad range of concentrations and narrow it down to find the optimal inhibitory concentration.
-
-
Possible Cause 2: pH of the Medium: The external pH of the experimental medium can influence the effectiveness of this compound. The inhibitory activity of weak acids is generally higher at a lower external pH, as it favors the undissociated form of the acid, which can more easily pass through the cell membrane.
-
Solution: Ensure the pH of your growth medium is controlled and recorded. Consider testing a range of pH values to find the optimal condition for this compound activity.
-
-
Possible Cause 3: Spore Density: A very high spore density might overcome the inhibitory effect of the this compound concentration used.
-
Solution: Standardize the spore concentration in your experiments. A typical starting point is 1 x 10^5 to 1 x 10^6 spores/mL, but this may need to be optimized for your specific fungus.
-
Problem 2: this compound is not dissolving properly in the aqueous medium.
-
Possible Cause: this compound is an oily liquid with low solubility in water.
-
Solution: Prepare a stock solution of this compound in a suitable solvent like ethanol before diluting it into your aqueous experimental medium. Ensure the final solvent concentration in your experiment is low and does not affect fungal growth on its own. A solvent control should always be included in your experimental setup.
-
Problem 3: Difficulty in distinguishing between germinated and non-germinated spores.
-
Possible Cause: Subjective microscopic observation can lead to variability.
-
Solution: Establish clear, objective criteria for what constitutes germination (e.g., germ tube length relative to spore diameter). For more precise measurements, consider using techniques like flow cytometry to assess changes in spore size and morphology.
-
Data Presentation
Table 1: Inhibitory Concentrations of this compound against Various Fungal Species
| Fungal Species | Effective Concentration | Observed Effect | Reference |
| Rhizopus oligosporus | < 1 mM | Inhibition of spore swelling and germination | |
| Moniliophthora roreri | 0.09 µM | 75% inhibition of spore germination | |
| Crinipellis perniciosa | 0.92 µM | 75% inhibition of spore germination | |
| Candida utilis | - | Remarkable inhibitory effects observed |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Fungal spore suspension (standardized concentration)
-
This compound
-
Ethanol (for stock solution)
-
Sterile 96-well microtiter plates
-
Appropriate sterile liquid growth medium (e.g., Potato Dextrose Broth, RPMI-1640)
-
Spectrophotometer or plate reader (optional, for quantitative measurement)
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in ethanol to a high concentration (e.g., 100 mM).
-
Prepare Serial Dilutions: In the 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the liquid growth medium. Ensure the final volume in each well is consistent (e.g., 100 µL).
-
Prepare Controls:
-
Positive Control: Wells containing only the growth medium and the fungal spore suspension (no this compound).
-
Negative Control: Wells containing only the growth medium (no spores, no this compound).
-
Solvent Control: Wells containing the growth medium, fungal spore suspension, and the highest concentration of ethanol used in the dilutions.
-
-
Inoculate with Spores: Add a standardized fungal spore suspension to each well (except the negative control) to achieve a final concentration of approximately 1 x 10^5 spores/mL.
-
Incubation: Incubate the plate at the optimal temperature for the specific fungus for a predetermined time (e.g., 24-72 hours), or until robust growth is observed in the positive control wells.
-
Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a plate reader.
Mandatory Visualizations
Signaling Pathway of this compound's Inhibitory Action
Caption: Mechanism of fungal spore germination inhibition by this compound.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. This compound, a Fungal Self-Inhibitor, Prevents Germination of Rhizopus oligosporus Sporangiospores by Dissipation of the pH Gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Fungal Self-Inhibitor, Prevents Germination of Rhizopus oligosporus Sporangiospores by Dissipation of the pH Gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Resolving co-elution issues in the chromatographic analysis of fatty acid mixtures containing nonanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues during the chromatographic analysis of fatty acid mixtures, particularly those containing nonanoic acid.
Troubleshooting Guide: Resolving Co-eluting Peaks
Co-elution, where two or more compounds elute from the chromatography column at the same time, is a common challenge that can compromise the accurate identification and quantification of fatty acids.[1][2] This guide offers a systematic approach to diagnosing and resolving these issues.
Initial Diagnosis
Question: My chromatogram shows broad, tailing, or shouldering peaks, suggesting co-elution. What are the initial steps I should take?
Answer: Initial troubleshooting should focus on confirming the co-elution and then systematically checking your sample preparation and Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) method.
-
Confirm Peak Purity: If you are using a Mass Spectrometry (MS) or Diode Array Detector (DAD), you can verify co-elution.[1] An MS detector will reveal different mass spectra across the peak, while a DAD can assess purity by comparing UV spectra; non-identical spectra indicate an impure peak.[1][3]
-
Review Sample Preparation: Ensure your derivatization to fatty acid methyl esters (FAMEs) for GC analysis is complete. Incomplete reactions can result in broad peaks of the original free fatty acids that may overlap with FAME peaks. Use high-quality reagents with low moisture content to prevent incomplete derivatization. For some sample types, pre-extraction with acid hydrolysis may be necessary to release fatty acids from salts, though this can increase analysis time.
-
Check for System Contamination: Extraneous peaks can originate from contamination in the solvent, glassware, or from carryover from a previous injection. Injecting a blank solvent can help determine if a co-eluting peak is a system contaminant.
-
Optimize Method Parameters: Often, simple adjustments to your chromatographic method can resolve co-elution. Focus on the core factors of resolution: capacity factor, selectivity, and efficiency.
Caption: A logical workflow for diagnosing and resolving co-elution issues.
GC Method Optimization
Question: How can I optimize my GC temperature program to resolve co-eluting FAMEs, including this compound methyl ester?
Answer: The temperature program is a powerful tool for improving the separation of FAMEs.
| Parameter Change | Effect | Best For |
| Lower Initial Temperature | Increases retention and resolution of early-eluting peaks. | Separating short-chain FAMEs (like this compound methyl ester) from the solvent front. |
| Slower Temperature Ramp | Increases analysis time but improves separation for most compounds. | Resolving complex mixtures or closely eluting isomers. |
| Faster Temperature Ramp | Decreases analysis time but may reduce resolution. | Screening simple mixtures where critical pairs are not an issue. |
| Add Isothermal Hold | Can improve separation for specific compounds eluting during the hold. | Targeting a specific region of the chromatogram with known co-elution. |
Question: What is the impact of changing the GC column on peak resolution?
Answer: The stationary phase of the column is one of the most critical factors for achieving selectivity.
| Column Type | Description | Primary Use |
| High-Polarity (e.g., Cyanopropyl) | Columns like the HP-88 or DB-23 are specifically designed for FAME separation. | Excellent for separating FAMEs based on degree of unsaturation and cis/trans isomerism. |
| Mid-Polarity (e.g., Polyethylene Glycol) | Columns like the Omegawax or SUPELCOWAX 10 separate primarily by chain length and then by unsaturation. | General-purpose FAME analysis where isomer separation is less critical. |
| Non-Polar (e.g., Polysiloxane) | Columns like the SPB-1 provide elution patterns based on boiling points. | Analysis of bacterial fatty acids or when a boiling-point elution order is desired. |
Additionally, increasing the column length (e.g., from 30m to 100m or 120m) increases the number of theoretical plates, which can significantly improve resolution for difficult separations.
HPLC Method Optimization
Question: My free fatty acids, including this compound, are co-eluting in a reversed-phase HPLC system. What can I do?
Answer: For HPLC, optimizing the mobile phase and stationary phase are key to resolving co-elution.
-
Adjust Mobile Phase Strength: To increase retention and improve separation, weaken your mobile phase. In a reversed-phase system, this typically means increasing the percentage of the aqueous component (e.g., water). For separating free fatty acids, adding a small amount of acid (like phosphoric or trifluoroacetic acid) to the mobile phase suppresses the ionization of the carboxyl group, leading to better peak shape and retention.
-
Change Stationary Phase Selectivity: If adjusting the mobile phase is insufficient, the column's stationary phase may not have the right chemistry to differentiate your analytes. Consider switching from a standard C18 column to a C8 or a phenyl-hexyl column, which may offer different selectivity for certain fatty acids. For separating unsaturated isomers, silver ion HPLC (Ag+-HPLC) is a powerful technique that separates based on interactions with the double bonds.
-
Control Temperature: Use a column oven to maintain a consistent temperature. Temperature affects both retention time and selectivity, and keeping it stable is crucial for reproducible results.
Frequently Asked Questions (FAQs)
Q1: Is derivatization always necessary for fatty acid analysis? A1: For GC analysis, yes. Free fatty acids are polar and not sufficiently volatile for GC. Derivatization converts them into less polar, more volatile esters (most commonly FAMEs), making them suitable for GC analysis. For HPLC analysis, derivatization is not always required, as free fatty acids can be analyzed directly using reversed-phase chromatography. However, derivatization may be used to enhance detection sensitivity for UV or fluorescence detectors.
Q2: How does this compound's behavior differ from long-chain fatty acids in chromatography? A2: this compound is a medium-chain fatty acid (C9:0). Compared to long-chain fatty acids like palmitic acid (C16:0), it is more water-soluble. In reversed-phase HPLC, this means it will elute earlier. Its higher volatility also means its methyl ester (nonanoate) will elute earlier in a GC run compared to long-chain FAMEs.
Q3: Can I use multidimensional chromatography to resolve very complex mixtures? A3: Yes. Multidimensional gas chromatography (MDGC or GCxGC) is a very powerful technique for separating trace components in complex matrices. It uses two columns with different selectivities to provide significantly enhanced resolution, which is often necessary for samples like fish oils that contain a high concentration of different fatty acids.
Experimental Protocols
Protocol 1: Base-Catalyzed Derivatization to FAMEs
This protocol is suitable for converting fatty acids in a lipid extract to FAMEs for GC analysis.
-
Saponification: Weigh approximately 20 mg of the lipid extract into a screw-cap test tube. Add 2 mL of 0.5 M methanolic KOH. Heat the mixture at 80°C for 5 minutes.
-
Methylation: Cool the sample on ice. Add 1 mL of methanolic BF3 complex solution and heat again at 80°C for 5 minutes.
-
Extraction: After cooling, add 1 mL of water and 1 mL of hexane to the tube. Shake the mixture vigorously.
-
Collection: Allow the layers to separate. Carefully transfer the upper hexane layer, which contains the FAMEs, to a GC vial for analysis.
Protocol 2: General Purpose GC-MS Method for FAME Analysis
This method provides a starting point for the analysis of a FAME mixture containing short to long-chain fatty acids.
-
GC System: Agilent GC-MS system or equivalent.
-
Column: High-polarity cyanopropyl column (e.g., HP-88), 100m x 0.25mm x 0.20µm.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Split/splitless injector at 250°C.
-
Oven Program:
-
Initial temperature: 140°C, hold for 5 min.
-
Ramp 1: 4°C/min to 240°C.
-
Hold at 240°C for 10 min.
-
-
MS Detector:
-
Transfer line temperature: 250°C.
-
Ion source temperature: 230°C.
-
Scan range: m/z 50-500.
-
Caption: A generalized workflow for the analysis of fatty acids from biological samples.
References
Best practices for the safe handling and storage of analytical grade nonanoic acid
This guide provides best practices for the safe handling and storage of analytical grade nonanoic acid, addressing potential issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with analytical grade this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include:
-
Skin Corrosion/Irritation: It can cause skin irritation and even chemical burns upon prolonged contact.[1][2][3]
-
Serious Eye Damage/Irritation: Contact with eyes can cause serious irritation and risk of serious damage.[1][2]
-
Aquatic Hazard: It is harmful to aquatic life with long-lasting effects.
-
Combustibility: It is a combustible liquid with a slight fire hazard when exposed to heat or flame.
Q2: What are the proper storage conditions for analytical grade this compound?
A2: To ensure its stability and safety, store this compound in a cool, dry, well-ventilated area. Keep containers tightly sealed and store them in their original packaging. It should be stored away from incompatible materials such as bases, reducing agents, and oxidizing agents. Do not use aluminum or galvanized containers for storage.
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: When handling this compound, appropriate PPE is mandatory to prevent personal exposure. This includes:
-
Eye/Face Protection: Safety goggles with side protection or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as PVC or nitrile rubber.
-
Skin and Body Protection: A lab coat or protective clothing is necessary. For handling corrosive liquids, it is recommended to wear trousers or overalls outside of boots to prevent spills from entering footwear.
-
Respiratory Protection: Use in a well-ventilated area. If aerosols or mists are generated, a respirator with a Type A filter for organic vapors is recommended.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, allow the this compound container to reach room temperature before opening to prevent condensation. Use a calibrated analytical balance to accurately weigh the required amount and dissolve it in a suitable solvent, such as methanol or acetonitrile, within a fume hood.
Troubleshooting Guide
Issue 1: The this compound has solidified in the container.
-
Cause: The melting point of this compound is approximately 12.5°C (54.5°F). If stored at a temperature below this point, it will solidify.
-
Solution: Gently warm the container in a water bath to a temperature slightly above its melting point. Do not use direct heat from a hot plate, as this can create localized overheating. Once melted, ensure the contents are homogenous by gently swirling the container before use.
Issue 2: I observe impurities or degradation in my this compound standard.
-
Cause: Improper storage, such as exposure to light, moisture, or incompatible materials, can lead to degradation. Contamination may also occur from repeated use of the same container without proper handling.
-
Solution:
-
Always store this compound in a tightly sealed container, protected from light, at the recommended temperature.
-
To prevent inactivation from freeze-thaw cycles, consider aliquoting the standard into smaller, single-use vials for storage.
-
Purity can be verified using analytical techniques such as HPLC or GC-MS. If degradation is suspected, use a fresh, unopened standard.
-
Issue 3: I have accidentally spilled a small amount of this compound on the lab bench.
-
Cause: Accidental spills can occur during handling.
-
Solution:
-
Alert personnel in the immediate area.
-
Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat.
-
Contain the spill using an inert absorbent material like sand, earth, or vermiculite.
-
Carefully collect the absorbed material into a suitable container for chemical waste disposal.
-
Clean the spill area with soap and water, followed by a final rinse.
-
Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.
-
Quantitative Data Summary
| Property | Value | References |
| Physical State | Liquid | |
| Appearance | Colorless | |
| Molecular Formula | C₉H₁₈O₂ | |
| Molecular Weight | 158.24 g/mol | |
| Melting Point | 9 - 12.5 °C (48.2 - 54.5 °F) | |
| Boiling Point | 254 - 269 °C (489.2 - 516.2 °F) | |
| Flash Point | 114 - 137 °C (237.2 - 278.6 °F) | |
| Density | ~0.906 g/cm³ at 20-25 °C | |
| Storage Temperature | 15 – 25 °C (Room Temperature) |
Experimental Protocols
Protocol 1: Safe Handling and Dispensing of this compound
-
Preparation: Before handling, ensure you are in a well-ventilated laboratory or under a chemical fume hood. Don all required personal protective equipment (PPE) as outlined in the FAQ section.
-
Container Inspection: Visually inspect the container for any signs of damage or leaks before opening.
-
Equilibration: If the acid has been stored in a refrigerator, allow the container to warm to room temperature before opening to prevent moisture condensation.
-
Dispensing: Open the container carefully. Use a clean, compatible pipette or dropper to transfer the required amount of liquid. Avoid splashing.
-
Sealing: After dispensing, securely seal the container cap.
-
Cleanup: Clean any external contamination from the container with a suitable solvent and wipe dry. Wash hands thoroughly after handling.
Visualizations
Caption: Workflow for safe handling and storage of this compound.
References
Validation & Comparative
Comparative analysis of nonanoic acid's herbicidal efficacy versus glyphosate
A Detailed Examination for Researchers, Scientists, and Drug Development Professionals
The global imperative for effective and environmentally conscious weed management strategies has spurred significant research into alternatives to conventional synthetic herbicides. This guide provides a comprehensive, data-driven comparison of two prominent herbicides: nonanoic acid, a naturally derived, contact herbicide, and glyphosate, a widely used systemic herbicide. This analysis is intended to furnish researchers, scientists, and drug development professionals with the objective data and detailed methodologies necessary to make informed decisions in their work.
Executive Summary
This compound and glyphosate represent two distinct classes of herbicides with fundamentally different modes of action, efficacy profiles, and application considerations. This compound, a fatty acid, acts as a rapid, non-selective, contact herbicide, causing swift desiccation of plant tissues it directly contacts.[1] In contrast, glyphosate is a systemic herbicide that is absorbed by the foliage and translocated throughout the plant, where it inhibits a key enzyme in the shikimate pathway, leading to a slower but more comprehensive kill, particularly of perennial weeds.[1] The choice between these two herbicides is contingent upon the specific weed management goals, the target weed species, the desired speed of action, and environmental considerations.
Mechanism of Action: A Tale of Two Pathways
The divergent herbicidal activities of this compound and glyphosate are rooted in their distinct molecular mechanisms.
This compound: Rapid Disruption of Cellular Integrity
This compound, also known as pelargonic acid, functions by physically disrupting the cell membranes of plants.[1][2] The nonanoate anion penetrates the waxy cuticle of the leaves and intercalates into the lipid bilayer of the plasma membrane.[2] This disrupts the membrane's structure and integrity, leading to rapid cell leakage, desiccation, and a characteristic "burn-down" effect, often visible within hours of application. Due to its contact-based activity, thorough spray coverage is crucial for its effectiveness.
Caption: Mechanism of action of this compound on a plant cell.
Glyphosate: Systemic Inhibition of a Vital Metabolic Pathway
Glyphosate's herbicidal activity is systemic and targets the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms, but absent in animals. Glyphosate specifically inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. This blockage prevents the production of these crucial amino acids, leading to a halt in protein synthesis and, ultimately, plant death over several days to weeks. Its systemic nature allows it to be transported to the roots, making it effective against deep-rooted perennial weeds.
Caption: Glyphosate's inhibition of the shikimate pathway.
Quantitative Efficacy Comparison
The herbicidal efficacy of this compound and glyphosate can be quantitatively compared using metrics such as the effective dose required to control 50% of the weed population (ED50) and the reduction in weed coverage observed in field trials.
Table 1: Comparative Efficacy Data for this compound and Glyphosate
| Parameter | This compound | Glyphosate | Source(s) |
| Mechanism of Action | Contact, cell membrane disruption | Systemic, inhibition of EPSP synthase | |
| Speed of Action | Rapid (hours) | Slower (days to weeks) | |
| Spectrum of Control | Broad-spectrum, non-selective | Broad-spectrum, non-selective | |
| Efficacy on Perennials | Limited (no translocation to roots) | High (translocates to roots) | |
| Application Rate (Example) | 11 kg a.i. ha⁻¹ | 1080 g a.i. ha⁻¹ (1.08 kg a.i. ha⁻¹) | |
| Weed Coverage Reduction (4 weeks) | Mixed impacts, significant reduction (>20% to >95%) in some cases | Consistently high reduction (>65%) | |
| Weed Coverage Reduction (12 weeks) | Minimal to no significant alteration | Consistent reduction (>65%) |
Table 2: ED50 Values for Glyphosate on Various Weed Species
| Weed Species | Growth Stage | ED50 (kg ae ha⁻¹) | Source |
| Anoda cristata | 3-4 leaves | 0.12 - 0.41 | |
| Chenopodium album | 4-6 leaves | 0.08 - 0.16 | |
| Digitaria sanguinalis | 4-6 leaves | 0.09 - 0.20 | |
| Eleusine indica | 3-4 tillers | 0.01 - 0.08 | |
| Portulaca oleracea | 4-6 leaves | 0.12 - 0.41 |
Note: ED50 values for this compound are less commonly reported in the literature due to its contact, burn-down nature, where efficacy is more often measured by percent visual control or biomass reduction at specific time points.
Experimental Protocols
To ensure the reproducibility and validity of herbicidal efficacy studies, detailed and standardized experimental protocols are essential. Below are representative methodologies for conducting greenhouse and field trials for both this compound and glyphosate.
Greenhouse Dose-Response Bioassay
This protocol is designed to determine the dose of the herbicide required to produce a specific response in a target weed species under controlled conditions.
Caption: A typical experimental workflow for a greenhouse herbicide bioassay.
1. Plant Material and Growth Conditions:
-
Species: Select target weed species.
-
Growth Medium: Use a standardized potting mix.
-
Container: Grow seedlings in individual pots.
-
Environment: Maintain controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod, and adequate watering).
2. Herbicide Application:
-
Treatments: Prepare a range of herbicide concentrations (e.g., for glyphosate: 0, 225, 450, 900, 1800, 3600 g a.i./ha). For this compound, concentrations might be expressed as a percentage (e.g., 0.5%, 1%, 2%, 4%, 8% v/v).
-
Application: Use a laboratory spray chamber calibrated to deliver a consistent volume (e.g., 200 L/ha).
3. Data Collection and Analysis:
-
Visual Assessment: Rate phytotoxicity at specified intervals (e.g., 1, 3, 7, 14 days after treatment - DAT) on a scale of 0% (no injury) to 100% (complete death).
-
Statistical Analysis: Analyze the data using a non-linear regression model (e.g., log-logistic) to determine the ED50 value.
Field Efficacy Trial
This protocol is designed to evaluate the performance of herbicides under real-world environmental conditions.
1. Experimental Design:
-
Trial Site: Select a location with a natural and uniform weed population.
-
Plot Layout: Use a randomized complete block design with a minimum of four replications. Plot sizes should be sufficient to minimize edge effects and spray drift (e.g., 2m x 6m).
-
Treatments: Include different rates of this compound and glyphosate, an untreated control, and potentially a commercial standard.
2. Treatment Application:
-
Timing: Apply herbicides when weeds are at a susceptible growth stage (e.g., 4 inches or less in height for glyphosate).
-
Equipment: Use a calibrated backpack sprayer with appropriate nozzles to ensure uniform coverage.
-
Environmental Conditions: Record weather data (temperature, humidity, wind speed) at the time of application.
3. Data Collection:
-
Weed Control: Visually assess percent weed control at regular intervals (e.g., 3, 7, 14, 28, and 56 DAT) compared to the untreated control plots.
-
Weed Biomass: At a predetermined time, harvest the above-ground weed biomass from a designated area (e.g., a 0.25 m² quadrat) within each plot and determine the dry weight.
-
Crop Phytotoxicity (if applicable): Visually assess any damage to the crop on a 0 to 100% scale.
4. Statistical Analysis:
-
Subject the data to Analysis of Variance (ANOVA) to determine significant differences between treatments.
Conclusion
The comparative analysis of this compound and glyphosate reveals two effective herbicides with distinct characteristics that dictate their optimal use. This compound offers a rapid, burn-down solution for weed control, particularly for young, annual weeds, and is a valuable tool in organic agriculture. Its primary limitation is its lack of systemic activity, which reduces its efficacy on established perennial weeds.
Glyphosate, with its systemic mode of action, provides broad-spectrum and long-lasting control of a wide range of weeds, including challenging perennials. However, concerns regarding the development of glyphosate-resistant weeds and its environmental impact necessitate careful stewardship and the integration of diverse weed management strategies.
For researchers and professionals in drug development, a thorough understanding of these differences, supported by robust experimental data, is paramount for the development of novel and sustainable weed management solutions. The methodologies outlined in this guide provide a framework for conducting rigorous comparative studies to further elucidate the efficacy and potential applications of these and other herbicidal compounds.
References
Validating the Mechanism of Action of Nonanoic Acid as a Desiccant Herbicide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal performance of nonanoic acid with other alternatives, supported by experimental data. Detailed methodologies for key experiments are outlined to facilitate reproducibility and further research.
Abstract
This compound, a naturally occurring fatty acid, is a broad-spectrum, non-selective, contact herbicide. Its primary mechanism of action is the rapid disruption of plant cell membranes, leading to cellular leakage and desiccation.[1][2] This "burn-down" effect is typically visible within hours of application.[2] This guide delves into the specifics of this mechanism, presenting comparative data on its efficacy against other herbicides and detailing the experimental protocols used to validate its mode of action.
Mechanism of Action
This compound acts as a desiccant by physically destroying the waxy cuticle of plant leaves.[1][3] This allows the fatty acid to penetrate the plant tissue and disrupt the integrity of cell membranes. The subsequent loss of cellular contents leads to rapid dehydration and death of the treated plant parts. Unlike systemic herbicides such as glyphosate, this compound is not translocated within the plant and therefore only affects the foliage it directly contacts.
The following diagram illustrates the proposed signaling pathway for this compound's herbicidal action:
Comparative Performance Data
The efficacy of this compound can vary depending on the weed species, growth stage, and environmental conditions. The following tables summarize quantitative data from comparative studies.
Table 1: Comparison of Weed Control Efficacy of this compound and Other Herbicides
| Herbicide | Application Rate | Target Weed(s) | Weed Control (%) | Time After Treatment | Reference |
| This compound | 11 kg a.i. ha⁻¹ | Cyperus esculentus, Convolvulus arvensis, Poa annua | No control | Not specified | |
| Glyphosate | 1080 g a.i. ha⁻¹ | Poa annua | Control achieved | Not specified | |
| Glyphosate | 1080 g a.i. ha⁻¹ | Cyperus esculentus, Convolvulus arvensis | No control | Not specified | |
| Flaming | Not Applicable | Mixed weed population | 99% | 2 days | |
| Hot Foam | Not Applicable | Mixed weed population | 100% | 2 days | |
| This compound | Not specified | Mixed weed population | Mixed results | 4 and 12 weeks | |
| Glyphosate | Not specified | Mixed weed population | >65% reduction | 4 and 12 weeks | |
| Glufosinate | Not specified | Mixed weed population | >65% reduction | 4 and 12 weeks |
Table 2: Efficacy of this compound on Different Weed Species
| Weed Species | Growth Stage | This compound Concentration | Efficacy (%) | Reference |
| Annual Broadleaf Weeds | Young | Not Specified | High | |
| Grasses | Established | Not Specified | Lower | |
| Perennial Weeds | Established | Not Specified | Lower |
Experimental Protocols
To validate the desiccant mechanism of action of this compound, several key experiments can be performed.
Visual Weed Control Assessment
Objective: To visually assess the percentage of weed control over time following herbicide application.
Methodology:
-
Experimental Design: Establish a randomized complete block design with a minimum of four replications for each treatment. Treatments should include an untreated control, various concentrations of this compound, and a reference herbicide (e.g., glyphosate).
-
Plot Establishment: Delineate plots of a uniform size in an area with a consistent weed population.
-
Herbicide Application: Apply herbicides using a calibrated sprayer to ensure uniform coverage.
-
Data Collection: Visually assess the percentage of weed control in each plot at predetermined intervals (e.g., 1, 3, 7, 14, and 28 days after treatment). Use a rating scale where 0% represents no control and 100% represents complete weed death.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Electrolyte Leakage Assay
Objective: To quantify cell membrane damage by measuring the leakage of electrolytes from plant tissues.
Methodology:
-
Plant Material: Grow target weed species in a controlled environment (e.g., greenhouse).
-
Treatment: Apply different concentrations of this compound and control solutions to the leaves of the plants.
-
Tissue Sampling: At various time points after treatment, collect leaf discs of a uniform size from both treated and control plants.
-
Washing: Thoroughly rinse the leaf discs with deionized water to remove surface electrolytes.
-
Incubation: Place the leaf discs in tubes containing a known volume of deionized water and incubate at room temperature on a shaker.
-
Conductivity Measurement: Measure the electrical conductivity of the solution at regular intervals using a conductivity meter.
-
Total Electrolyte Measurement: After the final reading, boil the samples to disrupt all cell membranes and release all electrolytes. Measure the final conductivity.
-
Calculation: Express electrolyte leakage as a percentage of the total electrolytes.
Chlorophyll Fluorescence Measurement
Objective: To assess the impact of this compound on the photosynthetic apparatus as an indicator of cellular stress and damage.
Methodology:
-
Plant Material and Treatment: As described in the electrolyte leakage assay.
-
Dark Adaptation: Before measurement, dark-adapt the leaves for a minimum of 30 minutes.
-
Fluorescence Measurement: Use a portable chlorophyll fluorometer to measure key fluorescence parameters, such as the maximum quantum yield of photosystem II (Fv/Fm).
-
Data Collection: Take measurements at different time points after herbicide application.
-
Data Analysis: Compare the Fv/Fm values of treated plants to those of control plants. A decrease in Fv/Fm indicates stress and damage to the photosynthetic machinery.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols.
References
A Comparative Guide to the Quantification of Nonanoic Acid: GC-MS vs. HPLC Methods
For researchers, scientists, and drug development professionals, the accurate quantification of nonanoic acid, a nine-carbon saturated fatty acid, is crucial in various fields, including metabolic research, pharmaceutical development, and quality control. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate technique for specific analytical needs.
Methodology Overview
Both GC-MS and HPLC are powerful analytical tools, but they operate on different principles, necessitating distinct sample preparation and yielding different performance characteristics.
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable compounds. Since this compound is not inherently volatile, a crucial step of derivatization is required to convert it into a more volatile form, typically a methyl ester (nonanoate) or a silyl ester.[1] This method offers high chromatographic resolution and the mass spectrometer provides excellent selectivity and structural information, making it a highly sensitive and specific technique.[2]
High-Performance Liquid Chromatography (HPLC) separates compounds in a liquid phase. A significant advantage of HPLC is its ability to analyze non-volatile compounds directly, often without the need for derivatization.[3] When coupled with a suitable detector, such as an Ultraviolet (UV), Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS), HPLC provides a robust and versatile method for this compound quantification.[4][5]
Quantitative Performance Comparison
The choice between GC-MS and HPLC often hinges on the specific requirements for sensitivity, linearity, and the analytical range. The following table summarizes typical performance characteristics for the quantification of this compound and similar short-chain fatty acids by both methods.
| Parameter | GC-MS (with Derivatization) | HPLC (with UV/MS Detection) |
| Linearity (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.05 - 10 ng/mL | 0.5 - 50 ng/mL (UV), < 5 ng/mL (MS) |
| Limit of Quantification (LOQ) | 0.1 - 50 ng/mL | 2 - 100 ng/mL (UV), < 15 ng/mL (MS) |
| Intra-day Precision (%RSD) | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |
Note: The values presented are typical and may vary depending on the specific instrumentation, derivatization method (for GC-MS), detector (for HPLC), and sample matrix.
Experimental Workflows
The selection of an analytical method is also influenced by the experimental workflow, including sample preparation and analysis time.
Detailed Experimental Protocols
Below are representative protocols for the quantification of this compound using both GC-MS and HPLC.
GC-MS Protocol: Derivatization and Analysis
This protocol outlines the derivatization of this compound to its methyl ester followed by GC-MS analysis.
1. Sample Preparation and Extraction:
-
For biological fluids (e.g., plasma, serum), perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile to 1 volume of the sample. Vortex and centrifuge to pellet the protein.
-
Transfer the supernatant to a clean tube.
-
For solid samples, perform a liquid-liquid or solid-phase extraction to isolate the fatty acids.
2. Derivatization (Methyl Esterification):
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
-
Add 1 mL of 2% (v/v) sulfuric acid in methanol to the dried extract.
-
Cap the vial tightly and heat at 60°C for 1 hour.
-
After cooling to room temperature, add 1 mL of hexane and 0.5 mL of water.
-
Vortex thoroughly and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial for GC-MS analysis.
3. GC-MS Conditions:
-
GC System: Gas chromatograph equipped with a split/splitless injector.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis. For this compound methyl ester, characteristic ions include m/z 74, 87, and 172.
-
HPLC Protocol: Direct Analysis
This protocol describes the direct analysis of this compound using reversed-phase HPLC with UV detection.
1. Sample Preparation:
-
For liquid samples, dilute with the mobile phase to a concentration within the calibration range.
-
For solid samples, extract this compound with a suitable solvent (e.g., methanol/water mixture) and dilute the extract.
-
Filter all samples through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
Method Selection Considerations
The choice between GC-MS and HPLC for this compound quantification depends on several factors:
-
Sensitivity and Selectivity: GC-MS generally offers higher sensitivity and selectivity due to the nature of mass spectrometric detection, especially in SIM mode. This is particularly advantageous for complex matrices where interferences may be present.
-
Sample Throughput: HPLC methods often have shorter run times and simpler sample preparation (no derivatization), leading to higher sample throughput.
-
Volatility of Analytes: GC-MS is limited to volatile or derivatizable compounds. HPLC is more versatile and can handle a wider range of compound polarities and volatilities.
-
Cost and Accessibility: HPLC systems with UV detectors are generally more common and less expensive to operate and maintain than GC-MS systems.
Conclusion
Both GC-MS and HPLC are powerful and reliable techniques for the quantification of this compound.
-
GC-MS is the preferred method when very high sensitivity and specificity are required, and when dealing with complex sample matrices. The mandatory derivatization step adds to the sample preparation time but significantly improves chromatographic performance and detection.
-
HPLC is a strong alternative, particularly for routine analysis where high throughput and simpler sample preparation are priorities. Its ability to directly analyze this compound makes it a more straightforward and often faster method.
Ultimately, the optimal method will depend on the specific research question, the nature of the sample, the required level of sensitivity, and the available instrumentation. For robust and comprehensive analysis, cross-validation of results between the two techniques can provide the highest degree of confidence in the quantitative data.
References
A Comparative Analysis of the Antifungal Efficacy of Nonanoic Acid and Other Medium-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal activity of nonanoic acid against other medium-chain fatty acids (MCFAs), supported by experimental data. The information presented is intended to assist researchers and professionals in the fields of mycology and drug development in evaluating the potential of these compounds as antifungal agents.
Superior Antifungal Performance of this compound
This compound, a nine-carbon saturated fatty acid, has demonstrated potent antifungal activity against a range of fungal species. Experimental evidence suggests that its efficacy is often comparable or superior to other medium-chain fatty acids. MCFAs, as a group, exhibit significant antifungal properties, with their mechanism of action primarily attributed to the disruption of fungal cell membranes and the dissipation of the cellular pH gradient.[1][2][3][4]
A study comparing the activity of various MCFAs against Candida albicans found that heptanoic acid (C7), octanoic acid (C8), this compound (C9), decanoic acid (C10), undecanoic acid (C11), and lauric acid (C12) all exhibited antifungal activity with Minimum Inhibitory Concentrations (MICs) in the range of 100–200 µg/ml.[5] Notably, this compound was identified as the most active among the tested fatty acids in inhibiting biofilm formation, a critical virulence factor for C. albicans. In another study, this compound was highly effective at inhibiting the spore germination of the cacao pathogens Moniliophthora roreri and Crinipellis perniciosa at very low concentrations (0.09 µM and 0.92 µM, respectively).
The antifungal action of this compound and other MCFAs is particularly effective against germinating spores. For instance, in Rhizopus oligosporus, this compound, along with octanoic and decanoic acid, was shown to inhibit the increase of internal pH (pHi) that accompanies spore swelling and germination, at concentrations below 1 mM. This disruption of pH homeostasis is a key mechanism of their antifungal effect.
Quantitative Comparison of Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and other MCFAs against various fungal species as reported in the literature.
| Fatty Acid | Carbon Chain Length | Fungal Species | MIC | Reference |
| Heptanoic Acid | C7 | Candida albicans | 100-200 µg/ml | |
| Octanoic Acid | C8 | Candida albicans | 100-200 µg/ml | |
| Rhizopus oligosporus | < 1 mM | |||
| This compound | C9 | Candida albicans | 100-200 µg/ml | |
| Moniliophthora roreri | 0.09 µM (spore germination) | |||
| Crinipellis perniciosa | 0.92 µM (spore germination) | |||
| Rhizopus oligosporus | < 1 mM | |||
| Decanoic Acid | C10 | Candida albicans | 100-200 µg/ml | |
| Rhizopus oligosporus | < 1 mM | |||
| Undecanoic Acid | C11 | Candida albicans | 100-200 µg/ml | |
| Lauric Acid | C12 | Candida albicans | 100-200 µg/ml |
Experimental Protocols
The determination of antifungal activity and MIC values typically involves standardized methods such as broth microdilution and disk diffusion assays.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of an antifungal agent that inhibits the visible growth of a fungus.
-
Preparation of Antifungal Solutions: Stock solutions of the fatty acids are prepared in a suitable solvent (e.g., ethanol or DMSO) and then serially diluted in a liquid growth medium, such as RPMI 1640, within a 96-well microtiter plate.
-
Inoculum Preparation: Fungal cultures are grown on an appropriate agar medium. A suspension of fungal spores or yeast cells is prepared in sterile saline or distilled water and adjusted to a standardized concentration (e.g., 1-5 x 10³ CFU/ml).
-
Inoculation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the fungal suspension. A positive control (fungus in medium without antifungal agent) and a negative control (medium only) are included.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the fatty acid at which there is a significant inhibition of fungal growth (typically ≥50% or complete inhibition) compared to the positive control.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Mechanism of Action: Mimicking Quorum-Sensing Molecules
Recent studies have elucidated a more nuanced mechanism for the antifungal activity of MCFAs against C. albicans. Beyond general membrane disruption, these fatty acids, particularly this compound, appear to mimic the fungal quorum-sensing molecule, farnesol. This mimicry interferes with key virulence traits.
The proposed mechanism involves the inhibition of the yeast-to-hypha transition, a critical step in biofilm formation and tissue invasion. By acting as a farnesol analogue, this compound can down-regulate genes involved in hyphal growth and biofilm development. This leads to a significant reduction in biofilm formation at concentrations much lower than the MIC, suggesting a specific signaling pathway interference rather than a general fungicidal effect at these sub-inhibitory concentrations.
Proposed Signaling Pathway Interference by this compound
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Fungal Self-Inhibitor, Prevents Germination of Rhizopus oligosporus Sporangiospores by Dissipation of the pH Gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Fungal Self-Inhibitor, Prevents Germination of Rhizopus oligosporus Sporangiospores by Dissipation of the pH Gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiofilm and antifungal activities of medium‐chain fatty acids against Candida albicans via mimicking of the quorum‐sensing molecule farnesol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Nonanoic Acid Versus Synthetic Plasticizers in Polymer Formulations
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate plasticizer is a critical consideration in the formulation of polymeric materials, influencing a wide range of properties from mechanical flexibility to biocompatibility. While synthetic plasticizers such as phthalates and citrates have long been the industry standard, there is a growing interest in bio-based alternatives driven by environmental and health concerns. This guide provides an objective comparison of the efficacy of nonanoic acid, a naturally derived fatty acid, against common synthetic plasticizers, supported by available experimental data and detailed methodologies.
Overview of Plasticizers
Plasticizers are additives that increase the plasticity or fluidity of a material. They work by embedding themselves between the polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature (Tg), which is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The ideal plasticizer exhibits high efficiency (a significant reduction in Tg at low concentrations), good compatibility with the polymer, low volatility, and minimal migration.
Synthetic Plasticizers:
-
Phthalates: Esters of phthalic acid, such as Di(2-ethylhexyl) phthalate (DEHP), have been widely used due to their high performance and low cost. However, concerns about their potential health and environmental impacts have led to increased regulation.
-
Citrates: Esters of citric acid, like Acetyl Tributyl Citrate (ATBC), are considered a safer, bio-based alternative to phthalates and are often used in sensitive applications like medical devices and food packaging.
This compound as a Bio-plasticizer:
This compound, a nine-carbon saturated fatty acid, is being explored as a sustainable and potentially less toxic plasticizer. It can be used directly or, more commonly, as a derivative such as an ester to improve its compatibility and performance within a polymer matrix.
Comparative Performance Data
The following tables summarize the performance of a this compound derivative and common synthetic plasticizers in various polymer formulations. It is important to note that direct comparative data for this compound itself across a range of polymers and against multiple synthetic plasticizers under identical conditions is limited in publicly available literature. The data presented here is synthesized from various studies and should be interpreted with consideration for potential variations in experimental protocols.
Table 1: Mechanical Properties of Plasticized Polymers
| Plasticizer | Polymer | Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Source(s) |
| Isosorbide Dinonanoate (SDN)¹ | Polypropylene (PP) | 15 | - (Impact Strength increased by 384%) | - | |
| DEHP (Di(2-ethylhexyl) phthalate) | PVC | 50 | ~19 | ~250 | |
| DINP (Diisononyl phthalate) | PVC | 50 | ~19 | ~250 | |
| ATBC (Acetyl Tributyl Citrate) | PLA | 30 | - | - (Significant increase) |
¹Isosorbide dinonanoate is a diester of isosorbide and this compound.
Table 2: Thermal Properties of Plasticized Polymers
| Plasticizer | Polymer | Concentration (phr) | Glass Transition Temperature (Tg) (°C) | Source(s) |
| Isosorbide Dinonanoate (SDN)¹ | Polypropylene (PP) | 20 | Decreased by 15.43°C compared to pure PP | |
| DEHP (Di(2-ethylhexyl) phthalate) | PVC | 50 | -37 | |
| ATBC (Acetyl Tributyl Citrate) | PLA | 30 | 12.21 | |
| TEC (Triethyl Citrate) | PLA | 30 | 10.29 |
¹Isosorbide dinonanoate is a diester of isosorbide and this compound.
Table 3: Migration Resistance of Plasticizers
| Plasticizer | Polymer | Test Condition | Migration (Weight Loss %) | Source(s) |
| Succinic acid and oleic acid based esters | PVC | Not specified | 70% lower than DEHP/DINP | |
| Polymeric Plasticizers | PVC | Various | Significantly higher resistance than monomeric plasticizers |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of plasticizer efficacy.
3.1. Tensile Properties Testing (ASTM D638 / D882)
-
Objective: To determine the mechanical strength and flexibility of the plasticized polymer.
-
Methodology:
-
Specimen Preparation: Polymer films or sheets are prepared with a defined concentration of the plasticizer. For materials thicker than 1.0 mm, dumbbell-shaped specimens are prepared according to ASTM D638 specifications. For thin films (less than 1.0 mm), rectangular strips are used as per ASTM D882.
-
Conditioning: Specimens are conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for a specified period before testing.
-
Testing: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead movement until the specimen fails.
-
-
Key Parameters Measured:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length that the material undergoes before breaking.
-
Modulus of Elasticity (Young's Modulus): A measure of the material's stiffness.
-
3.2. Thermal Analysis - Differential Scanning Calorimetry (DSC)
-
Objective: To assess the effect of the plasticizer on the thermal properties of the polymer, primarily the glass transition temperature (Tg).
-
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the plasticized polymer is sealed in an aluminum pan.
-
Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point (e.g., indium).
-
Heating/Cooling Cycle: The sample is subjected to a controlled temperature program, which typically involves an initial heating scan to erase the thermal history, followed by a controlled cooling scan, and a final heating scan. A typical heating rate is 10-20 °C/min.
-
-
Data Interpretation: The glass transition is observed as a step change in the heat flow curve. A lower Tg indicates a more efficient plasticizer, as it signifies that less thermal energy is required to induce chain mobility and flexibility.
3.3. Plasticizer Migration Resistance Testing (ISO 177)
-
Objective: To quantify the tendency of the plasticizer to leach out of the polymer matrix.
-
Methodology:
-
Test Assembly: A disc-shaped specimen of the plasticized polymer is placed between two absorbent discs (e.g., activated carbon or a standard polymer sheet).
-
Conditioning: The assembly is placed between two glass plates and a standard weight is applied to ensure intimate contact. The entire setup is then placed in an oven at a specified temperature for a defined period.
-
Measurement: The weight loss of the polymer specimen and the weight gain of the absorbent discs are measured.
-
-
Data Interpretation: A lower weight loss from the polymer specimen indicates higher migration resistance.
Visualizations
Caption: Experimental workflow for evaluating plasticizer efficacy.
Caption: Mechanism of polymer plasticization.
Conclusion
The available data suggests that this compound derivatives have the potential to be effective bio-based plasticizers. For instance, isosorbide dinonanoate has been shown to significantly improve the impact strength and reduce the glass transition temperature of polypropylene, indicating efficient plasticization. However, a direct one-to-one comparison with widely used synthetic plasticizers like DEHP and ATBC across various key performance indicators in common polymers like PVC and PLA is not yet readily available in the scientific literature.
Synthetic plasticizers like phthalates and citrates have a long history of use and a well-documented performance profile. While non-phthalate plasticizers are gaining market share due to regulatory pressures, the complete replacement of traditional plasticizers requires bio-based alternatives to demonstrate comparable or superior performance in terms of mechanical properties, thermal stability, and, crucially, migration resistance.
Further research is needed to conduct direct comparative studies of this compound and its simple esters against a broader range of synthetic plasticizers in various polymer systems. Such studies would be invaluable for researchers and formulators seeking to develop more sustainable and safer polymer products without compromising performance.
A comparative study of the skin irritation potential of nonanoic acid and sodium lauryl sulfate
A comprehensive review of experimental data on the skin irritation profiles of nonanoic acid and the widely used surfactant, sodium lauryl sulfate.
In the realm of dermatological research and product development, a thorough understanding of the skin irritation potential of chemical compounds is paramount. This guide provides a comparative study of two frequently encountered substances: this compound (NAA), a saturated fatty acid, and sodium lauryl sulfate (SLS), an anionic surfactant. While both are known skin irritants, their mechanisms and the severity of their effects can differ significantly. This analysis synthesizes experimental data to offer a clear comparison for researchers, scientists, and drug development professionals.
Executive Summary
This compound is classified as a non-corrosive irritant, while sodium lauryl sulfate is considered a corrosive irritant.[1][2] Experimental evidence consistently demonstrates that SLS has a greater capacity to disrupt the skin's barrier function, leading to higher transepidermal water loss (TEWL) compared to this compound.[2][3] However, the visible signs of irritation, such as erythema (redness), can be comparable between the two compounds, particularly at certain concentrations and time points.[3] The underlying inflammatory and cellular responses to these two irritants also exhibit distinct differences.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from comparative studies on the skin irritation potential of this compound and sodium lauryl sulfate.
| Parameter | This compound (NAA) | Sodium Lauryl Sulfate (SLS) | Key Findings |
| Transepidermal Water Loss (TEWL) | Lower increase compared to SLS. | Significantly higher increase in TEWL, indicating greater disruption of the skin barrier. | SLS solutions consistently cause higher TEWL values than NAA solutions. The recovery of TEWL to baseline values may be more prolonged after exposure to SLS. |
| Erythema (Redness) | Induces erythema, with the response decreasing over time for all tested concentrations. | Induces erythema, with the response decreasing over time for higher concentrations. | Both NAA and SLS solutions show a very similar pattern of erythema indices. |
| Surface Changes | Increased surface changes at higher concentrations. | Increased surface changes over time. | Surface skin changes tend to increase with time for SLS. |
Table 1: Comparison of In Vivo Skin Irritation Parameters
| Test Method | Endpoint | This compound (NAA) | Sodium Lauryl Sulfate (SLS) |
| OECD TG 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test) | Cell Viability | Causes a reduction in cell viability. | Used as a positive control, causing a significant reduction in cell viability. |
Table 2: Comparison of In Vitro Skin Irritation Parameters
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to assess the skin irritation potential of this compound and sodium lauryl sulfate.
In Vivo Human Patch Test
This method is employed to evaluate the skin irritation potential of substances in human volunteers.
-
Subject Recruitment: Healthy volunteers with no history of skin diseases are recruited for the study.
-
Test Substances and Concentrations:
-
This compound (NAA) is typically tested at concentrations ranging from 10% to 80% in a suitable vehicle like propan-1-ol.
-
Sodium lauryl sulfate (SLS) is commonly tested at concentrations between 0.5% and 3% in an aqueous solution.
-
Vehicle and negative controls (e.g., water for injection) are included.
-
-
Patch Application:
-
A small, defined amount (e.g., 15 µL) of each test substance is applied to a filter paper disc within a Finn Chamber.
-
The patches are applied to a designated skin area, often the lower back or volar forearm, for a specified duration, typically 24 to 48 hours.
-
-
Evaluation:
-
After the exposure period, the patches are removed, and the skin reaction is evaluated at set time points, such as 48 and 96 hours post-application.
-
Visual Assessment: Erythema and other surface changes (e.g., scaling, dryness) are scored by a trained observer using a standardized scale.
-
Bioengineering Measurements:
-
Transepidermal Water Loss (TEWL): Measured using an evaporimeter to quantify the integrity of the skin barrier. An increase in TEWL indicates barrier disruption.
-
Erythema: Quantified using a colorimeter or a laser Doppler flowmeter to measure changes in skin color and blood flow.
-
-
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
This in vitro method provides a non-animal alternative for assessing skin irritation potential.
-
Test System: A three-dimensional reconstructed human epidermis (RhE) model, which mimics the structure and function of the human epidermis, is used.
-
Test Procedure:
-
The test substance is applied topically to the surface of the RhE tissue.
-
The tissue is exposed to the substance for a defined period (e.g., 60 minutes).
-
Following exposure, the substance is removed by washing, and the tissue is incubated for a recovery period (e.g., 42 hours).
-
-
Viability Assessment:
-
Cell viability is determined using a colorimetric assay, most commonly the MTT assay.
-
In this assay, the vital dye MTT is converted by mitochondrial enzymes of viable cells into a blue formazan salt.
-
The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring its absorbance.
-
-
Classification:
-
A substance is classified as an irritant if it reduces cell viability below a defined threshold (≤ 50%) compared to the negative control.
-
Sodium lauryl sulfate (e.g., 5% solution) is used as a positive control to ensure the test system is responsive.
-
Mechanisms of Action and Signaling Pathways
The distinct irritation profiles of this compound and sodium lauryl sulfate are rooted in their different mechanisms of action at the molecular and cellular levels.
Sodium Lauryl Sulfate (SLS)
SLS is a potent surfactant that disrupts the skin barrier primarily by interacting with proteins and lipids in the stratum corneum. This leads to:
-
Protein Denaturation: SLS can denature keratin, a key structural protein in the skin, leading to increased water loss and barrier dysfunction.
-
Lipid Disruption: It can disorganize the lipid lamellae in the stratum corneum, further compromising the skin's barrier function.
-
Inflammatory Response: The barrier disruption triggers an inflammatory cascade. Damaged keratinocytes release pro-inflammatory cytokines and chemokines, such as Interleukin-1 alpha (IL-1α), Interleukin-1 Receptor Antagonist (IL-1RA), and Interleukin-8 (IL-8). This leads to the recruitment of immune cells and the visible signs of inflammation, such as erythema.
This compound (NAA)
The mechanism of action for this compound is less well-defined than that of SLS but is known to differ. It is believed to induce irritation through:
-
Cellular Stress: As a fatty acid, NAA can be incorporated into cell membranes, potentially altering their fluidity and function, leading to cellular stress.
-
Differential Gene Expression: Studies have shown that NAA induces a different gene expression profile in the epidermis compared to SLS, suggesting a distinct signaling pathway.
-
Inflammatory Mediator Release: While the specific cytokine profile may differ from that of SLS, NAA also triggers the release of inflammatory mediators, contributing to the observed erythema.
Conclusion
Both this compound and sodium lauryl sulfate are valuable tools in experimental dermatology for inducing and studying skin irritation. However, their distinct mechanisms of action result in different biophysical and cellular responses. SLS appears to be a more potent disruptor of the skin's barrier function, as evidenced by significantly higher TEWL values. In contrast, the erythematous response can be similar for both compounds. The choice of irritant in experimental models should, therefore, be guided by the specific aspect of skin irritation being investigated. For studies focusing on severe barrier disruption, SLS is a suitable model. For investigations into alternative pathways of irritation that may not be solely dependent on profound barrier damage, this compound presents a relevant alternative. This comparative guide provides a foundational understanding to aid researchers in selecting the appropriate model and interpreting their findings in the context of skin irritation studies.
References
Navigating Weed Management: A Comparative Guide to the Biodegradability of Nonanoic Acid in Diverse Soil Environments
For Immediate Release
A comprehensive analysis of nonanoic acid, a broad-spectrum contact herbicide, highlights its rapid biodegradation in soil, positioning it as a notable alternative to more persistent chemical herbicides. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's environmental fate in different soil types, alongside detailed experimental protocols for its assessment and a look at alternative weed management solutions.
This compound, also known as pelargonic acid, offers an effective method for weed control by disrupting the cell membranes of plants, leading to desiccation.[1] Its appeal is significantly enhanced by its environmental profile, particularly its rapid breakdown by soil microorganisms.
Highlighting Rapid Biodegradation: A Look at the Data
The environmental persistence of any herbicide is a critical factor in its overall safety and sustainability profile. This compound consistently demonstrates a short half-life in soil, indicating its rapid breakdown into naturally occurring substances. The United States Environmental Protection Agency (EPA) estimates that this compound degrades to half of its applied concentration in soil in less than one day.[1] A peer-reviewed study further corroborates this, normalizing the dissipation time 50% (DT50) to 1.6 days.[2]
While specific comparative studies on the biodegradation of this compound in different soil types are not abundant in publicly available literature, the fundamental principles of soil science allow for informed extrapolations. The rate of microbial degradation of organic compounds is heavily influenced by soil properties such as microbial biomass, organic matter content, and aeration.
| Soil Type | Typical Organic Matter Content | Typical Microbial Biomass | Expected Relative Biodegradation Rate of this compound | Estimated Half-life (DT50) |
| Sandy Soil | Low | Low to Moderate | Moderate | < 2 days |
| Loamy Soil | Moderate to High | High | High | < 1 day |
| Clay Soil | High | Moderate to High | High | < 1.5 days |
Note: The expected relative biodegradation rates and estimated half-lives are inferred based on general principles of soil microbiology and the known rapid biodegradability of this compound. Loamy and clay soils, with their higher organic matter and microbial populations, are expected to facilitate faster degradation compared to sandy soils.
Alternative Weed Management Solutions
A comparative assessment of this compound necessitates an examination of other available herbicides.
| Herbicide | Mechanism of Action | Average Soil Half-Life | Environmental Considerations |
| This compound | Contact herbicide, disrupts cell membranes | < 1 - 1.6 days[1][2] | Rapidly biodegrades. |
| Glyphosate | Systemic, inhibits an enzyme essential for plant growth | 30 - 60 days (can range from 1 to 130 days) | More persistent in soil, potential for off-target effects. |
| Acetic Acid (Vinegar) | Contact herbicide, desiccates plant tissue | Breaks down quickly in the environment. | Requires higher concentrations for efficacy, non-selective. |
| Soap Salts (e.g., Ammonium Nonanoate) | Contact herbicide, disrupts cell membranes | Generally low persistence. | Effective on contact, requires thorough coverage. |
| Iron-Based Herbicides | Selective, causes broadleaf weeds to dry up and die | Iron is a natural component of soil. | Effective against broadleaf weeds with less impact on grasses. |
Experimental Protocols for Assessing Biodegradability
To ensure robust and reproducible findings on the biodegradability of substances like this compound, standardized testing protocols are essential. The OECD Guideline 307 for Testing of Chemicals: "Aerobic and Anaerobic Transformation in Soil" provides a comprehensive framework for such assessments.
Objective
To determine the rate and route of degradation of a test substance in both aerobic and anaerobic soil conditions.
Principle
The test substance, typically radiolabeled (e.g., with ¹⁴C), is applied to fresh soil samples of known composition (e.g., sandy loam, clay loam). The treated soil is then incubated under controlled temperature, moisture, and, for aerobic testing, oxygen levels. At various time intervals, soil samples are analyzed to quantify the parent compound, its transformation products, and the amount of ¹⁴C mineralized to ¹⁴CO₂.
Materials and Equipment
-
Test substance (e.g., ¹⁴C-labeled this compound)
-
Well-characterized soils (e.g., sandy loam, clay loam, silty clay)
-
Incubation vessels (e.g., biometer flasks)
-
CO₂ traps (e.g., sodium hydroxide or potassium hydroxide solution)
-
Analytical instrumentation (e.g., Liquid Scintillation Counter (LSC), High-Performance Liquid Chromatography (HPLC) with a radioactivity detector)
-
Controlled environment chamber or incubator
Procedure
-
Soil Preparation: Collect, sieve, and characterize the test soils for properties such as pH, organic carbon content, texture, and microbial biomass.
-
Test Substance Application: Apply the radiolabeled test substance to the soil samples at a known concentration.
-
Incubation: Place the treated soil in incubation vessels. For aerobic conditions, ensure a continuous supply of CO₂-free air. For anaerobic conditions, purge the system with an inert gas like nitrogen and maintain a flooded state. Incubate at a constant temperature (e.g., 20°C) in the dark.
-
Sampling and Analysis: At predetermined intervals, sacrifice replicate samples. Extract the soil to separate the parent compound and its metabolites. Analyze the extracts using HPLC. Measure the radioactivity in the CO₂ traps using LSC to determine the rate of mineralization.
-
Data Analysis: Calculate the dissipation time (DT50 and DT90) for the parent compound and the formation and decline of major metabolites.
Visualizing the Process
To better illustrate the experimental workflow and the mode of action of this compound, the following diagrams are provided.
References
A Comparative Analysis of the Flavor Profiles of Esters Derived from Nonanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the flavor profiles of four key esters derived from nonanoic acid: methyl nonanoate, ethyl nonanoate, propyl nonanoate, and butyl nonanoate. These esters are significant contributors to the aromas and flavors of various fruits, beverages, and other natural products, and are widely used in the food, fragrance, and pharmaceutical industries. This document outlines their distinct sensory characteristics, supported by available quantitative data, and details the experimental protocols used for their evaluation.
Comparative Flavor Profiles
The flavor profiles of short-chain alkyl esters of this compound vary significantly with the size of the alkyl group. Generally, as the alkyl chain length increases from methyl to butyl, the aroma transitions from a general fruity and wine-like character to more specific and complex floral and fruity notes.
Table 1: Comparative Summary of Flavor Profiles of this compound Esters
| Ester | Chemical Formula | Molecular Weight ( g/mol ) | Odor Profile | Flavor Profile | Odor Threshold (in water, ppb) |
| Methyl Nonanoate | C10H20O2 | 172.27 | Sweet, fruity, pear, waxy, tropical, wine-like.[1] | Winey, waxy, green, celery, pear, with an unripe fruit nuance.[1] | Not available in water |
| Ethyl Nonanoate | C11H22O2 | 186.29 | Fruity, winey, cognac-like, fatty, oily, nut-like. | Oily, fatty-fruity. | 850 (in wine)[2][3] |
| Propyl Nonanoate | C12H24O2 | 200.32 | Fermented, yeasty, melon.[4] | Not specifically described | Not available in water |
| Butyl Nonanoate | C13H26O2 | 214.34 | Floral, orange, apricot, rose. | Fruity. | Not available in water |
Detailed Sensory Descriptors
Methyl Nonanoate
Methyl nonanoate possesses a multifaceted aroma profile characterized by sweet, fruity, and waxy notes with a distinct wine-like character. At a concentration of 10 ppm, it is described as having a sweet, fruity, pear-like, waxy, and winey aroma with a subtle tropical nuance. Its flavor is correspondingly complex, with winey, waxy, green, celery, and pear notes, accompanied by a hint of unripe fruit.
Ethyl Nonanoate
Ethyl nonanoate presents a robust fruity and winey aroma, often associated with the scent of cognac. It also carries fatty, oily, and nut-like undertones. The flavor is predominantly oily and fatty-fruity. Its odor threshold in wine has been reported as 850 ppb.
Propyl Nonanoate
Propyl nonanoate deviates from the more common fruity notes of the shorter-chain esters, exhibiting a fermented, yeasty, and melon-like odor. This suggests a different sensory space compared to its methyl and ethyl counterparts.
Butyl Nonanoate
Butyl nonanoate offers a distinctly floral and fruity bouquet, with specific notes of orange, apricot, and rose. Its flavor is generally characterized as fruity.
Experimental Protocols
The characterization of the flavor profiles of these esters relies on a combination of instrumental analysis and sensory evaluation. The two primary methods employed are Gas Chromatography-Olfactometry (GC-O) and Quantitative Descriptive Analysis (QDA).
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of specific odor-active compounds in a complex mixture.
Protocol:
-
Sample Preparation: The ester sample is diluted in an appropriate solvent. For analysis of a product containing the ester, a volatile extraction method such as headspace solid-phase microextraction (SPME) or solvent extraction is employed.
-
Gas Chromatographic Separation: The prepared sample is injected into a gas chromatograph equipped with a capillary column suitable for separating volatile compounds. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and polarity.
-
Olfactometry Detection: The effluent from the GC column is split between a standard detector (e.g., Flame Ionization Detector or Mass Spectrometer) and a sniffing port.
-
Sensory Evaluation: A trained panelist sniffs the effluent at the sniffing port and records the perceived odor, its intensity, and its duration.
-
Data Analysis: The sensory data is correlated with the chromatographic data to identify the specific compounds responsible for the perceived aromas. Dilution techniques, such as Aroma Extract Dilution Analysis (AEDA), can be used to determine the flavor dilution (FD) factor, which indicates the potency of an odorant.
Quantitative Descriptive Analysis (QDA)
QDA is a sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product by a trained panel.
Protocol:
-
Panelist Selection and Training: A panel of 10-12 individuals is selected based on their sensory acuity and ability to verbalize perceptions. Panelists undergo extensive training to develop a consensus vocabulary (lexicon) to describe the aroma, flavor, and texture attributes of the esters.
-
Lexicon Development: The panel, through a series of sessions, develops a list of descriptive terms for the sensory characteristics of the this compound esters. Reference standards are used to anchor these terms.
-
Sample Evaluation: Samples of each ester, diluted to appropriate concentrations, are presented to the panelists in a controlled environment. Panelists individually rate the intensity of each attribute on a line scale (e.g., a 15 cm line scale).
-
Data Analysis: The intensity ratings are statistically analyzed to determine the sensory profile of each ester and to identify significant differences between them. The results are often visualized using spider web plots.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for a comparative analysis of the flavor profiles of this compound esters.
References
Validation of Nonanoic Acid as a Biomarker for Specific Metabolic Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of nonanoic acid as an emerging biomarker against established markers for specific metabolic pathways, particularly lipid peroxidation and certain inborn errors of metabolism. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in the validation and application of this compound in research and drug development.
This compound as a Biomarker for Lipid Peroxidation
This compound and its oxidized derivatives, such as 4-oxothis compound and 9-oxothis compound, are gaining attention as potential biomarkers of oxidative stress and lipid peroxidation.[1][2] Lipid peroxidation is a process where reactive oxygen species (ROS) attack polyunsaturated fatty acids in cell membranes, leading to cellular damage and the formation of various byproducts.[3] While molecules like 4-hydroxynonenal (4-HNE), malondialdehyde (MDA), and isoprostanes are considered the gold standard for assessing lipid peroxidation, this compound presents a promising alternative due to its stability.[3]
Comparative Performance of Lipid Peroxidation Biomarkers
Direct quantitative comparisons of the sensitivity and specificity of this compound against established lipid peroxidation biomarkers are still emerging in the literature. However, existing research provides valuable insights into their respective characteristics.
| Biomarker | Class | Key Characteristics | Analytical Method |
| This compound/Oxo-nonanoic Acids | Fatty Acid/Oxidized Fatty Acid | Stable end-product of lipid peroxidation.[3] | GC-MS, LC-MS/MS |
| 4-Hydroxynonenal (4-HNE) | Aldehyde | Highly reactive and cytotoxic, readily forms protein adducts. | ELISA, GC-MS, LC-MS/MS |
| Malondialdehyde (MDA) | Aldehyde | Widely used but can be produced by other biological processes, leading to lower specificity. | TBARS assay, HPLC, GC-MS |
| Isoprostanes | Prostaglandin-like compounds | Considered a reliable marker of in vivo oxidative stress, chemically stable. | GC-MS, LC-MS/MS |
This compound in Inborn Errors of Metabolism
This compound and other medium-chain fatty acids can also serve as biomarkers for certain inborn errors of metabolism, specifically fatty acid oxidation (FAO) disorders and peroxisomal disorders. These genetic conditions result in the deficiency of enzymes required for the breakdown of fatty acids, leading to their accumulation in bodily fluids.
Fatty Acid Oxidation Disorders
Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is a common FAO disorder where the body cannot properly break down medium-chain fatty acids. This leads to an accumulation of fatty acids like octanoic acid (C8) and decanoic acid (C10), and their derivatives in the blood. While not the primary diagnostic marker, elevated levels of this compound (C9) could potentially be observed as part of the overall dysregulation of medium-chain fatty acid metabolism.
Peroxisomal Disorders
Peroxisomal biogenesis disorders (PBDs), such as Zellweger syndrome, are characterized by the absence or dysfunction of peroxisomes, which are essential for the metabolism of very long-chain fatty acids and branched-chain fatty acids. In these disorders, the accumulation of various fatty acids and their metabolites can be detected in urine. Urinary organic acid analysis often reveals a characteristic profile, including dicarboxylic aciduria, which may include this compound derivatives.
Experimental Protocols
Accurate and reproducible quantification of this compound is crucial for its validation as a biomarker. The following are detailed protocols for the analysis of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: GC-MS Analysis of this compound in Human Serum
This protocol outlines the steps for the extraction, derivatization, and quantification of this compound in human serum.
1. Sample Preparation (Extraction):
-
To 100 µL of serum in a glass tube, add an appropriate internal standard (e.g., deuterated this compound).
-
Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the lower organic layer to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the tube tightly and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) esters.
-
Cool the sample to room temperature before injection.
3. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 70°C, hold for 1 min, then ramp to 280°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of the target ions for this compound-TMS ester and the internal standard.
-
Protocol 2: LC-MS/MS Analysis of this compound in Human Urine
This protocol describes a "dilute-and-shoot" method for the rapid quantification of this compound in urine.
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any debris.
-
In a microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of an aqueous solution containing 0.1% formic acid and the internal standard (e.g., deuterated this compound).
-
Vortex for 30 seconds. The sample is now ready for injection.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
-
Visualizations
The following diagrams illustrate the key metabolic pathways and experimental workflows discussed in this guide.
References
Comparative study of the antimicrobial efficacy of nonanoic acid and its ammonium salt
An Objective Analysis for Researchers and Drug Development Professionals
The increasing demand for novel antimicrobial agents has led to a renewed interest in the efficacy of fatty acids and their derivatives. Among these, nonanoic acid, a nine-carbon saturated fatty acid, and its ammonium salt, ammonium nonanoate, have garnered attention for their biological activities. This guide provides a comparative study of their antimicrobial efficacy, supported by available experimental data, detailed methodologies, and visual representations of experimental workflows and mechanisms of action.
Antimicrobial Performance: A Data-Driven Comparison
Quantitative data on the antimicrobial efficacy of this compound against a variety of microorganisms has been established through in vitro studies. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric in these assessments.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Microorganism | Type | MIC (µg/mL) |
| Bacillus subtilis | Gram-positive bacterium | >1000 |
| Mycobacterium smegmatis | Gram-positive bacterium | 250 |
| Sarcina lutea | Gram-positive bacterium | 125 |
| Escherichia coli | Gram-negative bacterium | >1000 |
| Salmonella typhimurium | Gram-negative bacterium | >1000 |
| Streptomyces nojiriensis | Gram-positive bacterium | >1000 |
| Candida utilis | Fungus (Yeast) | 125 |
| Candida albicans | Fungus (Yeast) | 100-200[2] |
| Trichophyton mentagrophytes | Fungus (Dermatophyte) | Not specified, but active[3] |
Data for the first seven organisms in the table was derived from a study on this compound derivatives where n-nonanoic acid was used as a reference.[4][5]
This compound has also been reported to exhibit antibacterial action against food-perishing bacteria and pathogens such as Listeria, Legionella, Salmonella, and E. coli O157.
Ammonium nonanoate is recognized as a broad-spectrum contact herbicide and is known to control moss, algae, lichens, and liverworts. Its mechanism of action as a herbicide involves the disruption of cell membranes, leading to rapid dehydration. While this suggests a potential for broader antimicrobial activity, quantitative data in the form of MIC values against specific bacteria and fungi are not sufficiently documented in the available literature to draw a direct comparison with this compound.
Mechanism of Action
This compound's antimicrobial activity is attributed to its ability to interfere with cell membranes and metabolic processes. As a fatty acid, it can disrupt the lipid bilayer of microbial cell membranes, leading to increased permeability and leakage of cellular contents. Furthermore, it has been shown to inhibit the germination of fungal spores by dissipating the pH gradient across the cell membrane, which is crucial for cellular energy production and transport processes.
The proposed mechanism of action of this compound on a microbial cell is illustrated in the diagram below.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibiofilm and antifungal activities of medium-chain fatty acids against Candida albicans via mimicking of the quorum-sensing molecule farnesol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Nonanoic Acid and Valproic Acid for Seizure Amelioration: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the anticonvulsant properties of nonanoic acid, a medium-chain fatty acid, and valproic acid, a widely prescribed antiepileptic drug. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their efficacy, mechanisms of action, and available toxicological data based on preclinical studies.
Executive Summary
Valproic acid has long been a cornerstone in epilepsy treatment, valued for its broad-spectrum efficacy across various seizure types. Its therapeutic effects are attributed to a multifaceted mechanism involving the enhancement of GABAergic inhibition, modulation of voltage-gated ion channels, and inhibition of histone deacetylases. In contrast, this compound is emerging as a potential therapeutic agent with a distinct mechanistic profile. Preclinical evidence suggests that this compound may offer comparable or even superior anticonvulsant potency in certain seizure models, primarily through the inhibition of AMPA receptors and modulation of phosphoinositide signaling pathways. This guide presents the available data to facilitate an objective evaluation of this compound as a potential alternative or adjunctive therapy for seizures.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data from preclinical studies to provide a direct comparison between this compound and valproic acid.
| Parameter | This compound | Valproic Acid | References |
| Anticonvulsant Efficacy (MES Model) | ED₅₀: Data not available in reviewed literature | ED₅₀ (mice): 370 mg/kg | [1] |
| Anticonvulsant Efficacy (PTZ Model) | ED₅₀: Data not available in reviewed literature | ED₅₀ (mice): 348 mg/kg | [1] |
| In Vitro Seizure Model (low-Mg²⁺) | Stronger reduction in epileptiform activity compared to VPA at 1 mM | Significant decrease in epileptiform discharge frequency at 1 mM | [2] |
| In Vivo Status Epilepticus Model | More potent in controlling seizures compared to VPA | Effective in controlling seizures | [3] |
| Neuroprotection | Powerful in reducing hilar neuronal death | Protects hippocampal neurons from seizure-induced damage | [4] |
| Parameter | This compound | Valproic Acid | References |
| Primary Mechanism of Action | - Direct, non-competitive inhibition of AMPA receptors- Reduction of phosphoinositide levels | - Enhancement of GABAergic transmission- Modulation of voltage-gated Na⁺, Ca²⁺, and K⁺ channels- Inhibition of histone deacetylases (HDACs) | |
| Toxicity Profile | Low acute toxicity (rodent studies). Considered practically non-toxic by ingestion or dermal contact. Potential skin and eye irritant. | Known teratogen. Potential for hepatotoxicity and other side effects. | |
| Pharmacokinetics | Metabolized by beta-oxidation. Estimated soil half-life of less than one day. | Highly protein-bound (87-95%). Metabolized in the liver via multiple pathways. |
Experimental Protocols
Detailed methodologies for key experimental models cited in this guide are provided below to facilitate reproducibility and further investigation.
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.
-
Animal Model: Adult male albino rats or mice are commonly used.
-
Drug Administration: Test compounds (e.g., valproic acid) or vehicle are administered intraperitoneally (i.p.) at a predetermined time before seizure induction (typically 30-60 minutes).
-
Seizure Induction: A short electrical stimulus (e.g., 50-150 mA, 60 Hz for 0.2 seconds) is delivered through corneal or auricular electrodes.
-
Endpoint: The primary endpoint is the abolition of the hindlimb tonic extension phase of the seizure. The dose at which 50% of the animals are protected is determined as the ED₅₀.
Pentylenetetrazole (PTZ)-Induced Seizure Model
The PTZ model is used to evaluate the efficacy of compounds against myoclonic and absence seizures.
-
Animal Model: Adult male albino rats or mice are typically used.
-
Drug Administration: The test compound or vehicle is administered i.p. prior to PTZ injection.
-
Seizure Induction: A subcutaneous (s.c.) or i.p. injection of PTZ (a GABA-A receptor antagonist) at a convulsive dose is administered.
-
Endpoint: The primary endpoint is the absence of generalized clonic seizures for a defined period (e.g., 5 seconds) within a 30-minute observation window. The ED₅₀ is calculated as the dose that protects 50% of the animals from seizures.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in the anticonvulsant effects of this compound and valproic acid, as well as a typical experimental workflow for their preclinical evaluation.
Conclusion
The preclinical data currently available suggests that this compound holds promise as an anticonvulsant agent, potentially offering a distinct and potent alternative to established treatments like valproic acid. Its unique mechanism of action, centered on AMPA receptor inhibition and phosphoinositide signaling, presents a novel avenue for therapeutic development in epilepsy. However, further rigorous preclinical studies are warranted to establish a comprehensive efficacy and safety profile, including the determination of ED₅₀ values in standardized seizure models and a more thorough investigation of its pharmacokinetic and long-term toxicological properties. This guide serves as a foundational resource to inform and direct future research in this promising area.
References
- 1. Anti-epileptic activity, toxicity and teratogenicity in CD1 mice of a novel valproic acid arylamide derivative, N-(2-hydroxyphenyl)-2-propylpentanamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antiepileptic drug valproic acid and other medium-chain fatty acids acutely reduce phosphoinositide levels independently of inositol in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 4. researchgate.net [researchgate.net]
A comparative transcriptomics study of plant responses to nonanoic acid and other herbicides
A Comparative Transcriptomics Guide to Plant Responses: Nonanoic Acid and Other Herbicides
This guide provides a comparative analysis of plant transcriptomic responses to this compound, a fatty acid-based bio-herbicide, and glyphosate, a widely used synthetic herbicide. By examining the changes in gene expression, this document offers insights into the distinct molecular mechanisms underlying their herbicidal actions. This information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of herbicide modes of action and to guide the development of novel weed management strategies.
Introduction to Herbicidal Action and Transcriptomics
Herbicides induce significant physiological and molecular stress in plants. Transcriptomics, particularly through RNA sequencing (RNA-seq), provides a powerful tool to dissect these responses at a genome-wide level. By comparing the transcriptomes of herbicide-treated and untreated plants, researchers can identify differentially expressed genes (DEGs), elucidate affected signaling pathways, and uncover mechanisms of action and resistance.[1]
This compound (also known as pelargonic acid) is a naturally occurring fatty acid that acts as a non-selective contact herbicide.[2][3] Its mode of action involves the rapid disruption of cell membrane integrity, leading to leakage of cellular contents and desiccation. In contrast, glyphosate, a systemic herbicide, inhibits the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway.[4][5] This blockage prevents the synthesis of essential aromatic amino acids, ultimately leading to plant death.
While no direct comparative transcriptomics studies for this compound were found, this guide synthesizes data from a study on ailanthone, a potential bio-herbicide with a similar stress-inducing mechanism, and compares it with data from studies on glyphosate. Ailanthone treatment has been shown to induce significant stress responses in plants, providing a relevant proxy for understanding the transcriptomic impact of contact bio-herbicides.
Comparative Quantitative Transcriptomic Data
The following tables summarize the quantitative data from transcriptomic studies on plant responses to ailanthone (as a proxy for this compound) and glyphosate.
Table 1: Summary of Differentially Expressed Genes (DEGs) in Arabidopsis thaliana in Response to Ailanthone
| Plant Species | Herbicide | Treatment | Upregulated Genes | Downregulated Genes | Total DEGs |
| Arabidopsis thaliana (Col-0) | Ailanthone | 0.5 µM for 7 days | 291 | 237 | 528 |
| Arabidopsis thaliana (Cvi-0) | Ailanthone | 0.5 µM for 7 days | 258 | 215 | 473 |
| Arabidopsis thaliana (U112-3) | Ailanthone | 0.5 µM for 7 days | 273 | 209 | 482 |
| Arabidopsis thaliana (Common) | Ailanthone | 0.5 µM for 7 days | 82 | 42 | 131 (shared) |
Table 2: Summary of Differentially Expressed Genes (DEGs) in Response to Glyphosate
| Plant Species | Herbicide | Treatment | Upregulated Genes | Downregulated Genes | Total DEGs |
| Conyza bonariensis | Glyphosate | Not Specified | 4,297 | 5,325 | 9,622 |
| Picochlorum sp. SENEW3 | Glyphosate | 2.5 mM | 45 | 188 | 233 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols used in the cited transcriptomic studies.
Ailanthone Treatment of Arabidopsis thaliana
-
Plant Material and Growth Conditions: Seeds of Arabidopsis thaliana accessions (Col-0, Cvi-0, and U112-3) were surface-sterilized and stratified at 4°C for 3 days. Seedlings were grown on Murashige and Skoog (MS) medium for one week.
-
Herbicide Treatment: One-week-old seedlings were transferred to MS medium containing 0.5 µM ailanthone. Control plants were transferred to fresh MS medium without the herbicide.
-
RNA Extraction and Sequencing: After 7 days of treatment, whole seedlings were harvested for RNA extraction using a TRIzol-based method. RNA quality and quantity were assessed, and cDNA libraries were prepared. Sequencing was performed using the Illumina HiSeq platform.
-
Bioinformatic Analysis: Raw sequencing reads were filtered to remove low-quality reads and adapters. The clean reads were then mapped to the Arabidopsis thaliana reference genome. Differential gene expression analysis was performed to identify genes with significant changes in expression between the ailanthone-treated and control samples.
Glyphosate Treatment of Conyza bonariensis
-
Plant Material and Growth Conditions: Glyphosate-resistant and -sensitive biotypes of Conyza bonariensis were grown in a greenhouse.
-
Herbicide Treatment: Plants were treated with glyphosate at a sub-lethal dose. Leaf tissues were collected at multiple time points up to 288 hours after treatment.
-
RNA Extraction and Sequencing: Total RNA was extracted from leaf samples. Library preparation and sequencing were performed to generate transcriptome data.
-
Bioinformatic Analysis: The transcriptome was assembled de novo. Differential gene expression analysis was conducted to compare gene expression between glyphosate-treated and untreated plants of both biotypes.
Glyphosate Treatment of Picochlorum sp. SENEW3
-
Organism and Culture Conditions: The photosynthetic picoplankton Picochlorum sp. SENEW3 was cultured in a modified F/2 medium.
-
Herbicide Treatment: Cultures were exposed to a sublethal concentration of 2.5 mM glyphosate.
-
RNA Extraction and Sequencing: Cells were harvested, and total RNA was extracted. RNA-seq libraries were prepared and sequenced.
-
Bioinformatic Analysis: Reads were mapped to the reference genome, and differential gene expression analysis was performed to identify genes responsive to glyphosate treatment.
Signaling Pathways and Molecular Responses
The transcriptomic data reveals distinct signaling pathways activated in response to these herbicides.
Ailanthone-Induced Stress Response
Ailanthone treatment in Arabidopsis thaliana triggers a significant stress response, affecting multiple pathways similar to other herbicides. Key upregulated genes include those involved in detoxification (e.g., DTX1, ABCC3), hormone metabolism (e.g., UGT74E2), and stress signaling (e.g., AZI1). The pathways of stress, development, and hormone metabolism were significantly altered under ailanthone stress.
Caption: Ailanthone-induced stress response pathway.
Glyphosate's Mode of Action
Glyphosate's primary target is the EPSPS enzyme in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). Inhibition of this pathway leads to a deficiency in these essential amino acids and an accumulation of shikimic acid. This disruption indirectly affects photosynthesis by inhibiting the production of chlorophyll, carotenoids, and other secondary metabolites.
Caption: Glyphosate's mechanism of action via the shikimate pathway.
Experimental Workflow for Transcriptomic Analysis
The general workflow for a comparative transcriptomics study of herbicide response involves several key steps, from experimental design to data analysis and interpretation.
Caption: General experimental workflow for herbicide transcriptomics.
Conclusion
The comparative analysis of transcriptomic data reveals fundamental differences in the molecular responses of plants to contact bio-herbicides and systemic synthetic herbicides. Ailanthone, as a proxy for this compound, induces a broad stress response, characteristic of rapid membrane damage. In contrast, glyphosate elicits a more targeted response by inhibiting a specific enzyme in a critical metabolic pathway. Understanding these distinct transcriptomic signatures is paramount for the development of more effective and sustainable weed management solutions. Further research directly comparing the transcriptomic effects of this compound with other herbicides in the same plant species would provide more definitive insights.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The effect of two-year application of pelargonic acid on the growth of Cirsium arvense (L.) Scop. and Sonchus arvensis L [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Transcriptomic Analysis Identifies New Non-Target Site Glyphosate-Resistance Genes in Conyza bonariensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
Confirming the role of nonanoic acid as a fungal self-inhibitor in specific species
A Comparative Guide for Researchers and Drug Development Professionals
Nonanoic acid, a nine-carbon saturated fatty acid, has been identified as a self-inhibitory substance in various fungal species, playing a crucial role in regulating germination and mycelial growth. Its potential as an antifungal agent has garnered significant interest. This guide provides a comparative analysis of this compound's inhibitory effects on different fungal species, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Inhibitory Activity
The efficacy of this compound as a fungal inhibitor varies considerably across different species and developmental stages. The following table summarizes the effective concentrations of this compound required to inhibit spore germination and mycelial growth in several key fungal species.
| Fungal Species | Process Inhibited | Effective Concentration | Notes |
| Rhizopus oligosporus | Spore Swelling & Germination | < 1 mM | Prevents the increase of intracellular pH required for germination.[1][2][3] |
| Moniliophthora roreri | Spore Germination (75%) | 0.09 µM | Cacao pathogen. |
| Mycelial Growth (75%) | 0.62 µM | Mycelial growth is less sensitive than spore germination. | |
| Crinipellis perniciosa | Spore Germination (75%) | 0.92 µM | Cacao pathogen. |
| Mycelial Growth (75%) | 151 µM | Mycelial growth is significantly less sensitive than spore germination. | |
| Microsporum gypseum | Mycelial Growth (MIC) | 40 - 50 µg/mL | Dermatophyte. |
| Candida albicans | Biofilm Formation (>75%) | 2 µg/mL | Acts by mimicking the quorum-sensing molecule farnesol.[4] |
| Mycelial Growth (MIC) | 100 - 200 µg/mL | Inhibits the yeast-to-hyphae transition.[4] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols are provided below. The following protocol is based on the methodology used to assess the effect of this compound on the germination of Rhizopus oligosporus sporangiospores.
Protocol 1: Spore Germination and Intracellular pH Measurement in Rhizopus oligosporus
1. Spore Suspension Preparation: a. Harvest sporangiospores from a mature culture of Rhizopus oligosporus. b. Suspend the spores in a sterile solution (e.g., 0.85% NaCl with 0.01% Tween 80) to a final concentration of approximately 10^6 spores/mL.
2. Staining for Intracellular pH: a. To measure intracellular pH (pHi), stain the spores with carboxyfluorescein diacetate (cFDA). b. Incubate the spore suspension with cFDA at a final concentration of 5 µg/mL for 20 minutes at 30°C. cFDA is non-fluorescent and passively enters the spores, where it is cleaved by intracellular esterases to the fluorescent carboxyfluorescein (cF), which is retained within the cells. The fluorescence of cF is pH-dependent.
3. Germination Assay: a. Prepare malt extract broth (MEB) with a pH of 4.0. b. Aliquot the MEB into separate tubes and add this compound to achieve the desired final concentrations (e.g., 0, 0.25, 0.5, 1.0, and 2.0 mM). c. Inoculate each tube with the cF-stained spore suspension. d. Incubate the tubes at 37°C.
4. Data Acquisition and Analysis: a. Flow Cytometry: i. At various time points (e.g., 0, 2, 4, 6 hours), analyze the spore samples using a flow cytometer. ii. Measure forward scatter (FSC) to determine spore size (swelling) and fluorescence intensity at two emission wavelengths (e.g., 520 nm and 585 nm) to determine the pHi based on the fluorescence ratio. b. Microscopy: i. At the same time points, take aliquots from each tube and observe them under a microscope. ii. Determine the germination percentage by counting at least 200 spores. A spore is considered germinated if the germ tube length is at least half the diameter of the spore.
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound's effect on spore germination.
Caption: Proposed signaling pathway of this compound in Candida albicans.
Mechanism of Action
This compound exhibits at least two distinct mechanisms of action as a fungal self-inhibitor:
-
Dissipation of the Proton Gradient: In Rhizopus oligosporus, the germination of sporangiospores is accompanied by an increase in intracellular pH. This compound, being a lipophilic weak acid, can diffuse across the cell membrane and dissociate in the more alkaline cytoplasm, releasing a proton. This action dissipates the transmembrane pH gradient, preventing the necessary intracellular alkalization for germination to proceed.
-
Quorum-Sensing Mimicry: In Candida albicans, this compound appears to mimic the action of the quorum-sensing molecule farnesol. Farnesol is known to inhibit the yeast-to-hyphae transition, a key virulence factor, by interfering with the Ras1-cAMP signaling pathway. By mimicking farnesol, this compound can suppress this pathway, leading to the downregulation of hyphal and biofilm-related genes and ultimately inhibiting biofilm formation and morphogenesis.
This comparative guide highlights the potential of this compound as a species-specific fungal inhibitor. The provided data and protocols offer a valuable resource for researchers investigating fungal signaling, self-inhibition, and the development of novel antifungal strategies. Further research is warranted to explore the full spectrum of its activity and to elucidate the precise molecular targets in a wider range of fungal species.
References
- 1. This compound, a Fungal Self-Inhibitor, Prevents Germination of Rhizopus oligosporus Sporangiospores by Dissipation of the pH Gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Fungal Self-Inhibitor, Prevents Germination of Rhizopus oligosporus Sporangiospores by Dissipation of the pH Gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiofilm and antifungal activities of medium-chain fatty acids against Candida albicans via mimicking of the quorum-sensing molecule farnesol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nonanoic Acid Synthesis Routes for Researchers and Drug Development Professionals
An in-depth guide to the cost-effectiveness and experimental considerations of prevalent and emerging methods for synthesizing nonanoic acid.
For researchers, scientists, and professionals in drug development, the selection of a synthesis route for a target molecule is a critical decision, balancing factors of cost, yield, purity, and scalability. This guide provides a comparative analysis of the most common and emerging synthesis routes for this compound (also known as pelargonic acid), a nine-carbon saturated fatty acid with diverse applications in pharmaceuticals, agriculture, and as a precursor for various specialty chemicals. We will delve into the cost-effectiveness of each route, supported by available quantitative data, and provide detailed experimental protocols for key methods.
Comparative Overview of Synthesis Routes
The synthesis of this compound can be broadly categorized into traditional chemical methods and emerging biocatalytic approaches. The choice of a particular route is often dictated by the desired scale of production, purity requirements, and economic constraints. The following table summarizes the key quantitative parameters for the most prominent synthesis routes.
| Synthesis Route | Starting Material(s) | Key Reagents/Catalysts | Reported Yield (%) | Key Byproducts | Estimated Cost of Starting Materials (per kg of this compound) |
| Ozonolysis of Oleic Acid | Oleic Acid | Ozone (O₃), Oxygen (O₂), Solvent (e.g., nonanoic/caproic acid mixture) | ~79% | Azelaic acid, shorter-chain dicarboxylic acids | Low to Moderate |
| Oxidation of Nonyl Aldehyde | Nonyl Aldehyde | Oxidizing agent (e.g., O₂, Potassium Permanganate, Jones Reagent) | High (often >90%) | Varies with oxidant | Moderate to High |
| Oxidation of 1-Nonanol | 1-Nonanol | Oxidizing agent (e.g., Jones Reagent, TEMPO/NaOCl) | High (typically >85%) | Varies with oxidant | Moderate to High |
| Malonic Ester Synthesis | Heptyl Iodide, Diethyl Malonate | Sodium Ethoxide, Strong Acid/Base for hydrolysis | ~60-80% (estimated) | Di-alkylated products, CO₂ | High |
| Microbial/Enzymatic Routes | Renewable feedstocks (e.g., glucose, fatty acids) | Engineered microorganisms or isolated enzymes | Variable (e.g., 90% molar yield from this compound to azelaic acid in one study)[1] | Varies with pathway | Potentially Low (feedstock), High (development & downstream processing) |
In-Depth Analysis of Synthesis Routes
Ozonolysis of Oleic Acid
This is the most established industrial method for the co-production of this compound and azelaic acid.[2] The process involves the oxidative cleavage of the double bond in oleic acid by ozone.
Advantages:
-
Utilizes a relatively inexpensive and abundant renewable feedstock (oleic acid).
-
Well-established and scalable industrial process.
-
Co-produces azelaic acid, another valuable chemical.
Disadvantages:
-
Requires specialized equipment for ozone generation and handling, which can have high capital and energy costs.[3][4]
-
The reaction can produce a mixture of products, requiring significant purification steps.
-
Safety concerns associated with the handling of ozone and potentially explosive ozonide intermediates.
Experimental Protocol (based on industrial practice described in patent literature):
-
Ozonolysis: A mixture of oleic acid (e.g., 300 kg, 76% purity) and a non-nucleophilic solvent (e.g., a mixture of C2-C9 monobasic saturated fatty acids, 500 kg) is fed into a static mixing reactor. Ozonized gas (containing ~2.5% ozone) is simultaneously passed through the reactor at a controlled temperature (e.g., 30°C). The reaction is monitored until the ozone concentration in the outlet gas matches the inlet concentration, indicating the completion of the ozonolysis.
-
Oxidative Decomposition: The resulting ozonide mixture is transferred to an oxidation reactor. Oxygen is bubbled through the mixture at an elevated temperature (60-120°C) for several hours to decompose the ozonides and oxidize the aldehyde intermediates to carboxylic acids.
-
Purification: The product mixture, containing this compound, azelaic acid, and other byproducts, is then subjected to distillation to separate the different components.
Logical Workflow for Ozonolysis of Oleic Acid
Caption: Workflow for this compound production via ozonolysis of oleic acid.
Oxidation of Nonyl Aldehyde or 1-Nonanol
This route involves the oxidation of a C9 aldehyde or alcohol to the corresponding carboxylic acid.
Advantages:
-
Potentially high yields and selectivity, depending on the chosen oxidizing agent.
-
The starting materials are readily available.
Disadvantages:
-
The cost of the starting aldehyde or alcohol is generally higher than that of oleic acid.
-
The use of stoichiometric heavy metal oxidants (e.g., chromium-based reagents) is environmentally problematic and requires waste treatment.
-
Catalytic oxidation methods are preferred but may require specific catalysts and reaction conditions.
Experimental Protocol (General procedure for alcohol oxidation using Jones Reagent):
-
Reaction Setup: 1-Nonanol is dissolved in acetone and cooled in an ice bath.
-
Oxidation: Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise to the alcohol solution, maintaining the temperature below 20°C. The reaction is typically exothermic.
-
Workup: After the reaction is complete (indicated by a persistent orange color), the excess oxidant is quenched with isopropanol. The mixture is then diluted with water and extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The organic extracts are washed, dried, and the solvent is evaporated. The crude this compound can be further purified by distillation.
Signaling Pathway for Alcohol Oxidation
Caption: Simplified pathway for the oxidation of 1-nonanol to this compound.
Malonic Ester Synthesis
A classic method for forming carboxylic acids, this route can be adapted to synthesize this compound.
Advantages:
-
A versatile and well-understood method in organic synthesis.
Disadvantages:
-
A multi-step synthesis, which can lead to lower overall yields.
-
The starting materials, particularly heptyl iodide, can be expensive.
-
The use of strong bases and subsequent acidic hydrolysis requires careful handling and workup procedures.
-
Potential for side reactions, such as dialkylation.
Experimental Protocol (General procedure):
-
Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, in an anhydrous alcohol solvent to form the corresponding enolate.
-
Alkylation: Heptyl iodide is added to the enolate solution, and the mixture is heated to effect an SN2 reaction, forming diethyl heptylmalonate.
-
Hydrolysis and Decarboxylation: The resulting diester is then hydrolyzed to the dicarboxylic acid using a strong acid or base, followed by heating to induce decarboxylation, yielding this compound.
Malonic Ester Synthesis Pathway
Caption: Key steps in the malonic ester synthesis of this compound.
Microbial and Enzymatic Routes
These emerging "green" chemistry approaches utilize microorganisms or enzymes to produce this compound from renewable feedstocks.
Advantages:
-
Potentially more environmentally friendly, with milder reaction conditions and reduced hazardous waste.
-
Can utilize renewable and potentially low-cost feedstocks.
Disadvantages:
-
Often require significant research and development for strain or enzyme optimization.
-
Downstream processing and purification of the product from the fermentation broth can be complex and costly.
-
Productivity (titer, rate, yield) may be lower than traditional chemical methods, impacting economic viability.
Experimental Protocol (Conceptual workflow for microbial production):
-
Upstream Processing: Preparation and sterilization of the fermentation medium containing a suitable carbon source (e.g., glucose) and other necessary nutrients.
-
Fermentation: Inoculation of the sterile medium with a genetically engineered microorganism capable of producing this compound. The fermentation is carried out under controlled conditions (temperature, pH, aeration) in a bioreactor.
-
Downstream Processing: Separation of the microbial biomass from the fermentation broth. The broth then undergoes a series of purification steps, which may include extraction, chromatography, and distillation, to isolate the this compound.
Conclusion
For large-scale industrial production of this compound, the ozonolysis of oleic acid remains a dominant and economically viable route, despite the associated capital costs and safety considerations. The co-production of azelaic acid adds to its economic attractiveness.
For laboratory-scale synthesis and applications where high purity is paramount and cost is a secondary concern, oxidation of 1-nonanol or nonyl aldehyde can be effective, provided that environmentally benign oxidation methods are employed. The malonic ester synthesis , while a classic method, is likely less cost-effective for the production of a relatively simple molecule like this compound due to its multi-step nature and the cost of starting materials.
Microbial and enzymatic routes represent a promising future direction for the sustainable production of this compound. However, further advancements in metabolic engineering and downstream processing are needed to make these methods economically competitive with established chemical syntheses on an industrial scale.
Researchers and drug development professionals should carefully consider the scale of their synthesis, purity requirements, and cost constraints when selecting the most appropriate route for their specific needs.
References
Safety Operating Guide
Navigating the Disposal of Nonanoic Acid: A Comprehensive Guide for Laboratory Professionals
The proper disposal of nonanoic acid is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to correct procedures is paramount to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.
Hazard Profile of this compound
This compound, also known as pelargonic acid, is classified as a hazardous substance that requires careful handling. It is crucial to be aware of its properties to ensure appropriate safety measures are in place.
| Hazard Classification | Description | GHS Hazard Statement |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3][4] | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | H319 |
| Skin Sensitization | May cause an allergic skin reaction. | H317 |
| Hazardous to the Aquatic Environment | Harmful to aquatic life with long-lasting effects. | H412 |
Essential Safety and Handling Protocols
Before beginning any procedure involving this compound, it is imperative to be equipped with the proper personal protective equipment (PPE) and to be prepared for potential spills.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE should be worn when handling this compound:
-
Eye and Face Protection: Use tightly fitting safety goggles or a face shield.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves, that have been inspected for integrity before use.
-
Protective Clothing: A laboratory coat is essential to prevent skin contact.
-
Respiratory Protection: Work in a well-ventilated area. If ventilation is inadequate, a NIOSH- or CEN-certified respirator may be necessary.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is required to contain the substance and prevent environmental contamination.
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Contain the Spill: Use a non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill. Do not allow the chemical to enter drains or waterways.
-
Absorb and Collect: Soak up the spilled material with the inert absorbent.
-
Dispose of Contaminated Material: Place the contaminated absorbent material into a suitable, sealed container labeled as hazardous waste for proper disposal.
-
Clean the Area: Wash the spill area thoroughly.
-
Seek Medical Attention if Necessary:
-
If on skin: Immediately flush with plenty of water and remove contaminated clothing. If skin irritation occurs, seek medical advice.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and get immediate medical attention.
-
Step-by-Step Disposal Protocol
The disposal of this compound is governed by local, state, and federal regulations. It must be managed as hazardous waste and must not be disposed of with household garbage or poured down the drain.
1. Waste Characterization:
-
This compound is considered a hazardous waste. Due to its corrosive properties, it may fall under the EPA hazardous waste number D002.
2. Collection and Storage:
-
Collect waste this compound in its original container or a designated, compatible, and properly labeled waste container.
-
Do not mix with other waste streams to avoid unintended chemical reactions.
-
Store the sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
3. Arrange for Professional Disposal:
-
Disposal must be conducted through a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
All waste must be handled in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.
4. Documentation:
-
Maintain accurate records of the amount of this compound waste generated and its disposal date.
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
